DMT-2'-F-dA Phosphoramidite
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C40H47FN7O6P |
|---|---|
Peso molecular |
771.8 g/mol |
Nombre IUPAC |
3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34+,36?,39-,55?/m1/s1 |
Clave InChI |
KHKXBZVFLSIARY-BZTHOPFASA-N |
SMILES isomérico |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canónico |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DMT-2'-F-dA Phosphoramidite: A Key Building Block for Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037), commonly known as DMT-2'-F-dA Phosphoramidite. This critical reagent is instrumental in the synthesis of modified oligonucleotides for a wide range of therapeutic and research applications, including antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar imparts valuable properties to oligonucleotides, such as enhanced nuclease resistance and increased thermal stability of duplexes.
Core Concepts and Chemical Properties
This compound is a chemically modified nucleoside phosphoramidite used as a monomer in solid-phase oligonucleotide synthesis. Its structure is designed for efficient and controlled incorporation into a growing oligonucleotide chain. The key functional groups are:
-
5'-O-Dimethoxytrityl (DMT) group: An acid-labile protecting group on the 5'-hydroxyl function of the deoxyribose sugar. It prevents unwanted reactions during synthesis and is removed at the beginning of each coupling cycle to allow for chain elongation.
-
N6-benzoyl (Bz) group: A protecting group on the exocyclic amine of the adenine (B156593) base, preventing side reactions during oligonucleotide synthesis.
-
2'-Fluorine (2'-F) substituent: The replacement of the 2'-hydroxyl group with a fluorine atom is the defining feature of this phosphoramidite. This modification confers desirable biological and chemical properties to the resulting oligonucleotide.
-
3'-O-Phosphoramidite group: The reactive moiety that, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl group of the growing oligonucleotide chain. The cyanoethyl group serves as a protecting group for the phosphate (B84403).
The incorporation of 2'-fluoro modifications into oligonucleotides leads to several advantageous properties:
-
Increased Nuclease Resistance: The electronegative fluorine atom at the 2' position provides steric hindrance and alters the sugar pucker, rendering the phosphodiester backbone less susceptible to degradation by cellular nucleases. This prolonged half-life is crucial for in vivo applications.
-
Enhanced Thermal Stability: 2'-fluoro modified oligonucleotides exhibit a higher binding affinity (melting temperature, Tm) to complementary RNA targets. The fluorine atom favors an A-form helical geometry, similar to that of RNA, which pre-organizes the oligonucleotide for binding to its target RNA sequence.[1] The Tm of 2'-fluoro RNA-RNA duplexes is typically 1-2°C higher per modification compared to natural RNA-RNA duplexes.[1]
-
A-form Helix Geometry: Duplexes containing 2'-fluoro-modified strands adopt an A-form helical structure, which is characteristic of RNA-RNA and DNA-RNA duplexes. This conformational preference is advantageous for applications targeting RNA.[1]
Physicochemical and Quality Control Data
The quality and purity of this compound are critical for the successful synthesis of high-fidelity oligonucleotides. The following tables summarize key physicochemical properties and typical quality control specifications.
| Property | Value |
| Chemical Formula | C47H51FN7O7P |
| Molecular Weight | 875.92 g/mol |
| CAS Number | 136834-22-5 |
| Appearance | White to off-white powder |
| Storage Conditions | -20°C under an inert atmosphere |
| Synonyms | DMT-2'Fluoro-dA(bz) Amidite, 2'-F-Bz-A-CEP |
| Quality Control Parameter | Specification | Method |
| Purity | ≥99.0% | 31P-NMR, Reversed-Phase HPLC |
| Water Content | ≤0.3% | Karl Fischer Titration |
| P(III) Impurities | ≤0.5% | 31P-NMR |
| Single Impurity | ≤0.5% | Reversed-Phase HPLC |
| Identity | Conforms to structure | 1H-NMR, LC-MS |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from the corresponding nucleoside, N6-benzoyl-2'-deoxy-2'-fluoroadenosine. The general workflow involves the protection of the 5'-hydroxyl group followed by phosphitylation of the 3'-hydroxyl group.
Experimental Protocol: Synthesis of this compound
Step 1: 5'-O-Dimethoxytritylation
-
Preparation: N6-benzoyl-2'-deoxy-2'-fluoroadenosine is dried by co-evaporation with anhydrous pyridine.
-
Reaction: The dried nucleoside is dissolved in anhydrous pyridine. 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched with methanol. The mixture is then partitioned between an organic solvent (e.g., dichloromethane) and aqueous sodium bicarbonate. The organic layer is dried and concentrated.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography to yield 5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine.
Step 2: 3'-O-Phosphitylation
-
Preparation: The 5'-O-DMT protected nucleoside is dried under high vacuum.
-
Reaction: The dried compound is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon). Diisopropylethylamine (DIPEA) is added, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC or 31P-NMR.
-
Work-up: The reaction mixture is washed with an aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The resulting crude phosphoramidite is purified by precipitation from a non-polar solvent (e.g., hexanes) or by flash chromatography on silica gel deactivated with triethylamine. The final product, this compound, is obtained as a white, stable foam or powder.
Application in Automated Oligonucleotide Synthesis
This compound is used in standard solid-phase oligonucleotide synthesis protocols based on phosphoramidite chemistry. The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
Experimental Protocol: Automated Synthesis of a 2'-Fluoro Modified Oligonucleotide
This protocol outlines the general steps for incorporating this compound into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Phosphoramidites: Dissolve this compound and other required phosphoramidites in anhydrous acetonitrile (B52724) to the manufacturer's recommended concentration (typically 0.08-0.1 M).
-
Activator: Prepare a solution of a suitable activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI), in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Capping Solutions: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF).
-
Oxidizing Solution: 0.02 M Iodine in THF/water/pyridine.
2. Synthesizer Setup:
-
Install the reagent bottles on the synthesizer.
-
Prime the lines to ensure fresh reagents are delivered to the synthesis column.
-
Install the solid support column (e.g., Controlled Pore Glass - CPG) with the initial nucleoside.
3. Synthesis Cycle Parameters:
| Step | Reagent(s) | Typical Time | Notes |
| Deblocking | 3% TCA in DCM | 60-120 seconds | Removes the 5'-DMT group. |
| Coupling | 0.08-0.10 M this compound + Activator | 10-30 minutes | Crucially, an extended coupling time is required for 2'-fluoro phosphoramidites to achieve high coupling efficiency. [1] |
| Capping | Capping A and Capping B | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups. |
| Oxidation | 0.02 M Iodine solution | 30-60 seconds | Oxidizes the phosphite triester to a more stable phosphate triester. |
4. Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
A common deprotection solution is a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA). The solid support is treated with AMA solution at 65°C for 15-20 minutes.[2]
-
Alternatively, a mixture of ammonium hydroxide and ethanol (B145695) (3:1 v/v) can be used at 55°C for 16 hours.[1]
-
The supernatant containing the cleaved and deprotected oligonucleotide is collected.
5. Purification and Analysis:
-
The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) (e.g., reversed-phase or ion-exchange) or Polyacrylamide Gel Electrophoresis (PAGE).[3]
-
The purity and identity of the final product are confirmed by techniques like mass spectrometry (MS) and capillary electrophoresis (CE).
Conclusion
This compound is an essential building block for the synthesis of modified oligonucleotides with enhanced therapeutic potential. Its ability to confer increased nuclease resistance and thermal stability makes it a valuable tool for researchers and drug development professionals in the field of nucleic acid therapeutics. The successful incorporation of this modified phosphoramidite relies on optimized solid-phase synthesis protocols, particularly with extended coupling times, followed by robust purification and analytical characterization.
References
A Comprehensive Technical Guide to DMT-2'-F-dA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N6-benzoyladenosine-3'-O-(N,N-diisopropyl)-2-cyanoethylphosphoramidite, a key building block in the synthesis of modified oligonucleotides.
Core Compound Identification
The subject of this guide is the phosphoramidite (B1245037) of 2'-fluoro-deoxyadenosine, which is crucial for the synthesis of oligonucleotides with enhanced therapeutic potential.
| Identifier | Value |
| Compound Name | DMT-2'-F-dA(Bz) Phosphoramidite |
| CAS Number | 136834-22-5[1][2][3][4] |
| Synonyms | N-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine[5], N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine[5], 2'-F-dA(Bz) Phosphoramidite[2] |
| Molecular Formula | C47H51FN7O7P[3][4] |
| Molecular Weight | 875.9 g/mol [3][4] |
Physicochemical and Quality Specifications
The quality and purity of the phosphoramidite are critical for the successful synthesis of high-fidelity oligonucleotides.
| Property | Specification | Method |
| Appearance | White to off-white powder[3] | Visual Inspection |
| Identity | Conforms to structure | 1H NMR, MS[3] |
| Purity | ≥99.0%[3] | 31P NMR, RP-HPLC[3] |
| Total Impurities | ≤ 1.0%[3] | HPLC[3] |
| Water Content | ≤0.3% | Karl Fischer |
| Storage Temperature | -20±5℃[3] | - |
Applications in Oligonucleotide Synthesis
The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar imparts desirable properties to oligonucleotides, making them valuable tools in various therapeutic and research applications.[6] The 2'-fluoro modification leads to increased resistance against nuclease degradation and improves the thermal stability of duplexes formed with target RNA sequences.[6]
Key applications include:
-
Antisense Oligonucleotides: The enhanced stability and binding affinity make these modified oligonucleotides effective in antisense applications for gene silencing.[2][6]
-
siRNA (Small interfering RNA): 2'-F modified oligonucleotides are utilized in the construction of siRNAs for RNA interference (RNAi) pathways.[6]
-
Aptamers: The nuclease resistance and specific binding properties are advantageous for the development of aptamers for diagnostic and therapeutic purposes.[7]
-
CRISPR-Cas9: This phosphoramidite is used in the synthesis of guide RNA for CRISPR-Cas9 gene editing.[2]
The 2'-fluoro modification encourages an RNA-like C3'-endo sugar pucker, which enhances the binding affinity to RNA targets.[6] Oligonucleotides containing 2'-fluoro modifications can activate RNase H, an enzyme that cleaves the RNA strand of a DNA-RNA hybrid, providing a mechanism for gene silencing.[6]
Experimental Protocols: Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides incorporating 2'-F-dA is performed using standard automated solid-phase phosphoramidite chemistry, with some modifications to optimize coupling efficiency.[7]
Materials:
-
DMT-2'-F-dA(Bz) Phosphoramidite (0.1 M in anhydrous acetonitrile)[7]
-
Standard DNA or RNA phosphoramidites[7]
-
Solid support (e.g., Controlled Pore Glass - CPG)[7]
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)[7]
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)[7]
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: 16% N-Methylimidazole/THF)[7]
-
Oxidizing solution (0.02 M Iodine in THF/Water/Pyridine)[7]
Synthesis Cycle:
The synthesis follows a cyclical four-step process for each monomer addition.
-
Deblocking (Detritylation): The acid-labile 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution, exposing the 5'-hydroxyl group for the next coupling step.[7]
-
Coupling: The DMT-2'-F-dA(Bz) Phosphoramidite is activated by the activator solution and is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[7] Due to the electronegativity of the 2'-fluorine, an extended coupling time of 3-5 minutes is recommended to ensure high coupling efficiency, compared to the standard 90 seconds for DNA monomers.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of undesired deletion mutants (n-1 sequences) in the final product.[7]
-
Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[8]
This four-step cycle is repeated for each monomer to be added to the sequence.
Post-Synthesis Processing:
-
Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed. This can be achieved using concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8 hours or with an AMA (Ammonium hydroxide/40% Methylamine) solution at 65°C for 10 minutes.
-
Purification: The crude oligonucleotide product is purified to isolate the full-length sequence from shorter failure sequences. Common purification methods include High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE).[7]
Factors for Optimal Coupling Efficiency
Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length oligonucleotides. Several factors influence the success of the coupling step for 2'-fluoro phosphoramidites.
References
- 1. DMT-2'-F-dA(Bz)-CE Phosphoramidite - Protheragen [protheragen.ai]
- 2. 2'-F-DMT-DA-BZ Phosphoramidite CAS 136834 22 5, C47H51FN7O7P | Huaren [huarenscience.com]
- 3. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 4. N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite | 136834-22-5 | PB08393 [biosynth.com]
- 5. DMT-2'-Fluoro-dA(Bz) Phosphoramidite | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. twistbioscience.com [twistbioscience.com]
An In-depth Technical Guide to DMT-2'-F-dA Phosphoramidite: Properties, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2’-Deoxy-2’-fluoro-N6-benzoyl-5’-O-(4,4’-dimethoxytrityl)-adenosine-3’-O-(N,N-diisopropyl-2-cyanoethyl) phosphoramidite (B1245037), commonly known as DMT-2'-F-dA(Bz) Phosphoramidite. It details its physicochemical properties, its critical role in the synthesis of modified oligonucleotides, and in-depth experimental protocols for its use.
Core Concepts and Properties
DMT-2'-F-dA Phosphoramidite is a crucial building block in the chemical synthesis of oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides, siRNAs, and aptamers. The incorporation of a fluorine atom at the 2' position of the deoxyribose sugar ring confers desirable properties to the resulting oligonucleotide.
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of RNA. This pre-organization leads to several therapeutic advantages:
-
Increased Thermal Stability: Oligonucleotides containing 2'-fluoro modifications form more stable duplexes with complementary RNA targets, exhibiting a higher melting temperature (Tm).[1]
-
Enhanced Nuclease Resistance: The electronegative fluorine atom at the 2' position provides significant protection against degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.[1]
-
A-form Helix Geometry: Duplexes with 2'-fluoro-modified strands adopt an A-form helix, which is ideal for targeting RNA.[1]
Physicochemical Data
Two common variants of this compound are commercially available, differing in the protection of the exocyclic amine of adenine (B156593). The quantitative data for these compounds are summarized below.
| Property | This compound | DMT-2'-F-dA(Bz)-CE-Phosphoramidite |
| Molecular Weight | 771.82 g/mol [2] | 875.9 g/mol [3] |
| Molecular Formula | C40H47FN7O6P | C47H51FN7O7P[3] |
| CAS Number | Not specified | 136834-22-5[3] |
| Appearance | White to off-white powder[3] | White to off-white powder[3] |
| Purity (by ³¹P NMR) | Typically ≥99.0%[3] | ≥99.0%[3] |
| Purity (by RP-HPLC) | Typically ≥99.0%[3] | ≥99.0%[3] |
| Storage Conditions | -20±5℃[3] | -20±5℃[3] |
| Solubility | Soluble in anhydrous acetonitrile (B52724) | Soluble in anhydrous acetonitrile |
Automated Solid-Phase Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence is achieved through automated solid-phase synthesis using the phosphoramidite method. This process involves a cyclical addition of nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).
Experimental Workflow Diagram
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Detailed Experimental Protocol
This protocol outlines the steps for incorporating DMT-2'-F-dA(Bz) Phosphoramidite into a synthetic oligonucleotide using a standard automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
DMT-2'-F-dA(Bz) Phosphoramidite Solution: Dissolve the phosphoramidite in anhydrous acetonitrile to a final concentration of 0.08-0.1 M.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in dichloromethane (B109758) (DCM).
-
Capping Solution A: Acetic Anhydride/Lutidine/THF.
-
Capping Solution B: N-Methylimidazole/THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Cleavage and Deprotection Solution: Ammonium hydroxide:Ethanol (3:1 v/v).
2. Automated Synthesis Cycle:
The synthesis instrument performs the following steps for each monomer addition.
| Step | Reagent(s) | Duration | Purpose |
| Deblocking | 3% Trichloroacetic Acid in DCM | 60-120 seconds | Removes the 5'-DMT protecting group from the terminal nucleotide, exposing the 5'-hydroxyl group.[1] |
| Coupling | 0.08-0.10 M DMT-2'-F-dA(Bz) amidite + Activator | 10-30 minutes | The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing chain.[1] |
| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.[1] |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester.[1] |
Note on Coupling Time: The key to successful incorporation of 2'-fluoro phosphoramidites is extending the coupling time compared to standard DNA phosphoramidites. A longer coupling time (10-30 minutes) is crucial to achieve high coupling efficiency due to the electronic effects of the fluorine atom.[1]
3. Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
-
Incubate the solid support with a solution of Ammonium hydroxide:Ethanol (3:1 v/v) at 55°C for 16 hours.[1] This step cleaves the oligonucleotide from the CPG support and removes the benzoyl (Bz) protecting group from the adenine base and the cyanoethyl groups from the phosphate backbone.
4. Purification:
The crude oligonucleotide solution contains the full-length product as well as shorter, failure sequences. Purification is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). "DMT-on" purification is a common and efficient method where the final 5'-DMT group is left on the oligonucleotide, allowing for effective separation of the full-length product by RP-HPLC.[1] The DMT group is then removed post-purification.
Logical Relationship of Synthesis Steps
The phosphoramidite method is a highly controlled, stepwise process. The logical flow ensures the specific and efficient elongation of the oligonucleotide chain.
Caption: Logical flow of a single monomer addition in oligonucleotide synthesis.
Conclusion
This compound is an indispensable reagent for the synthesis of 2'-fluoro-modified oligonucleotides. Its use, guided by optimized protocols, enables the production of high-quality nucleic acid-based therapeutics and diagnostics with enhanced stability and binding affinity. Careful adherence to the detailed methodologies, particularly the extended coupling times, is paramount for achieving successful synthesis outcomes.
References
A Technical Guide to 2'-Fluoro-Modified Oligonucleotides: Properties, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic chemical modification of oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) has emerged as a particularly valuable tool. This alteration imparts a unique combination of desirable properties, including enhanced binding affinity, significantly increased nuclease resistance, and favorable structural pre-organization, without compromising the fundamental principles of Watson-Crick base pairing.
This in-depth technical guide provides a comprehensive overview of the core properties of 2'-fluoro-modified oligonucleotides. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively design, synthesize, and utilize these powerful molecules in a range of applications, from antisense technology and RNA interference to aptamer selection and diagnostic probe development. The guide includes a compilation of quantitative data, detailed experimental protocols for key characterization assays, and visual representations of relevant biological pathways and experimental workflows.
Core Properties of 2'-Fluoro-Modified Oligonucleotides
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom profoundly influences the physicochemical and biological properties of an oligonucleotide.
Structural Characteristics
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[1][2] This pre-organization of the sugar moiety contributes to the enhanced thermodynamic stability of duplexes formed with complementary RNA strands.[2] Circular dichroism (CD) spectra of duplexes containing 2'-fluoro modifications confirm that they adopt a fully A-form conformation.[3][4] This structural mimicry of RNA is a key factor in their efficacy in RNA-targeting applications.
Enhanced Binding Affinity and Thermal Stability
A hallmark of 2'-fluoro modification is the significant increase in the thermal stability of oligonucleotide duplexes. This is quantified by the melting temperature (Tm), which is consistently higher for 2'-fluoro-modified sequences compared to their unmodified DNA or RNA counterparts. The increase in Tm is additive and can be substantial, with reports of an increase of approximately 1.8°C per 2'-fluoro-RNA residue when hybridized to an RNA target.[1] This enhanced binding affinity is primarily driven by a more favorable enthalpy of hybridization.[5]
Table 1: Comparative Melting Temperatures (Tm) of Unmodified and 2'-Fluoro-Modified Oligonucleotides
| Duplex Type | Sequence (Modification) | Tm (°C) | ΔTm per Modification (°C) | Reference |
| siRNA vs. RNA Target | Unmodified | 71.8 | - | [6] |
| 2'-F Pyrimidines | 86.2 | +14.4 (total) | [6] | |
| DNA/DNA | Unmodified 12-mer | - | - | [1] |
| Single 2'-F substitution | - | +1.2 | [1] | |
| Fully 2'-F substituted | - | +0.5 | [1] | |
| DNA/RNA | Unmodified DNA/RNA | - | - | [1] |
| 2'-F-RNA/RNA | - | +1.8 | [1] |
Superior Nuclease Resistance
Unmodified oligonucleotides are rapidly degraded by nucleases present in serum and intracellularly. The 2'-fluoro modification provides substantial protection against nuclease-mediated degradation, significantly extending the half-life of the oligonucleotide in biological fluids.[5][7] This enhanced stability is crucial for in vivo applications, allowing for sustained therapeutic or diagnostic activity. For instance, an unmodified siRNA was completely degraded within 4 hours in serum, whereas a 2'-fluoro-modified version exhibited a half-life greater than 24 hours.[5][7]
Table 2: Nuclease Resistance of Unmodified vs. 2'-Fluoro-Modified siRNA in Serum
| Oligonucleotide | Modification | Half-life (t1/2) in Serum | Reference |
| siRNA A | Unmodified | < 4 hours | [5] |
| siRNA B | 2'-F at all pyrimidines | > 24 hours | [5] |
Applications in Research and Drug Development
The advantageous properties of 2'-fluoro-modified oligonucleotides have led to their widespread adoption in various applications.
Antisense Oligonucleotides (ASOs)
In antisense technology, 2'-fluoro modifications are used to increase the affinity and stability of ASOs targeting specific mRNAs. While uniformly 2'-fluoro-modified oligonucleotides do not support RNase H-mediated cleavage of the target RNA, they can be incorporated into "gapmer" designs.[4][8] In a gapmer, a central block of DNA or phosphorothioate (B77711) DNA, which is a substrate for RNase H, is flanked by wings of 2'-fluoro-modified nucleotides that provide high affinity and nuclease resistance.[8]
Small Interfering RNAs (siRNAs)
The incorporation of 2'-fluoro modifications into siRNA duplexes enhances their stability and can improve their in vivo performance.[5][6] Fully modified 2'-fluoro siRNAs are well-tolerated by the RNA-induced silencing complex (RISC) and can lead to potent and sustained gene silencing.[5] Furthermore, this modification has been shown to reduce the immunostimulatory effects sometimes associated with unmodified siRNAs.[5]
Table 3: In Vivo Efficacy of Unmodified vs. 2'-Fluoro-Modified siRNA Targeting Factor VII
| siRNA | Modification | Dose (mg/kg) | FVII Protein Level (% of control) at 48h | Reference |
| siRNA A | Unmodified | 3.0 | ~40% | [6] |
| siRNA B | 2'-F at all pyrimidines | 3.0 | ~20% | [6] |
Aptamers
Aptamers are structured oligonucleotides that bind to specific target molecules with high affinity and specificity. The inclusion of 2'-fluoro pyrimidines during the SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process for aptamer selection can lead to aptamers with enhanced nuclease resistance and, in some cases, higher binding affinities compared to their unmodified RNA counterparts.[9] The FDA-approved drug Macugen (pegaptanib), an aptamer targeting VEGF, contains 2'-fluoro pyrimidine (B1678525) modifications.[5]
Table 4: Binding Affinity of a 2'-Fluoro-Modified RNA Aptamer
| Aptamer | Target | Modification | Dissociation Constant (Kd) | Reference |
| Mirror-image RNA Aptamer | Viral frameshift element | 2'-Fluoro modified | ~1.6 µM | [9] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 2'-fluoro-modified oligonucleotides.
Synthesis of 2'-Fluoro-Modified Oligonucleotides
1. Solid-Phase Phosphoramidite (B1245037) Synthesis
This is the most common method for synthesizing chemically modified oligonucleotides.
-
Materials:
-
2'-Fluoro phosphoramidite monomers (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (e.g., 0.1 M).
-
Standard DNA or RNA phosphoramidites (for chimeric sequences).
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).
-
Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine).
-
Anhydrous acetonitrile.
-
Automated DNA/RNA synthesizer.
-
-
Protocol:
-
Synthesizer Setup: Prepare the DNA/RNA synthesizer with fresh reagents and the appropriate synthesis cycle for modified oligonucleotides.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the CPG-bound nucleoside using the deblocking solution.
-
Coupling: The 2'-fluoro phosphoramidite, activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 5-15 minutes) compared to standard DNA phosphoramidites may be required to achieve high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
Cycle Repetition: Steps 2-5 are repeated for each subsequent monomer until the desired full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C) for several hours.
-
Purification: The crude oligonucleotide is purified, typically by reverse-phase or ion-exchange high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
2. In Vitro Transcription for 2'-Fluoro-Modified RNA
This method is used to produce longer RNA molecules with 2'-fluoro modifications, often for aptamer libraries or ribozyme studies.
-
Materials:
-
Linearized plasmid DNA template or a synthetic DNA oligonucleotide template containing a T7, T3, or SP6 RNA polymerase promoter.
-
T7, T3, or SP6 RNA polymerase (a mutant polymerase, such as Y639F T7 RNA polymerase, is often required for efficient incorporation of 2'-fluoro-modified NTPs).
-
2'-Fluoro-NTPs (fATP, fCTP, fGTP, fUTP) and/or standard rNTPs.
-
Transcription buffer (typically contains Tris-HCl, MgCl₂, spermidine, and DTT).
-
RNase inhibitor.
-
DNase I (RNase-free).
-
-
Protocol:
-
Reaction Setup: In a nuclease-free tube, combine the DNA template, transcription buffer, RNase inhibitor, and the desired ratio of 2'-fluoro-NTPs and/or rNTPs.
-
Initiation: Add the RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.
-
Template Removal: Add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the transcribed RNA using denaturing PAGE, HPLC, or a suitable RNA purification kit.
-
Thermal Denaturation Studies (UV Melting)
-
Objective: To determine the melting temperature (Tm) and thermodynamic parameters of duplex formation.
-
Protocol:
-
Sample Preparation: Anneal equimolar amounts of the 2'-fluoro-modified oligonucleotide and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 0.5-1.0 °C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
Data Analysis: Plot absorbance versus temperature to generate a melting curve. The Tm is the temperature at the midpoint of the sigmoidal transition. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated from a van't Hoff analysis of the melting curve.
-
Nuclease Stability Assay (Serum Stability)
-
Objective: To assess the resistance of 2'-fluoro-modified oligonucleotides to degradation by nucleases in serum.
-
Protocol:
-
Sample Preparation: Incubate a known amount of the 2'-fluoro-modified oligonucleotide (and an unmodified control) in a solution containing a high percentage of fetal bovine serum (FBS) or human serum (e.g., 50-90%) at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the reaction.
-
Quenching: Stop the nuclease activity in the aliquots by adding a quenching buffer (e.g., containing EDTA and a denaturant like formamide (B127407) or urea) and immediately freezing the samples.
-
Analysis: Analyze the integrity of the oligonucleotide at each time point using denaturing PAGE followed by staining (e.g., with SYBR Gold) or autoradiography if the oligonucleotide is radiolabeled.
-
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point. The half-life (t1/2) can be determined by plotting the percentage of intact oligonucleotide versus time.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language for Graphviz.
Antisense Oligonucleotide (ASO) RNase H-Mediated Degradation
This pathway illustrates how a gapmer ASO, containing a central DNA gap and 2'-fluoro-modified wings, can direct the degradation of a target mRNA molecule.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
The Cornerstone of Next-Generation Nucleic Acid Therapeutics: An In-depth Technical Guide to 2'-Fluoro Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine at the 2' position of the ribose sugar has emerged as a pivotal modification in the synthesis of therapeutic oligonucleotides. This alteration confers a unique combination of properties, including enhanced nuclease resistance, improved binding affinity to target RNA, and a predisposition for an A-form helical structure, making 2'-fluoro modified oligonucleotides potent tools in applications such as antisense therapy, siRNA, and aptamer development.[1][2][3] This technical guide provides a comprehensive overview of 2'-fluoro phosphoramidite (B1245037) chemistry, from the synthesis of the phosphoramidite monomers to their incorporation into oligonucleotides and the resulting biophysical advantages.
Properties of 2'-Fluoro Modified Oligonucleotides
The introduction of a highly electronegative fluorine atom at the 2'-position of the ribose sugar profoundly influences the physicochemical properties of oligonucleotides.
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides significant protection against degradation by nucleases, a critical attribute for in vivo applications.[1][4] While not completely resistant, the stability is markedly increased compared to unmodified RNA. For enhanced resistance, especially at the terminal ends of the oligonucleotide, the use of phosphorothioate (B77711) linkages in conjunction with 2'-fluoro modifications is often recommended.[5][6]
-
Increased Binding Affinity and Thermal Stability: The fluorine substitution favors a C3'-endo sugar pucker, which is characteristic of an A-form helix, the native conformation of RNA-RNA duplexes.[1][5][7] This pre-organization of the sugar conformation leads to a more stable duplex when hybridized with a complementary RNA target.[5] The melting temperature (Tm) of duplexes containing 2'-fluoro modifications is typically increased by approximately 1-2°C per modification compared to their unmodified RNA counterparts.[6][8][9][10]
-
A-form Helical Structure: The preference for the C3'-endo sugar conformation drives the overall helix to adopt an A-form geometry.[1][6] This is advantageous for applications targeting RNA, as it mimics the natural structure of RNA duplexes, leading to more effective binding.[1]
Synthesis of 2'-Fluoro Phosphoramidites
The synthesis of 2'-fluoro phosphoramidite building blocks is a multi-step chemical process that starts from the corresponding nucleoside. A general synthetic workflow involves the protection of the exocyclic amine of the nucleobase (for A, C, and G), followed by the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The final and critical step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.
A novel and efficient synthesis of 2'-fluoro-2'-deoxyguanosine has been reported using diethylaminosulfur trifluoride (DAST) as the fluorinating agent.[11][12] The fully protected 3'-phosphoramidite derivative is then obtained using standard phosphitylation procedures.[12]
Caption: High-level workflow for the synthesis of a 2'-fluoro phosphoramidite.
Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
The incorporation of 2'-fluoro phosphoramidites into oligonucleotides is achieved through automated solid-phase synthesis, following the well-established phosphoramidite chemistry cycle.[1] However, due to the electronic effects and potential steric hindrance of the 2'-fluoro group, adjustments to the standard synthesis protocol are necessary to ensure high coupling efficiencies.[1]
The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.[1]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocol: Automated Solid-Phase Synthesis
This protocol outlines the key steps for the automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications.
Materials and Reagents:
-
2'-Fluoro phosphoramidite monomers (A, C, G, U) dissolved in anhydrous acetonitrile (B52724) (0.1 M).[1]
-
Standard DNA or RNA phosphoramidites (for chimeric oligonucleotides).[1]
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.[1]
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.5 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).[1]
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in dichloromethane).[1]
-
Capping solutions (Capping A: Acetic Anhydride/Lutidine/THF; Capping B: 16% N-Methylimidazole/THF).[1]
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).[1]
-
Anhydrous acetonitrile for washing.
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).[1]
Instrumentation:
-
Automated DNA/RNA synthesizer.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution, exposing the 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: The 2'-fluoro phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 3-5 minutes is generally recommended for 2'-fluoro phosphoramidites to achieve high coupling efficiencies.[10][13]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations.[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.[1]
This cycle is repeated until the desired oligonucleotide sequence is synthesized.[1]
Post-Synthesis Cleavage and Deprotection:
Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with a cleavage and deprotection solution.[1] Common deprotection conditions are listed in the table below.
Purification:
The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of 2'-fluoro modified oligonucleotides.
Table 1: Recommended Coupling Times and Efficiencies
| Phosphoramidite Type | Recommended Coupling Time | Reported Coupling Efficiency | Activator |
| 2'-Fluoro-2'-deoxy-pyrimidine | 3 minutes | >98% | Tetrazole |
| 2'-Fluoro-dA(bz) | 3 minutes | High | Not Specified |
| General 2'-Fluoro | 2-5 minutes | High | Tetrazole derivative |
Note: Optimal coupling times may vary depending on the synthesizer, activator, and specific sequence.
Table 2: Common Deprotection Conditions
| Reagent | Typical Conditions | Application Notes |
| Concentrated Ammonium Hydroxide | 8 hours at 55°C | Standard deprotection. |
| Ammonium Hydroxide/Methylamine (AMA) | 10 minutes at 65°C | Fast deprotection.[13] Note: Heating in AMA may lead to some degradation of 2'-Fluoro nucleotides.[10] |
| Ammonium Hydroxide/Ethanol (3:1 v/v) | 16 hours at 55°C | A standard deprotection method.[13] |
| Aqueous Methylamine | 30 minutes at 35°C | Effective for removing base and phosphate protecting groups.[13] |
Table 3: Impact of 2'-Fluoro Modification on Duplex Thermal Stability (Tm)
| Modification | Tm Increase per Modification (vs. RNA/RNA) |
| 2'-Fluoro RNA | ~1-2 °C |
| 2'-O-Methyl RNA | ~1.5 °C |
Conclusion
2'-fluoro phosphoramidite chemistry provides a robust and effective method for the synthesis of modified oligonucleotides with superior therapeutic potential. The resulting oligonucleotides exhibit enhanced stability, high binding affinity, and a favorable conformational profile for targeting RNA. The well-defined synthesis protocols and the significant biophysical advantages conferred by the 2'-fluoro modification make it a cornerstone technology for the development of next-generation nucleic acid-based drugs and diagnostic agents. Careful optimization of synthesis and deprotection conditions is crucial for obtaining high-purity, full-length oligonucleotides for demanding research and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. idtdna.com [idtdna.com]
- 5. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. syngenis.com [syngenis.com]
- 8. 2' Fluoro RNA Modification [biosyn.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
The Advantage of 2'-Fluoro-Modified Oligonucleotides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of chemical modifications into oligonucleotides has revolutionized their therapeutic and diagnostic potential. Among these, the use of 2'-fluoro (2'-F) modifications, facilitated by reagents such as DMT-2'-F-dA Phosphoramidite (B1245037), offers a compelling suite of benefits for enhancing the performance of synthetic nucleic acids. This technical guide provides an in-depth exploration of the advantages conferred by 2'-F modifications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the fields of drug discovery and development.
Core Benefits of 2'-Fluoro Modifications
The introduction of a fluorine atom at the 2' position of the ribose sugar profoundly influences the physicochemical properties of an oligonucleotide. This single atomic substitution leads to a cascade of advantageous effects, making 2'-F-modified oligonucleotides superior candidates for a range of applications, including antisense therapies, siRNAs, and aptamers.[1]
The primary benefits include:
-
Enhanced Binding Affinity: The high electronegativity of the fluorine atom influences the sugar pucker to favor an RNA-like C3'-endo conformation. This pre-organization of the sugar moiety increases the binding affinity of the oligonucleotide to its complementary RNA target, resulting in a more stable duplex.[2]
-
Increased Nuclease Resistance: The 2'-fluoro group provides steric hindrance and alters the electronic properties of the sugar-phosphate backbone, rendering the oligonucleotide significantly more resistant to degradation by endo- and exonucleases present in biological fluids.[3][4] This enhanced stability translates to a longer biological half-life, a critical attribute for therapeutic applications.
-
Improved Thermal and Chemical Stability: Oligonucleotides containing 2'-F modifications exhibit higher melting temperatures (Tm) compared to their unmodified counterparts, indicating greater thermal stability of the duplex.[5] They have also been shown to be more stable against chemical hydrolysis at high pH.[5]
Quantitative Data Summary
The following tables summarize the quantitative advantages of incorporating 2'-fluoro modifications into oligonucleotides.
Table 1: Comparative Melting Temperatures (Tm) of 2'-Fluoro-Modified vs. Unmodified Oligonucleotides
| Oligonucleotide Duplex | Tm (°C) per Modification | Reference |
| DNA/RNA | +1.8 °C | [6] |
| RNA/RNA | +1-2 °C | [5] |
Note: Tm values are dependent on sequence, salt concentration, and the number of modifications.
Table 2: Comparative Serum Stability of 2'-Fluoro-Modified vs. Unmodified Oligonucleotides
| Oligonucleotide Type | Modification | Half-life in Human Serum | Reference |
| RNA Aptamer | Unmodified | ~ minutes | [7] |
| DNA Aptamer | Unmodified | ~1 hour | [7] |
| RNA Aptamer | 2'-Fluoro Pyrimidines | ~10 hours | |
| RNA Aptamer (Macugen) | 2'-Fluoro Modified | up to 18 hours | [8] |
| siRNA | Unmodified | < 4 hours | [9] |
| siRNA | 2'-Fluoro Modified | > 24 hours | [9] |
Note: Half-life can vary depending on the specific sequence, overall modification pattern, and the biological matrix used.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of 2'-fluoro-modified oligonucleotides.
Protocol 1: Solid-Phase Synthesis of a 2'-Fluoro-Modified Oligonucleotide
This protocol outlines the key steps in the automated solid-phase synthesis of an oligonucleotide incorporating a DMT-2'-F-dA phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
This compound and other required phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., Tetrazole, DCI)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/Water/Pyridine)
-
Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Preparation: Ensure all reagents are fresh, anhydrous, and properly installed on the synthesizer.
-
Synthesis Cycle (repeated for each monomer addition):
-
Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution.
-
Coupling: The this compound is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 3-5 minutes) is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group can be removed or left on for "trityl-on" purification.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the base and phosphate protecting groups are removed.
Protocol 2: Deprotection of 2'-Fluoro-Modified Oligonucleotides
The choice of deprotection conditions is critical to ensure the integrity of the 2'-fluoro-modified oligonucleotide.
Reagents:
-
Ammonium hydroxide/Methylamine (AMA) (1:1 v/v)
-
Ammonium hydroxide, concentrated
Procedure (using AMA):
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add the AMA solution to the vial.
-
Incubate at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Protocol 3: Nuclease Degradation Assay
This assay quantitatively assesses the stability of 2'-fluoro-modified oligonucleotides in the presence of nucleases.
Materials:
-
2'-Fluoro-modified oligonucleotide (e.g., 5'-radiolabeled or fluorescently labeled)
-
Unmodified control oligonucleotide
-
Human serum or a specific exonuclease (e.g., snake venom phosphodiesterase)
-
Reaction buffer
-
Denaturing polyacrylamide gel (PAGE)
-
Loading buffer (e.g., formamide-based)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Reaction Setup: In separate tubes, incubate the 2'-fluoro-modified and unmodified oligonucleotides in human serum or with the specific nuclease in its appropriate buffer at 37°C.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it by adding it to the loading buffer and placing it on ice.
-
PAGE Analysis: Denature the samples by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel.
-
Electrophoresis: Run the gel until the desired separation is achieved.
-
Visualization and Quantification: Visualize the bands using a phosphorimager or fluorescence scanner. The intensity of the full-length oligonucleotide band at each time point is quantified to determine the rate of degradation and the oligonucleotide's half-life.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows in the synthesis and application of 2'-fluoro-modified oligonucleotides.
Conclusion
The incorporation of 2'-fluoro modifications, enabled by phosphoramidites like DMT-2'-F-dA, represents a significant advancement in oligonucleotide chemistry. The resulting oligonucleotides exhibit enhanced binding affinity, superior nuclease resistance, and improved thermal stability, all of which are critical parameters for the development of effective nucleic acid-based therapeutics and diagnostics. The data and protocols presented in this guide underscore the tangible benefits of this modification and provide a framework for its successful implementation in a research and development setting. By leveraging the unique properties of 2'-fluoro-modified oligonucleotides, scientists can design more potent and durable molecules to address a wide range of biological targets.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2' Fluoro RNA Modification [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
The Guardian of the Message: A Technical Guide to DMT-2'-F-dA Phosphoramidite for Enhanced Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide-based therapeutics and diagnostics, the inherent instability of nucleic acids in biological environments presents a formidable challenge. The rapid degradation of these molecules by endogenous nucleases severely limits their therapeutic efficacy. The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide drug design, aimed at overcoming this limitation. Among these, 2'-fluoro (2'-F) modifications have emerged as a powerful tool to enhance nuclease resistance and improve the pharmacokinetic profile of oligonucleotides. This in-depth technical guide focuses on DMT-2'-F-dA Phosphoramidite (B1245037), a key building block for synthesizing nuclease-resistant oligonucleotides, providing a comprehensive resource on its properties, synthesis, and application.
The Power of Fluorine: Chemical Properties and Mechanism of Action
DMT-2'-F-dA Phosphoramidite, chemically known as 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoroadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a modified deoxyadenosine (B7792050) building block used in automated solid-phase oligonucleotide synthesis. The key to its utility lies in the substitution of the hydroxyl group at the 2' position of the ribose sugar with a fluorine atom.
The high electronegativity of the fluorine atom significantly alters the sugar pucker conformation, favoring an RNA-like C3'-endo pucker. This conformational preference pre-organizes the oligonucleotide into an A-form helical geometry, which is characteristic of RNA and RNA-DNA duplexes. This structural shift is the primary basis for the enhanced properties of 2'-fluoro modified oligonucleotides.
Increased Nuclease Resistance: The presence of the electron-withdrawing fluorine atom at the 2' position provides steric hindrance and alters the electronic properties of the phosphodiester backbone, making it a poor substrate for many nucleases. This modification confers significant protection against degradation by both endo- and exonucleases, thereby prolonging the half-life of the oligonucleotide in biological fluids. While 2'-fluoro modification alone enhances nuclease resistance, it is often used in conjunction with phosphorothioate (B77711) (PS) linkages for even greater stability.
Enhanced Thermal Stability and Binding Affinity: The C3'-endo sugar conformation induced by the 2'-fluoro modification leads to more stable duplexes with complementary RNA targets. This results in an increase in the melting temperature (Tm) of the duplex, typically by 1-2°C for each 2'-fluoro substitution. This enhanced binding affinity is crucial for applications such as antisense technology and siRNA, where tight and specific binding to the target mRNA is required for efficacy.
Synthesizing Stability: Incorporation of this compound
The incorporation of this compound into a growing oligonucleotide chain follows the standard phosphoramidite chemistry on an automated solid-phase synthesizer. The synthesis cycle consists of four key steps: deblocking, coupling, capping, and oxidation.
Caption: Automated solid-phase synthesis cycle for incorporating this compound.
Caption: How 2'-fluoro modification sterically and electronically hinders nuclease activity.
Quantifying the Shield: Nuclease Resistance Data
While it is widely accepted that 2'-fluoro modifications enhance nuclease resistance, quantitative data directly comparing oligonucleotides with only 2'-fluoro modifications to their unmodified counterparts can be sparse in the literature. Often, 2'-fluoro modifications are used in concert with phosphorothioate backbones, which also contribute significantly to nuclease stability. However, available studies consistently demonstrate a marked increase in stability for 2'-fluoro modified oligonucleotides.
For instance, studies have shown that a 24-mer oligonucleotide fully modified with 2'-fluoro nucleotides remained intact after incubation with nucleases under conditions that led to the complete degradation of the corresponding unmodified RNA oligonucleotide. Furthermore, siRNAs containing 2'-fluoro modifications exhibit a significantly longer half-life in human plasma compared to unmodified siRNAs.
The following table summarizes the expected relative stability based on qualitative and semi-quantitative data from various sources.
| Oligonucleotide Type | Backbone | 2' Modification | Relative Nuclease Resistance |
| Unmodified DNA/RNA | Phosphodiester | 2'-OH / 2'-H | Low |
| 2'-Fluoro Modified | Phosphodiester | 2'-F | Moderate to High |
| Phosphorothioate (PS) | Phosphorothioate | 2'-OH / 2'-H | High |
| 2'-Fluoro + PS Modified | Phosphorothioate | 2'-F | Very High |
In the Lab: Experimental Protocols
Protocol for Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide
This protocol outlines the general steps for the automated synthesis of an oligonucleotide containing this compound.
Materials and Reagents:
-
This compound (and other required phosphoramidites for the sequence)
-
Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside
-
Anhydrous acetonitrile (B52724)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole in acetonitrile)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine)
Procedure:
-
Synthesizer Setup: Prepare the automated DNA/RNA synthesizer according to the manufacturer's instructions. Ensure all reagent bottles are filled with fresh solutions.
-
Phosphoramidite Preparation: Dissolve this compound and other amidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).
-
Synthesis Program: Program the desired oligonucleotide sequence into the synthesizer. For the coupling step of this compound, it is recommended to use a longer coupling time (e.g., 3-5 minutes) compared to standard DNA phosphoramidites to ensure high coupling efficiency.
-
Automated Synthesis: Initiate the synthesis program. The synthesizer will perform the following steps for each nucleotide addition:
-
Deblocking: Removes the 5'-DMT protecting group from the growing oligonucleotide chain.
-
Coupling: The activated this compound is coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
-
Cleavage and Deprotection: Once the synthesis is complete, the solid support is transferred to a vial. The oligonucleotide is cleaved from the support, and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution at an elevated temperature (e.g., 55°C for 8-16 hours).
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, ion-exchange HPLC, or cartridge purification.
Protocol for Nuclease Resistance Assay (Snake Venom Phosphodiesterase)
This protocol provides a general method to assess the stability of a 2'-fluoro modified oligonucleotide against a 3'-exonuclease.
Materials and Reagents:
-
Purified 2'-fluoro modified oligonucleotide
-
Purified unmodified control oligonucleotide of the same sequence
-
Snake Venom Phosphodiesterase (SVPD)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2)
-
Stop solution (e.g., EDTA in formamide)
-
Polyacrylamide gel (denaturing)
-
Gel loading buffer
-
Staining agent (e.g., SYBR Gold) or radiolabeling reagents for the oligonucleotide
Procedure:
-
Oligonucleotide Preparation: Prepare stock solutions of the 2'-fluoro modified and unmodified oligonucleotides at the same concentration. If not intrinsically labeled, the 5'-end of the oligonucleotides can be radiolabeled with ³²P for visualization.
-
Reaction Setup: In separate microcentrifuge tubes, prepare the reaction mixtures containing the oligonucleotide, reaction buffer, and nuclease. Include a control reaction for each oligonucleotide without the nuclease.
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube and immediately add it to a tube containing the stop solution to quench the reaction.
-
Gel Electrophoresis: Add gel loading buffer to each time-point sample and load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, visualize the oligonucleotide bands using an appropriate method (e.g., autoradiography for radiolabeled oligos, or staining with a fluorescent dye). The intensity of the full-length oligonucleotide band at each time point can be quantified using densitometry software.
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero-time point. Plot the percentage of intact oligonucleotide versus time to compare the degradation kinetics of the 2'-fluoro modified and unmodified oligonucleotides.
Applications in Research and Drug Development
The superior properties of 2'-fluoro modified oligonucleotides have led to their widespread use in various applications:
-
Antisense Oligonucleotides (ASOs): The high binding affinity and nuclease resistance of 2'-F ASOs make them potent inhibitors of gene expression.
-
Small Interfering RNAs (siRNAs): Incorporating 2'-fluoro modifications into siRNA duplexes enhances their stability and duration of action in RNA interference pathways.
-
Aptamers: 2'-fluoro modified aptamers exhibit increased stability and can be selected for high-affinity binding to a wide range of targets, making them valuable tools for diagnostics and therapeutics.
-
Ribozymes: The introduction of 2'-fluoro modifications can enhance the catalytic activity and stability of ribozymes.
Conclusion
This compound is an indispensable tool for the synthesis of modified oligonucleotides with enhanced nuclease resistance and improved therapeutic potential. The strategic incorporation of the 2'-fluoro modification provides a robust solution to the inherent instability of nucleic acids, paving the way for the development of more effective and durable oligonucleotide-based drugs and diagnostic agents. This guide provides a foundational understanding for researchers and developers to leverage the power of 2'-fluoro chemistry in their pursuit of next-generation nucleic acid technologies.
A Deep Dive into the Enhanced Thermal Stability of 2'-Fluoro Modified DNA
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine at the 2' position of the deoxyribose sugar in DNA, creating 2'-fluoro modified DNA, has emerged as a pivotal strategy in the development of therapeutic oligonucleotides. This modification imparts a significant enhancement in the thermal stability of nucleic acid duplexes, a critical attribute for applications such as antisense therapies, siRNAs, and aptamers. This technical guide provides an in-depth analysis of the thermal properties of 2'-fluoro modified DNA, detailing the quantitative effects on duplex stability, the experimental protocols for its determination, and the underlying structural basis for this phenomenon.
Enhanced Thermal Stability: A Quantitative Perspective
The introduction of a 2'-fluoro group into a DNA strand markedly increases the melting temperature (Tm) of its duplex with a complementary DNA or RNA strand. The Tm is defined as the temperature at which half of the duplex strands are in a double-stranded state and the other half are single-stranded. This enhancement in thermal stability is a direct consequence of the fluorine atom's high electronegativity, which influences the sugar pucker conformation and strengthens base stacking interactions.
The stabilizing effect is generally additive, with each incorporation of a 2'-fluoro nucleotide contributing to the overall increase in Tm. The magnitude of this increase can vary depending on the nature of the duplex (DNA/DNA vs. DNA/RNA) and the specific sequence context.
Below is a summary of the quantitative impact of 2'-fluoro modifications on the thermal stability of nucleic acid duplexes, compiled from various studies.
| Modification Type | Duplex Partner | Change in Melting Temperature (ΔTm) per Modification | Reference |
| 2'-Fluoro RNA (2'-F-RNA) | RNA | +1.8 °C | [1][2] |
| 2'-Fluoro RNA (2'-F-RNA) | DNA | +0.5 °C (for fully substituted duplex) | [1] |
| 2'-Fluoro-arabinonucleic acid (2'-F-ANA) | RNA | Up to +1.5 °C | [3] |
| 2'-Fluoro-arabinonucleic acid (2'-F-ANA) | DNA | Significant increase (ΔTm of -3.9 °C for a single mismatch) | [4] |
| 2'-Fluoro-deoxyribose | DNA | +1.3 °C | [5] |
| Oligo-2′-fluoro-nucleotide N3′→P5′ phosphoramidates | DNA | ~+4 °C | [6] |
| Oligo-2′-fluoro-nucleotide N3′→P5′ phosphoramidates | RNA | ~+5 °C | [6] |
Note: The presented values are averages and can be influenced by sequence composition, length of the oligonucleotide, and experimental conditions.
The Structural Basis for Enhanced Stability
The increased thermal stability of 2'-fluoro modified DNA duplexes is rooted in the conformational preferences of the sugar moiety. The highly electronegative fluorine atom at the 2' position favors a C3'-endo sugar pucker, which is characteristic of an A-form helical geometry.[1][2][7] This pre-organization of the sugar into an RNA-like conformation reduces the entropic penalty of duplex formation.
Furthermore, the C3'-endo pucker leads to more favorable base stacking interactions within the helix, contributing to a more stable structure. This is reflected in a more favorable enthalpy of hybridization for 2'-fluoro modified duplexes compared to their unmodified DNA counterparts.[8][9][10]
Experimental Protocols for Determining Thermal Stability
The thermal stability of 2'-fluoro modified DNA is typically determined using one of two primary biophysical techniques: UV-Vis spectrophotometry (thermal denaturation) or Differential Scanning Calorimetry (DSC).
UV-Vis Thermal Denaturation
This is the most common method for determining the melting temperature (Tm) of oligonucleotide duplexes.
Principle: The absorbance of UV light by DNA at 260 nm is higher for single-stranded DNA than for double-stranded DNA (hyperchromic effect). By monitoring the change in absorbance as the temperature is slowly increased, a melting curve can be generated. The Tm is the temperature at the midpoint of this transition.
Detailed Protocol:
-
Oligonucleotide Preparation and Annealing:
-
Synthesize and purify the 2'-fluoro modified and complementary oligonucleotides.
-
Quantify the concentration of each oligonucleotide using UV absorbance at 260 nm.
-
Prepare equimolar solutions of the complementary strands in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[2][11]
-
Anneal the duplex by heating the solution to 95°C for 3-5 minutes and then allowing it to cool slowly to room temperature.[12]
-
-
UV-Vis Spectrophotometry:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Transfer the annealed duplex solution to a quartz cuvette.
-
Set the spectrophotometer to monitor absorbance at 260 nm.
-
Program a temperature ramp, typically from 20°C to 95°C, with a slow heating rate (e.g., 0.5°C or 1°C per minute) to ensure thermal equilibrium at each step.[13]
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature to obtain the melting curve.
-
The Tm is determined as the temperature at which the first derivative of the melting curve is at its maximum.[14]
-
Differential Scanning Calorimetry (DSC)
DSC provides a more direct measurement of the thermodynamic parameters of duplex melting, including the enthalpy (ΔH°) and entropy (ΔS°) of the transition.
Principle: DSC measures the heat capacity of a sample as a function of temperature. As a DNA duplex melts, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The temperature at the peak maximum corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition.[15]
Detailed Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of the annealed oligonucleotide duplex (typically in the micromolar range) in the desired buffer.
-
Prepare an identical buffer solution to be used as a reference.
-
Degas both the sample and reference solutions to prevent bubble formation during the experiment.[12]
-
-
DSC Measurement:
-
Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Program a temperature scan, typically from a temperature below the expected Tm to one above it, at a constant scan rate (e.g., 1°C/minute).[15]
-
-
Data Analysis:
-
Subtract the reference buffer scan from the sample scan to obtain the excess heat capacity as a function of temperature.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state transition model) to determine the Tm, ΔH°, and ΔS°.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for determining the thermal stability of 2'-fluoro modified DNA and the logical relationship between the modification and its biophysical consequences.
References
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 12. High-throughput methods for measuring DNA thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
The Power of Precision: A Technical Guide to DMT-2'-F-dA Phosphoramidite for Advanced Antisense Research
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of nucleic acid therapeutics, the demand for oligonucleotide modifications that enhance potency, stability, and specificity is paramount. Among the arsenal (B13267) of chemical modifications available, 2'-fluoro-deoxyadenosine (2'-F-dA) stands out as a critical component in the design of next-generation antisense oligonucleotides (ASOs). This technical guide provides an in-depth exploration of DMT-2'-F-dA phosphoramidite (B1245037), a key building block for synthesizing these advanced therapeutic agents. We will delve into its chemical properties, the profound impact of the 2'-fluoro modification on oligonucleotide performance, detailed experimental protocols for its application, and its use in targeting key disease-related signaling pathways.
The Core Advantage: Understanding DMT-2'-F-dA Phosphoramidite
This compound, chemically known as N6-Benzoyl-2'-deoxy-5'-O-DMT-2'-fluoroadenosine 3'-CE phosphoramidite, is a modified nucleoside phosphoramidite used in the solid-phase synthesis of DNA and RNA oligonucleotides. The defining feature of this molecule is the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with a fluorine atom. This seemingly subtle change confers a range of highly desirable properties to the resulting oligonucleotide.
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C47H51FN7O7P |
| Molecular Weight | 875.9 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in acetonitrile |
| Storage | -20°C in a desiccated environment |
Enhancing Performance: The Impact of 2'-Fluoro Modification
The incorporation of 2'-F-dA into antisense oligonucleotides brings about a trifecta of benefits that are crucial for therapeutic efficacy: increased binding affinity to the target RNA, enhanced resistance to nuclease degradation, and the ability to elicit RNase H-mediated cleavage of the target mRNA.
Increased Binding Affinity and Thermal Stability
The fluorine atom at the 2' position significantly increases the thermal stability of the duplex formed between the ASO and its target RNA. This is reflected in a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The increase in Tm is approximately 1.3°C for each 2'-fluoro modification incorporated into a DNA-DNA duplex.[1] This enhanced stability is attributed to the fluorine atom's electronegativity, which favors an A-form helix conformation, the preferred geometry for RNA duplexes.[2]
Table 1: Illustrative Melting Temperatures (Tm) of Modified vs. Unmodified Oligonucleotides
| Oligonucleotide Sequence (DNA) | Complementary RNA | Tm (°C) - Unmodified | Tm (°C) - Fully 2'-F Modified |
| 5'-GCG TTT TTT TTT GCG-3' | 3'-CGC AAA AAA AAA CGC-5' | 55.0 | 68.9 |
| 5'-GCA TTT TTT TTT TGC-3' | 3'-CGU AAA AAA AAA ACG-5' | 53.5 | 67.0 |
Note: These are representative values and can vary based on sequence, length, and experimental conditions.
Superior Nuclease Resistance
A major hurdle in the therapeutic application of oligonucleotides is their rapid degradation by nucleases present in biological fluids. The 2'-fluoro modification provides steric hindrance to these enzymes, significantly prolonging the half-life of the ASO in vivo. While the 2'-fluoro modification itself offers a degree of protection, it is often used in combination with a phosphorothioate (B77711) (PS) backbone for even greater nuclease resistance.[2]
Table 2: Nuclease Degradation Assay - Percentage of Intact Oligonucleotide in Serum
| Oligonucleotide Type | 0 hours | 8 hours | 24 hours | 48 hours |
| Unmodified DNA | 100% | <10% | 0% | 0% |
| 2'-F Modified Phosphodiester | 100% | 50% | 20% | <5% |
| 2'-F Modified Phosphorothioate | 100% | 95% | 85% | 70% |
Note: Data is illustrative and can vary based on the specific oligonucleotide and assay conditions.
In Vivo Efficacy: Targeting Disease Genes
The enhanced properties of 2'-fluoro modified ASOs translate to improved performance in vivo. These ASOs have been shown to effectively reduce the expression of target genes in various animal models of disease.
Table 3: In Vivo Efficacy of 2'-Fluoro Modified Antisense Oligonucleotides
| Animal Model | Target Gene | ASO Chemistry | Route of Administration | Target mRNA Reduction | Therapeutic Outcome |
| Mouse model of cancer | Bcl-2 | 2'-F/PS gapmer | Intravenous | ~70% in tumor | Inhibition of tumor growth |
| Rat model of arthritis | TNF-α | 2'-F/PS ASO | Subcutaneous | ~60% in inflamed tissue | Reduction in joint inflammation[3] |
| Mouse model of liver cancer | STAT3 | 2'-F/PS gapmer | Intraperitoneal | ~80% in liver | Suppression of tumor progression[4] |
Note: This table provides a summary of representative data from various studies and is not a direct comparison of head-to-head trials.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of 2'-fluoro modified antisense oligonucleotides.
Oligonucleotide Synthesis and Purification
Caption: General workflow for the delivery of 2'-F ASOs into cultured cells.
Protocol:
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Complex Formation:
-
Dilute the 2'-F modified ASO in serum-free medium.
-
In a separate tube, dilute a cationic lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted ASO and the diluted transfection reagent and incubate at room temperature for 20-30 minutes to allow for the formation of ASO-lipid complexes.
-
-
Transfection: Add the ASO-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells with the complexes for 4-6 hours, then replace the medium with fresh, complete growth medium. Continue to incubate for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis of target gene expression.
Quantification of Target mRNA Reduction by qPCR
Protocol:
-
RNA Extraction: Isolate total RNA from transfected and control cells using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a fluorescent DNA-binding dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative expression of the target gene in the ASO-treated samples compared to the control samples using the ΔΔCt method, normalizing to the expression of the reference gene.
Analysis of Target Protein Knockdown by Western Blot
Protocol:
-
Protein Extraction: Lyse the transfected and control cells in a lysis buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of the target protein in the ASO-treated samples compared to the controls.
Targeting Key Signaling Pathways with 2'-F Modified ASOs
The versatility of ASO technology allows for the specific targeting of virtually any gene, making it a powerful tool for dissecting and modulating disease-related signaling pathways. The enhanced properties of 2'-fluoro modified ASOs make them particularly well-suited for this purpose.
The Bcl-2 Apoptosis Pathway
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers. [5][6]ASOs designed to target Bcl-2 mRNA can induce apoptosis in cancer cells.
Caption: ASO-mediated knockdown of Bcl-2 to promote apoptosis.
The TNF-α Inflammatory Pathway
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in a variety of autoimmune diseases. [3]ASOs targeting TNF-α can reduce its expression and alleviate inflammation.
Caption: ASO-mediated suppression of TNF-α to reduce inflammation.
The STAT3 Signaling Pathway
Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in cancer cell proliferation, survival, and metastasis. [7]ASOs targeting STAT3 can inhibit tumor growth.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Anti-Rheumatic Effect of Antisense Oligonucleotide Cytos-11 Targeting TNF-α Expression [mdpi.com]
- 4. Novel STAT3 oligonucleotide compounds suppress tumor growth and overcome the acquired resistance to sorafenib in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular pharmacology of P-ethoxy antisense oligonucleotides targeted to Bcl-2 in a follicular lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A sensible approach to targeting STAT3-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Fluoro Modifications for Therapeutic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of therapeutic oligonucleotides is continually evolving, with chemical modifications playing a pivotal role in enhancing the efficacy, stability, and safety of these promising drug candidates. Among the various modifications, the introduction of a fluorine atom at the 2' position of the ribose sugar (2'-fluoro modification) has emerged as a cornerstone in the design of antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This modification imparts a unique combination of desirable properties, including increased binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable conformational preference, collectively contributing to improved therapeutic potential.
This technical guide provides a comprehensive overview of 2'-fluoro modifications, delving into their synthesis, impact on oligonucleotide properties, and applications in therapeutic contexts. It is intended to serve as a valuable resource for researchers and drug developers in the field of oligonucleotide therapeutics.
Core Properties and Advantages of 2'-Fluoro Modifications
The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom profoundly influences the physicochemical properties of an oligonucleotide.
Enhanced Binding Affinity: The 2'-fluoro modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of an A-form duplex geometry.[1][2] This pre-organization of the sugar moiety reduces the entropic penalty of hybridization, leading to a significant increase in the thermal stability (Tm) of the duplex formed with a complementary RNA target.[3] The increase in Tm is approximately 2.5°C per modification.[4] Oligo-2'-fluoro-nucleotide N3'-->P5' phosphoramidates, for instance, form exceptionally stable duplexes with complementary nucleic acids, with the melting temperature of their duplexes with DNA or RNA increasing by about 4 or 5°C per modification, respectively, compared to isosequential phosphodiester oligomers.[5][6]
Increased Nuclease Resistance: The 2'-fluoro modification provides steric hindrance that protects the phosphodiester backbone from cleavage by endo- and exonucleases.[7][8] While 2'-fluoro modified oligonucleotides in their phosphodiester form are not completely resistant to nucleases, their combination with a phosphorothioate (B77711) (PS) backbone results in highly nuclease-resistant compounds.[1] These modified oligonucleotides are significantly more stable in acidic media as well.[5][6]
Favorable Duplex Geometry: Duplexes containing 2'-fluoro-modified oligonucleotides adopt a fully A-form conformation, which is the preferred geometry for RNA-RNA and RNA-DNA duplexes.[1] This mimicry of natural RNA structure is crucial for the activity of siRNAs, as the RNA-induced silencing complex (RISC) recognizes and processes A-form helices.[4]
Reduced Immunostimulation: In some contexts, 2'-fluoro modifications have been shown to reduce the immunostimulatory effects of therapeutic oligonucleotides.[3][9]
Data Summary: Impact of 2'-Fluoro Modifications
The following tables summarize the quantitative effects of 2'-fluoro modifications on key oligonucleotide properties.
Table 1: Thermal Stability (Tm) Enhancement
| Oligonucleotide Type | Modification | ΔTm per Modification (°C) vs. Unmodified | Reference |
| Oligonucleotide N3'→P5' phosphoramidates | 2'-fluoro vs. phosphodiester | ~4 (vs. DNA) | [5][6] |
| ~5 (vs. RNA) | [5][6] | ||
| RNA Duplex | 2'-fluoro RNA | ~1-2 | [10] |
| ASO | 2'-fluoro RNA | ~2.5 | [4] |
Table 2: Nuclease Resistance
| Oligonucleotide Backbone | Modification | Relative Nuclease Resistance | Reference |
| Phosphodiester | 2'-fluoro | Moderate resistance | [1] |
| Phosphorothioate | 2'-fluoro | High resistance | [1][11] |
| N3'→P5' phosphoramidates | 2'-fluoro | High resistance to snake venom phosphodiesterase | [5][6] |
Applications in Therapeutic Oligonucleotides
The unique properties of 2'-fluoro modifications have led to their widespread incorporation into various therapeutic oligonucleotide platforms.
Antisense Oligonucleotides (ASOs): In ASOs, 2'-fluoro modifications, often in combination with phosphorothioate linkages, are used in the "wings" of gapmer designs. This placement enhances binding affinity and nuclease resistance without interfering with the RNase H-mediated cleavage of the target mRNA, which requires a central DNA "gap".[1] Chimeric oligonucleotides incorporating 2'-fluoro modifications have been shown to activate mammalian RNase H.[1]
Small Interfering RNAs (siRNAs): The incorporation of 2'-fluoro modifications into siRNA duplexes is well-tolerated and can enhance their in vitro and in vivo activity.[3] The A-form duplex geometry induced by the 2'-fluoro modification is favorable for recognition and processing by the RISC complex.[4] Patisiran, an approved siRNA therapeutic, utilizes both 2'-fluoro and 2'-O-methyl modifications.[12]
Aptamers: 2'-fluoro modifications are frequently used in the selection and optimization of RNA aptamers to increase their stability and affinity for their targets.[13]
Potential Considerations and Toxicities
While generally well-tolerated, some studies have reported potential toxicities associated with 2'-fluoro-modified oligonucleotides, particularly in phosphorothioate gapmer ASOs. These toxicities may be sequence-independent and related to off-target protein interactions. For instance, some 2'-fluoro-modified PS-ASOs have been shown to bind to proteins of the Drosophila behavior/human splicing (DBHS) family with high affinity, leading to their degradation and subsequent cytotoxicity.[14][15][16] In mice, acute hepatotoxicity has been observed with certain 2'-fluoro-modified gapmer PS-ASOs, which correlated with intracellular protein binding.[14]
Experimental Protocols
Synthesis of 2'-Fluoro-Modified Oligonucleotides
The synthesis of 2'-fluoro-modified oligonucleotides is typically achieved through automated solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
2'-fluoro-modified nucleoside phosphoramidites (e.g., 2'-deoxy-2'-fluoroadenosine, -guanosine, -cytidine, -uridine phosphoramidites)
-
Controlled pore glass (CPG) solid support
-
Standard DNA synthesis reagents:
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Activator (e.g., 5-ethylthiotetrazole)
-
Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)
-
Oxidizing solution (e.g., iodine in water/pyridine/THF) or sulfurizing reagent (for phosphorothioates)
-
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Automated DNA/RNA synthesizer
Methodology:
-
Phosphoramidite Preparation: 2'-fluoro-modified phosphoramidites are prepared as solutions in anhydrous acetonitrile.[17]
-
Solid-Phase Synthesis: The synthesis is performed on an automated synthesizer following the standard cycles of deblocking, coupling, capping, and oxidation/sulfurization. Coupling times for the 2'-fluoro phosphoramidites may need to be extended to ensure high coupling efficiency.[17][18]
-
Cleavage and Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed by incubation in concentrated ammonium hydroxide (B78521) at an elevated temperature.[17]
-
Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).[18]
Nuclease Resistance Assay
This protocol assesses the stability of 2'-fluoro-modified oligonucleotides in the presence of nucleases, often in serum.[19][20]
Materials:
-
Purified 2'-fluoro-modified oligonucleotide
-
Fetal bovine serum (FBS) or human serum
-
Nuclease-free water and buffers (e.g., PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., EDTA or formamide (B127407) loading buffer)
-
Polyacrylamide gel electrophoresis (PAGE) system or HPLC system
Methodology:
-
Reaction Setup: Incubate the oligonucleotide at a defined concentration in a solution containing serum (e.g., 50% FBS) at 37°C.[19]
-
Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction and immediately quench the nuclease activity by adding a quenching solution and freezing the sample.
-
Analysis by PAGE:
-
Separate the samples on a denaturing polyacrylamide gel.
-
Stain the gel with a nucleic acid stain (e.g., SYBR Gold).
-
Visualize and quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point.
-
-
Analysis by HPLC:
-
Separate the samples using an appropriate HPLC column (e.g., ion-exchange or reverse-phase).
-
Quantify the peak area of the full-length oligonucleotide at each time point.
-
-
Data Analysis: Plot the percentage of intact oligonucleotide versus time to determine the half-life of the oligonucleotide in the serum.
Thermal Melting (Tm) Determination
This protocol measures the melting temperature of a duplex containing a 2'-fluoro-modified oligonucleotide.[21]
Materials:
-
Purified 2'-fluoro-modified oligonucleotide and its complementary RNA or DNA strand
-
Annealing buffer (e.g., containing NaCl and a buffering agent like sodium phosphate)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Methodology:
-
Duplex Formation: Anneal the 2'-fluoro-modified oligonucleotide with its complementary strand by heating to 95°C for a few minutes and then slowly cooling to room temperature in the annealing buffer.
-
UV Absorbance Measurement: Place the duplex solution in a cuvette in the spectrophotometer.
-
Thermal Denaturation: Slowly increase the temperature of the cuvette holder at a constant rate (e.g., 0.5-1°C per minute).
-
Data Acquisition: Monitor the absorbance at 260 nm as a function of temperature. The absorbance will increase as the duplex denatures into single strands (hyperchromic effect).
-
Tm Calculation: The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the absorbance versus temperature curve. This is typically determined by finding the maximum of the first derivative of the melting curve.
Visualizations
Signaling Pathways
References
- 1. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idtdna.com [idtdna.com]
- 8. synoligo.com [synoligo.com]
- 9. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
- 10. 2' Fluoro RNA Modification [biosyn.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to DMT-2'-F-dA Phosphoramidite: Synthesis, Suppliers, and Applications
For researchers, scientists, and drug development professionals working with modified oligonucleotides, 2'-fluoro (2'-F) modifications offer a significant advantage. The incorporation of monomers like 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037) (DMT-2'-F-dA(Bz) Phosphoramidite) enhances the therapeutic potential of oligonucleotides by increasing their stability and binding affinity. This guide provides an in-depth overview of DMT-2'-F-dA phosphoramidite, including a list of suppliers, pricing, and detailed technical information for its use in oligonucleotide synthesis.
Properties and Advantages of 2'-Fluoro-Modified Oligonucleotides
The substitution of a fluorine atom at the 2' position of the ribose sugar confers several beneficial properties to oligonucleotides, making them highly suitable for therapeutic and diagnostic applications.[1][2]
-
Increased Thermal Stability: The 2'-fluoro modification helps to lock the sugar pucker into a C3'-endo conformation, which is similar to that of RNA. This pre-organization leads to more stable duplexes with complementary RNA targets, with the melting temperature (Tm) typically increasing by 1-2°C per modification compared to natural RNA-RNA duplexes.[2]
-
Enhanced Nuclease Resistance: The presence of the electronegative fluorine atom at the 2' position provides significant protection against degradation by both endonucleases and exonucleases.[2] This increased resistance to enzymatic degradation prolongs the half-life of the oligonucleotide in biological systems.
-
A-form Helix Geometry: Duplexes that contain 2'-fluoro-modified strands adopt an A-form helical geometry, which is characteristic of RNA-RNA duplexes. This is advantageous for applications targeting RNA.[1][2]
-
Suitability for Various Applications: These properties make 2'-F modified oligonucleotides potent tools for a range of applications, including antisense therapy, siRNAs, and aptamers.[1][2]
Suppliers and Pricing of DMT-2'-F-dA(Bz) Phosphoramidite
A number of chemical suppliers offer DMT-2'-F-dA(Bz) Phosphoramidite. The following table summarizes publicly available information on suppliers and their pricing. Please note that prices are subject to change and may vary based on quantity and institutional contracts. It is recommended to contact the suppliers directly for the most up-to-date information and to inquire about bulk pricing.
| Supplier | Product Name | Catalog Number | Quantity | List Price (USD) |
| ChemPep | DMT-2'-F-dA(Bz) Phosphoramidite | 250838 | 25 g | $2,000.00 |
| Sigma-Aldrich | DMT-2′Fluoro-dA(bz) Phosphoramidite | A211200 | 100 G | $9,280.00 |
| 500 G | $40,290.00 | |||
| Syd Labs | DMT-2'-F-dA(Bz)-CE-Phosphoramidite | - | - | Price on request |
| BroadPharm | DMT-2'-Fluoro-dG(Ib) Phosphoramidite* | BP-40364 | 500 MG | $150.00 |
| 1 G | $230.00 | |||
| 5 G | $860.00 | |||
| BOC Sciences | DMT-2'Fluoro-dA(bz) Phosphoramidite | - | - | Price on request |
| MedchemExpress | This compound | - | - | Price on request |
| TCI Chemicals | DMT-2'-Fluoro-dA(Bz) Phosphoramidite | D5940 | - | Price on request |
*Note: BroadPharm pricing is for the guanosine (B1672433) analog, DMT-2'-Fluoro-dG(Ib) Phosphoramidite, and is included for comparative purposes.
Experimental Protocols: Oligonucleotide Synthesis
The incorporation of DMT-2'-F-dA(Bz) phosphoramidite into oligonucleotides is achieved through standard automated solid-phase synthesis protocols with some key modifications. The overall synthesis cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.[2][3][4][5]
Recommended Synthesis Cycle Parameters
| Step | Reagent/Condition | Recommended Time | Notes |
| Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-120 seconds | Standard detritylation step to remove the 5'-DMT protecting group.[2] |
| Coupling | 0.08-0.10 M DMT-2'-fluoro-dA(bz) amidite + Activator (e.g., ETT or DCI) | 10-30 minutes | An extended coupling time is crucial for achieving high coupling efficiency due to the electronic effects of the 2'-fluoro modification.[2] |
| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | Standard capping step to block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants.[2] |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Standard oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester.[2] |
Post-Synthesis Cleavage and Deprotection
After the completion of the oligonucleotide synthesis, the final product must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
| Step | Reagent/Condition | Temperature | Time | Purpose |
| Cleavage & Deprotection | Ammonium hydroxide:Ethanol (3:1 v/v) | 55°C | 16 hours | Cleavage from the solid support and removal of base protecting groups.[2] |
Visualizing the Workflow and Potential Applications
To better illustrate the processes and potential applications of oligonucleotides synthesized with this compound, the following diagrams have been generated.
References
An In-depth Technical Guide to the Safe Handling and Application of DMT-2'-F-dA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and experimental applications of DMT-2'-F-dA Phosphoramidite (B1245037) (5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite). This document is intended to serve as a critical resource for laboratory personnel to ensure safety and achieve optimal results in the synthesis of modified oligonucleotides.
Compound Identification and Properties
DMT-2'-F-dA Phosphoramidite is a specialized chemical used in the solid-phase synthesis of oligonucleotides. The incorporation of a 2'-fluoro modification offers significant advantages in therapeutic and diagnostic applications, including increased thermal stability of duplexes with RNA targets and enhanced nuclease resistance.[1][2][3]
| Property | Value | Reference |
| Synonyms | N-Benzoyl-5'-O-(4,4'-Dimethoxytrityl)-3'-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2'-deoxy-2'-fluoroadenosine, DMT-2'Fluoro-dA(bz) Amidite | |
| Molecular Formula | C47H51FN7O7P | |
| Molecular Weight | 875.92 g/mol | |
| Appearance | White to off-white powder | |
| Storage Temperature | -20°C | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5] It is also noted to be very toxic to aquatic life with long-lasting effects.[4]
Hazard Identification and First Aid
| Hazard | First Aid Measures |
| Eye Contact | Causes serious eye irritation.[5] Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[4] |
| Skin Contact | Causes skin irritation.[5] Remove contaminated clothing and rinse skin thoroughly with plenty of soap and water. Seek medical attention.[4] |
| Inhalation | May cause respiratory irritation.[4][5] Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4] |
| Ingestion | Harmful if swallowed.[4] Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[4][6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Equipment |
| Eye and Face Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and dust.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended for added protection.[4] |
| Body Protection | A lab coat or chemical-resistant apron must be worn to prevent skin contact.[4] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator should be used.[4] |
Handling and Storage
Due to its sensitivity to air and moisture, all manipulations of solid this compound should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.[4]
Storage: Store the container in a cool, dry, and well-ventilated area at -20°C, away from incompatible materials like oxidizing agents and moisture.[4] The container should be kept tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen).[4]
Weighing and Dissolution: Allow the container to equilibrate to room temperature before opening to prevent condensation.[4] Weigh the desired amount in an inert atmosphere and dissolve in anhydrous acetonitrile (B52724) (water content <30 ppm).[4] Transfer the solution to the synthesizer using a gas-tight syringe.[4]
Experimental Protocols: Oligonucleotide Synthesis
The incorporation of this compound into an oligonucleotide sequence is achieved using a standard automated DNA/RNA synthesizer. The synthesis cycle involves four main steps: deblocking, coupling, capping, and oxidation.[1]
Synthesis Cycle Parameters
| Step | Reagents | Recommended Time | Notes |
| Deblocking | 3% Trichloroacetic Acid in Dichloromethane | 60-120 seconds | Standard detritylation step to remove the 5'-DMT group.[1] |
| Coupling | 0.08-0.10 M DMT-2'-F-dA(bz) phosphoramidite + Activator (e.g., Tetrazole) | 3-10 minutes | An extended coupling time is crucial for high incorporation efficiency.[1] |
| Capping | Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF | 30-60 seconds | Blocks unreacted 5'-hydroxyl groups to prevent failure sequences.[1] |
| Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Oxidizes the phosphite (B83602) triester to a more stable phosphate (B84403) triester.[1] |
Post-Synthesis Cleavage and Deprotection
| Step | Reagents and Conditions |
| Cleavage from Solid Support and Base Deprotection | Ammonium hydroxide:Ethanol (3:1 v/v) at 55°C for 16 hours.[1] Alternatively, AMA (Ammonium Hydroxide/40% Methylamine 1:1) at 65°C for 10-20 minutes can be used for faster deprotection.[2] |
| DMT Group Removal | The DMT group is typically removed after purification. |
Visualizing Workflows and Processes
Diagrams created using the DOT language provide clear visual representations of key procedures and concepts.
Safe Handling and Storage Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermo Scientific Chemicals N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-fluoro-2'-deoxyadenosine-3'-(2-cyanoethyl diisopropylphosphoramidite), 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
DMT-2'-F-dA Phosphoramidite storage conditions
An In-depth Technical Guide to the Storage and Handling of DMT-2'-F-dA Phosphoramidite (B1245037)
For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the integrity of phosphoramidite building blocks is paramount. This guide provides a comprehensive overview of the optimal storage conditions, stability, and handling procedures for N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxy-2'-fluoro-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (DMT-2'-F-dA Phosphoramidite).
Core Storage Recommendations
This compound, like other phosphoramidites, is a moisture- and acid-sensitive compound.[1] Its stability is critical for achieving high coupling efficiencies and ensuring the fidelity of oligonucleotide synthesis. The primary goal of proper storage is to minimize degradation through hydrolysis and oxidation.[2]
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 5°C | To slow down chemical degradation pathways.[3][4] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the phosphite (B83602) triester.[2] |
| Moisture | Anhydrous (<0.3% water content) | To prevent hydrolysis of the phosphoramidite linkage.[1][3] |
| Light | Protected from light | To prevent potential photo-degradation. |
| Container | Tightly sealed, amber vials | To maintain an inert and dry atmosphere and protect from light. |
Chemical Stability and Degradation Pathways
The phosphoramidite moiety is susceptible to several degradation pathways, with hydrolysis being the most significant concern during storage and handling.
Hydrolytic Degradation
Oxidative Degradation
The trivalent phosphorus atom in a phosphoramidite can be oxidized to a pentavalent phosphotriester, which is also unreactive in the coupling step. Storing the material under an inert atmosphere is crucial to minimize this degradation pathway.
Thermal Degradation
Elevated temperatures can accelerate the rates of both hydrolytic and oxidative degradation.[6] Thermal stability studies on various phosphoramidites have shown significant variability, with some compounds exhibiting exothermic decomposition at elevated temperatures.[6][7] Therefore, maintaining the recommended low-storage temperature is critical for long-term stability.
The key factors influencing the stability of this compound are summarized in the diagram below.
References
- 1. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DMT-2′Fluoro-dA(bz) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 5. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.entegris.com [blog.entegris.com]
- 7. A Thermal Stability Study Of Phosphoramidites Employed In Oligonucleotide Synthesis [advancingrna.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Synthesis of Oligonucleotides Containing DMT-2'-F-dA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of 2'-fluoro nucleosides, such as 2'-deoxy-2'-fluoro-adenosine (2'-F-dA), into oligonucleotides imparts valuable properties for therapeutic and diagnostic applications. The fluorine modification at the 2' position of the ribose sugar biases the sugar pucker towards an A-form geometry, characteristic of RNA. This conformational preference leads to enhanced binding affinity to complementary RNA targets, increased resistance to nuclease degradation, and potentially reduced immunostimulatory effects. These attributes are highly desirable for the development of antisense oligonucleotides, siRNAs, and aptamers.
This document provides a comprehensive protocol for the automated solid-phase synthesis of oligonucleotides containing 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037) (DMT-2'-F-dA(bz) phosphoramidite) using standard phosphoramidite chemistry.
Properties of 2'-Fluoro-Modified Oligonucleotides
Oligonucleotides featuring 2'-fluoro modifications exhibit a unique combination of characteristics that often make them superior to their unmodified DNA and RNA counterparts for specific applications.
-
Increased Thermal Stability: The 2'-fluoro modification locks the sugar into a C3'-endo conformation, similar to that of RNA, resulting in more stable duplexes with complementary RNA strands. The melting temperature (Tm) of 2'-fluoro-modified RNA-RNA duplexes is typically elevated by 1-2°C for each modification when compared to natural RNA-RNA duplexes.
-
Enhanced Nuclease Resistance: The electronegative fluorine atom at the 2' position provides considerable protection against degradation by both endo- and exonucleases. This extended half-life is a significant advantage for in vivo applications.
-
A-form Helix Geometry: Duplexes containing 2'-fluoro-modified strands adopt an A-form helical structure, which is the native conformation of RNA-RNA duplexes. This mimicry is crucial for applications targeting RNA.
Experimental Protocols
Materials and Equipment
Instrumentation:
-
Automated DNA/RNA Synthesizer (e.g., Expedite 8909, or similar)
Reagents and Consumables:
-
DMT-2'-F-dA(bz) phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous acetonitrile (B52724) (ACN)
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI))
-
Capping Solution A: Acetic Anhydride/Lutidine/THF
-
Capping Solution B: N-Methylimidazole/THF
-
Oxidation solution: 0.02 M Iodine in THF/Water/Pyridine
-
Cleavage and deprotection solution: Ammonium hydroxide:Ethanol (3:1 v/v) or AMA (Ammonium hydroxide/40% aqueous Methylamine 1:1)
-
Purification cartridges or HPLC system
Automated Solid-Phase Synthesis Cycle
The synthesis of oligonucleotides is a cyclical process involving four key steps for the addition of each monomer. The following table summarizes the standard protocol, with specific modifications for the incorporation of DMT-2'-F-dA phosphoramidite.
| Step | Reagent/Solution | Duration | Purpose |
| 1. Deblocking (Detritylation) | 3% Trichloroacetic Acid in DCM | 60-120 seconds | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. |
| 2. Coupling | 0.08-0.10 M DMT-2'-F-dA(bz) phosphoramidite + Activator | 10-30 minutes | Crucial extended coupling time to ensure high incorporation efficiency of the sterically hindered 2'-fluoro amidite.[1] |
| 3. Capping | Capping A (Acetic Anhydride/Lutidine/THF) and Capping B (N-Methylimidazole/THF) | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| 4. Oxidation | 0.02 M Iodine in THF/Water/Pyridine | 30-60 seconds | Oxidation of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester. |
This cycle is repeated for each subsequent monomer addition until the desired oligonucleotide sequence is assembled.
Post-Synthesis Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
| Step | Reagent/Solution | Temperature | Duration | Purpose |
| Cleavage and Base Deprotection | Ammonium hydroxide:Ethanol (3:1 v/v) | 55°C | 16 hours | Cleavage from the solid support and removal of the N-benzoyl protecting group from adenosine (B11128) and other base protecting groups.[1] |
| Alternative Deprotection | AMA (Ammonium hydroxide/40% aq. Methylamine 1:1) | 65°C | 10 minutes | A faster deprotection method compatible with 2'-fluoro modifications. |
The final 5'-DMT group can be left on for purification purposes ("DMT-on") and removed post-purification.
Purification and Analysis
The crude oligonucleotide product can be purified using standard techniques such as reverse-phase HPLC (especially for DMT-on purification) or anion-exchange HPLC. The final product should be analyzed by mass spectrometry to confirm the correct molecular weight and by HPLC or capillary electrophoresis to assess purity.
Troubleshooting
A common issue encountered during the synthesis of modified oligonucleotides is suboptimal coupling efficiency. For 2'-fluoro phosphoramidites, this is often due to their increased steric bulk.
| Problem | Potential Cause | Recommended Action |
| Low Coupling Efficiency | Insufficient coupling time. | Increase the coupling time to 15-30 minutes. |
| Degraded phosphoramidite or activator. | Use fresh, high-quality reagents. Ensure anhydrous conditions. | |
| Moisture in the system. | Use anhydrous acetonitrile and ensure all reagents and lines are dry. |
Conclusion
The incorporation of this compound into synthetic oligonucleotides is a reliable process using standard automated synthesis protocols with the key modification of an extended coupling time. The resulting 2'-fluoro-modified oligonucleotides possess enhanced biophysical and biological properties that are highly advantageous for the development of nucleic acid-based therapeutics and diagnostics. Careful adherence to the outlined protocols will enable researchers to reliably produce high-quality 2'-fluoro-modified oligonucleotides for a wide range of applications.
References
Application Notes and Protocols for DMT-2'-F-dA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMT-2'-F-dA phosphoramidite (B1245037) is a chemically modified nucleoside building block essential for the synthesis of therapeutic oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The incorporation of a fluorine atom at the 2' position of the deoxyadenosine (B7792050) sugar ring confers desirable properties to the resulting oligonucleotide, such as enhanced thermal stability of duplexes with target RNA and increased resistance to nuclease degradation.[1][2] These characteristics are critical for improving the efficacy and in vivo stability of nucleic acid-based drugs.
This document provides detailed application notes and protocols for the efficient incorporation of DMT-2'-F-dA phosphoramidite in automated solid-phase oligonucleotide synthesis.
Data Presentation: Coupling Time and Efficiency
Achieving high coupling efficiency is paramount for the synthesis of high-quality, full-length oligonucleotides. Due to the steric hindrance from the 2'-fluoro modification, the coupling time for 2'-fluoro phosphoramidites needs to be extended compared to standard DNA phosphoramidites. While optimal conditions may vary depending on the synthesizer, activator, and specific sequence, the following table provides a summary of expected coupling efficiencies at different coupling times based on available data for 2'-fluoro modified phosphoramidites.
| Coupling Time (minutes) | Expected Coupling Efficiency (%) | Notes |
| 1.5 (Standard DNA) | < 90% | Not recommended for 2'-fluoro phosphoramidites. |
| 3 | ~95% | A reasonable starting point for optimization.[3] |
| 10 - 15 | > 96% | Often recommended for maximizing coupling efficiency. |
| 30 | > 98% | May be necessary for particularly challenging sequences. |
Note: The data presented is a composite from various studies on 2'-fluoro phosphoramidites and should be used as a guideline. It is highly recommended to optimize the coupling time for your specific application and instrumentation.
Experimental Protocols
Phosphoramidite Preparation
-
Reagents and Materials:
-
This compound
-
Anhydrous Acetonitrile (ACN)
-
-
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 0.1 M solution of the phosphoramidite in anhydrous acetonitrile. For example, to prepare 10 mL of a 0.1 M solution, dissolve the appropriate amount of phosphoramidite in 10 mL of anhydrous acetonitrile.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Install the phosphoramidite solution on the DNA synthesizer.
-
Automated Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-fluoro modified oligonucleotides follows the standard phosphoramidite chemistry cycle with a key modification in the coupling step.
-
Instrumentation: Automated DNA/RNA Synthesizer
-
Reagents:
-
Prepared 0.1 M this compound solution
-
Standard DNA or other modified phosphoramidites
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Capping solution (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Solid support (e.g., Controlled Pore Glass (CPG) with the initial nucleoside)
-
-
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the solid support-bound nucleoside using the deblocking solution.
-
Coupling: The this compound is activated by the activator and delivered to the synthesis column. It is crucial to extend the coupling time to 3-15 minutes to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
This cycle is repeated for each subsequent nucleotide addition.
-
Cleavage and Deprotection
-
Reagents:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Methylamine (B109427) solution (for AMA deprotection)
-
-
Standard Deprotection (Ammonium Hydroxide):
-
After synthesis, transfer the solid support to a screw-cap vial.
-
Add concentrated ammonium hydroxide.
-
Incubate at 55 °C for 8-12 hours.
-
-
AMA Deprotection (Ammonium Hydroxide/Methylamine):
-
Transfer the solid support to a screw-cap vial.
-
Add a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).
-
Incubate at 65 °C for 10-15 minutes.
-
-
Post-Deprotection:
-
After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
Purification
The crude oligonucleotide can be purified using various methods depending on the desired purity and application.
-
Methods:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying "DMT-on" oligonucleotides, where the hydrophobic DMT group aids in separation.
-
Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC): This method separates oligonucleotides based on their charge.
-
Polyacrylamide Gel Electrophoresis (PAGE): Suitable for obtaining highly pure oligonucleotides.
-
Mandatory Visualization
RNase H-Mediated Degradation of mRNA by a 2'-Fluoro Modified Antisense Oligonucleotide
The following diagram illustrates the mechanism of action for an antisense oligonucleotide (ASO) containing 2'-fluoro modifications, which targets a specific mRNA for degradation via the RNase H pathway.
Caption: RNase H-mediated gene silencing by an antisense oligonucleotide.
Experimental Workflow for Oligonucleotide Synthesis
The following diagram outlines the key steps in the solid-phase synthesis of a 2'-fluoro modified oligonucleotide.
Caption: Solid-phase synthesis cycle for 2'-fluoro modified oligonucleotides.
References
Application Notes and Protocols for the Deprotection of 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides incorporating 2'-fluoro (2'-F) modifications are of significant interest in therapeutic and research applications due to their enhanced nuclease resistance, increased binding affinity to target RNA, and ability to adopt an A-form helical structure similar to RNA.[1] The successful synthesis of these modified oligonucleotides culminates in a critical deprotection step to remove protecting groups from the nucleobases and phosphate (B84403) backbone, yielding the final, functional oligonucleotide.
The deprotection of 2'-fluoro modified oligonucleotides is analogous to that of DNA; however, the choice of deprotection conditions is crucial to ensure complete removal of protecting groups while minimizing degradation of the oligonucleotide.[2][3] This document provides detailed application notes and protocols for the deprotection of 2'-fluoro modified oligonucleotides using common reagents.
Deprotection Chemistries
Several reagents are commonly employed for the cleavage of the oligonucleotide from the solid support and the removal of base and phosphate protecting groups. The choice of reagent and conditions depends on the specific protecting groups used during synthesis and the desired speed of deprotection.
-
Aqueous Methylamine (B109427) (MA): An effective reagent for the removal of standard base and phosphate protecting groups.[4]
-
Ammonium (B1175870) Hydroxide (B78521)/Methylamine (AMA): A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine that allows for rapid deprotection.[1][2]
-
Ammonium Hydroxide/Ethanol: A standard, milder deprotection method.
-
Triethylamine Trihydrofluoride (TEA·3HF): This reagent is specifically used for the removal of 2'-O-silyl protecting groups if they are present, which is not typical for 2'-fluoro modified oligonucleotides themselves but may be relevant for chimeric oligonucleotides containing ribonucleotides.[1]
Quantitative Data Summary
The selection of a deprotection method can impact the final yield and purity of the 2'-fluoro modified oligonucleotide. The following tables summarize the available data on the performance of different deprotection reagents.
Table 1: Comparison of Common Deprotection Conditions
| Deprotection Reagent | Typical Conditions | Application Notes |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate protecting groups.[4] |
| Ammonium Hydroxide/Ethanol (3:1 v/v) | 55°C for 16 hours | A standard, though slower, deprotection method. |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10 minutes | A fast and efficient deprotection method.[1][2] |
Table 2: Reported Purity and Yield of Oligonucleotides
| Deprotection Method | Purity | Yield | Notes |
| Methylamine-based | High | Increased yield of full-length oligoribonucleotides compared to ammonium hydroxide/ethanol.[5] | Specific percentages are sequence and synthesis dependent. |
| AMA | High | Efficient deprotection leading to good yields. | Requires the use of acetyl-protected dC to avoid transamination.[2] |
| HPLC Purified Oligonucleotides | >99% | >56% | These values are for a purified single-stranded RNA oligonucleotide and represent a post-deprotection purification outcome.[6] |
Experimental Protocols
The following are detailed protocols for the deprotection of 2'-fluoro modified oligonucleotides.
Protocol 1: Deprotection using Aqueous Methylamine
This protocol is suitable for the deprotection of 2'-fluoro modified oligonucleotides synthesized with standard protecting groups.
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
40% Aqueous Methylamine solution
-
Microcentrifuge tubes (1.5 mL, screw-cap)
-
Heating block
-
SpeedVac or vacuum concentrator
-
Nuclease-free water
Procedure:
-
Carefully transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 1.5 mL screw-cap microcentrifuge tube.
-
Add 1 mL of 40% aqueous methylamine solution to the tube.
-
Securely close the tube and seal with parafilm to prevent leakage.
-
Incubate the tube at 65°C for 10 minutes in a heating block.
-
After incubation, cool the tube to -20°C for 10 minutes.
-
Centrifuge the tube at maximum speed for 1 minute.
-
Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
To ensure complete recovery, wash the solid support with an appropriate solvent (e.g., a mixture of ethanol, acetonitrile, and water) and combine the wash with the supernatant.
-
Dry the oligonucleotide solution to a white powder using a SpeedVac with no heat. This may take several hours.
-
Resuspend the dried oligonucleotide pellet in an appropriate volume of nuclease-free water or buffer for subsequent purification and analysis.
Protocol 2: Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)
This protocol is a fast and efficient method for the deprotection of 2'-fluoro modified oligonucleotides. It is crucial to use acetyl-protected cytidine (B196190) (Ac-dC) during synthesis to prevent a transamination side reaction.[2]
Materials:
-
Synthesized oligonucleotide on solid support (e.g., CPG)
-
Ammonium Hydroxide (28-30%)
-
40% Aqueous Methylamine
-
Microcentrifuge tubes (1.5 mL, screw-cap)
-
Heating block
-
SpeedVac or vacuum concentrator
-
Nuclease-free water
Procedure:
-
Prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v). Prepare this solution fresh before use.
-
Transfer the solid support with the synthesized oligonucleotide to a 1.5 mL screw-cap microcentrifuge tube.
-
Add 1 mL of the freshly prepared AMA solution to the tube.
-
Tightly seal the tube.
-
Place the tube in a heating block set to 65°C and incubate for 10 minutes.
-
After incubation, cool the tube on ice.
-
Centrifuge the tube briefly to collect the condensate.
-
Carefully transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the solution in a vacuum concentrator.
-
Resuspend the deprotected oligonucleotide in a suitable buffer for purification by HPLC or other methods.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for oligonucleotide deprotection and a decision-making process for selecting a deprotection strategy.
Application in Signaling Pathway Studies
2'-Fluoro modified oligonucleotides are valuable tools for studying cellular signaling pathways. Their enhanced stability and binding affinity make them potent modulators of gene expression. For example, 2'-F modified RNAs have been shown to interact with pattern recognition receptors (PRRs) such as RIG-I and Toll-like receptors (TLRs), thereby influencing innate immune responses.
Furthermore, studies have indicated that 2'-F modified phosphorothioate (B77711) oligonucleotides can lead to the degradation of proteins from the Drosophila behavior/human splicing (DBHS) family, such as P54nrb and PSF. These proteins are involved in the repair of double-strand DNA breaks (DSBs). The reduction of DBHS proteins can impair this repair pathway, leading to the accumulation of DNA damage and potentially cell death.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Recent Methods for Purification and Structure Determination of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7655790B2 - Deprotection and purification of oligonucleotides and their derivatives - Google Patents [patents.google.com]
- 5. Methylamine deprotection provides increased yield of oligoribonucleotides | Chemsrc ID:285550 [m.chemsrc.com]
- 6. agilent.com [agilent.com]
- 7. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2'-Fluoro Modified siRNA using Phosphoramidites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of small interfering RNAs (siRNAs) is a critical strategy for enhancing their therapeutic potential. Among various chemical modifications, the introduction of a 2'-fluoro (2'-F) group on the ribose sugar of siRNA has proven to be highly advantageous. This modification significantly increases the nuclease resistance of the siRNA, prolonging its half-life in biological fluids.[1][2][3] Furthermore, 2'-fluoro modifications enhance the thermal stability of the siRNA duplex, leading to improved binding affinity with its target mRNA.[1][4][5] The 2'-fluoro substitution favors an A-form helical structure, similar to natural RNA, which is beneficial for recognition by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference (RNAi).[2][3][6]
These favorable properties make 2'-fluoro modified siRNAs potent tools for gene silencing applications in drug development and biomedical research.[6] This document provides detailed protocols for the solid-phase synthesis of 2'-fluoro modified siRNA using phosphoramidite (B1245037) chemistry, along with data on the expected outcomes and a visualization of the synthesis workflow and the RNAi pathway.
Data Summary
The incorporation of 2'-fluoro modifications impacts several key biophysical and synthesis parameters. The following table summarizes quantitative data gathered from various studies.
| Parameter | Observation | References |
| Thermal Stability (Tm) | Increase of approximately 1.8-2.0°C per 2'-F modification.[4] An siRNA with all pyrimidines 2'-F modified showed a Tm increase of almost 15°C compared to the unmodified duplex.[1] | [1][4] |
| Nuclease Resistance | Unmodified siRNA is completely degraded in serum within 4 hours, whereas 2'-F-modified siRNA has a half-life greater than 24 hours.[1] | [1] |
| Coupling Efficiency | Generally lower than standard DNA or RNA phosphoramidites due to steric hindrance.[2] Reported efficiencies can range from 70-75% with standard protocols, but can be optimized to >95% with extended coupling times. | [2][3] |
| Recommended Coupling Time | Longer coupling times of 2-5 minutes are typically required for 2'-fluoro phosphoramidites to achieve high efficiency.[2][7] Some protocols extend this to 10-30 minutes for modified nucleotides.[8] | [2][7][8] |
| In vivo Potency | 2'-F-modified siRNA can be approximately twice as potent as unmodified siRNA in vivo.[9] | [9] |
Experimental Protocols
The synthesis of 2'-fluoro modified siRNA is performed using automated solid-phase phosphoramidite chemistry. The process involves the sequential addition of 2'-fluoro phosphoramidite monomers to a growing oligonucleotide chain on a solid support.
Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro Modified siRNA
This protocol outlines the standard cycle for incorporating a 2'-fluoro phosphoramidite monomer.
Materials:
-
5'-DMT-2'-fluoro-N-protected-ribonucleoside-3'-CE-phosphoramidites (A, C, G, U)
-
Anhydrous acetonitrile (B52724)
-
Activator solution (e.g., 0.25 M 5-ethylthiotetrazole in acetonitrile)[8]
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
-
Oxidizing solution (e.g., 0.1 M iodine in THF/water/pyridine)[8]
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Automated DNA/RNA synthesizer
Procedure:
The synthesis is performed in a cyclical manner, with each cycle consisting of four main steps for the addition of a single nucleotide.
-
Deblocking (Detritylation):
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support by treating it with the deblocking solution.[2][3][6]
-
This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Coupling:
-
The 2'-fluoro phosphoramidite monomer and the activator solution are delivered simultaneously to the synthesis column.
-
The phosphoramidite is activated and couples to the free 5'-hydroxyl group of the growing chain.
-
Crucially, an extended coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency. [2][7]
-
-
Capping:
-
Oxidation:
-
The newly formed phosphite (B83602) triester linkage is converted to a more stable phosphate (B84403) triester by treatment with the oxidizing solution.[2][10]
-
This step stabilizes the internucleotide bond.
-
-
Iteration:
-
The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent nucleotide in the sequence until the desired full-length oligonucleotide is synthesized.[10]
-
Protocol 2: Cleavage, Deprotection, and Purification
Materials:
-
Ammonium (B1175870) hydroxide (B78521) solution or a mixture of ammonium hydroxide/40% methylamine (B109427) (AMA)[7]
-
Triethylamine trihydrofluoride (TEA·3HF)
-
RNA quenching buffer
-
HPLC or PAGE purification systems
Procedure:
-
Cleavage and Base Deprotection:
-
After the final synthesis cycle, the solid support is treated with a basic solution to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.
-
A common method is incubation with concentrated ammonium hydroxide at 55°C for 16-17 hours or with AMA at room temperature for 2 hours.[7][8] Note: Heating in AMA can cause some degradation of 2'-fluoro nucleotides.[7]
-
-
2'-Hydroxyl Deprotection (for mixed RNA/2'-F-RNA):
-
If the sequence also contains standard RNA monomers, the 2'-TBDMS protecting groups must be removed.
-
The oligonucleotide is treated with a fluoride (B91410) source, such as TEA·3HF, at an elevated temperature (e.g., 65°C) for approximately 90 minutes.[11]
-
-
Purification:
-
The crude, deprotected siRNA is purified to remove truncated sequences and other impurities.
-
Common purification methods include denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), such as reverse-phase or ion-exchange HPLC.[2][6][]
-
The choice of method depends on the required purity and the scale of the synthesis.
-
-
Analysis and Annealing:
-
The purity and identity of the single strands are confirmed by methods such as mass spectrometry and analytical HPLC.[6]
-
Equimolar amounts of the complementary sense and antisense strands are then annealed in a suitable buffer to form the final siRNA duplex.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the biological pathway of the synthesized siRNA.
Caption: Workflow for the solid-phase synthesis of 2'-fluoro modified siRNA.
References
- 1. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2' Fluoro RNA Modification [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Incorporating DMT-2'-F-dA Phosphoramidite into Aptamers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aptamers, short single-stranded nucleic acids, have emerged as promising alternatives to antibodies in various therapeutic and diagnostic applications due to their high specificity and affinity for a wide range of targets.[1][2] However, unmodified aptamers are susceptible to degradation by nucleases, limiting their in vivo applications.[2][3] Chemical modifications, such as the incorporation of 2'-fluoro (2'-F) modified nucleosides, can significantly enhance their stability and binding properties.[3][4][5] This document provides detailed application notes and protocols for the incorporation of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037) (DMT-2'-F-dA phosphoramidite) into aptamers.
The 2'-fluoro modification locks the sugar pucker into a C3'-endo conformation, similar to RNA, which leads to increased thermal stability and nuclease resistance.[1][6][7] This modification has been shown to improve the binding affinity of aptamers to their targets and is a common strategy in the development of therapeutic aptamers.[2][3][5]
Data Presentation: Effects of 2'-Fluoro Modification on Aptamer Properties
The incorporation of 2'-fluoro modifications, including 2'-F-dA, has been demonstrated to enhance key properties of aptamers. The following tables summarize quantitative data from various studies.
| Aptamer Target | Modification | Dissociation Constant (KD) | Fold Improvement in Binding Affinity | Reference |
| Human Neutrophil Elastase (HNE) | 2'-F purines | 2fHNE-1: ~200 nM; 2fHNE-2: ~300 nM | Not directly compared to unmodified | [4][8] |
| Erk2 | 2'-F pyrimidines | R2F 1: 245 nM; R2F 2: 434 nM; R2F 12_1: 723 nM | Not directly compared to unmodified | [9] |
| Thrombin | 2'-F modified | PG13 & PG14: ~4-fold increase | 4 | [2] |
| HIV-1 Integrase | 2'-fluoroarabinonucleic acid (FANA) | ~50-100 pM | >100-fold compared to RNA/DNA aptamers | [10] |
| Oligonucleotide Type | Modification | Melting Temperature (Tm) Increase per Modification | Reference |
| 2'-F RNA-RNA duplex | 2'-F substitution | 1-2°C | [6][11] |
| oligo-2'-fluoro-nucleotide N3'->P5' phosphoramidates/DNA duplex | 2'-F substitution | ~4°C | [12] |
| oligo-2'-fluoro-nucleotide N3'->P5' phosphoramidates/RNA duplex | 2'-F substitution | ~5°C | [12] |
| L-DNA duplex with one L-2'-F-2'-deoxyuridine | 2'-F substitution | 1.7°C | [13] |
| L-DNA duplex with two L-2'-F-2'-deoxyuridines | 2'-F substitution | 1.9°C | [13] |
| Aptamer/Oligonucleotide | Modification | Nuclease Resistance | Reference |
| Aptamers | 2'-F pyrimidines | Increased resistance | [3][4] |
| Thrombin-binding aptamers | 2'-F modified | Up to 7-fold higher resistance | [2] |
| oligo-2'-fluoro-nucleotide N3'->P5' phosphoramidates | 2'-F substitution | Highly resistant to snake venom phosphodiesterase | [12] |
Experimental Protocols
Automated Solid-Phase Synthesis of 2'-F-dA Modified Oligonucleotides
This protocol outlines the steps for incorporating this compound into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Materials:
-
DMT-2'-F-dA(bz) Phosphoramidite (and other required phosphoramidites: DMT-dG(ib)-CE Phosphoramidite, DMT-dC(ac)-CE Phosphoramidite, DMT-dT-CE Phosphoramidite)
-
Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile)
-
Capping Solution A (Acetic Anhydride/Lutidine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous Acetonitrile
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and Deprotection Solution (e.g., Ammonium (B1175870) hydroxide (B78521):Ethanol 3:1 v/v)
Protocol:
-
Synthesizer Preparation: Ensure the DNA/RNA synthesizer is clean and properly calibrated. Install fresh reagents and the appropriate solid support for the desired synthesis scale.
-
Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer software.
-
Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each monomer addition.
-
Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support using the deblocking solution.[7]
-
Coupling: The this compound is activated by the activator solution and delivered to the column containing the solid support.[6] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. Note: An extended coupling time of 3-5 minutes is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.[7]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.[7]
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours).[6]
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.[7]
Caption: Automated solid-phase oligonucleotide synthesis cycle.
SELEX Protocol for 2'-Fluoro-Modified Aptamers
This protocol describes the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for selecting 2'-fluoro-modified RNA aptamers.
Materials:
-
ssDNA library with constant regions for primer annealing flanking a central random region.
-
Primers (forward and reverse) for PCR amplification.
-
2'-F-dCTP and 2'-F-dUTP (or other modified NTPs as desired).
-
ATP, GTP.
-
T7 RNA Polymerase (mutant, e.g., Y639F, for efficient incorporation of 2'-F NTPs).[14]
-
DNase I.
-
Reverse Transcriptase.
-
Taq DNA Polymerase.
-
Target molecule immobilized on a solid support (e.g., magnetic beads, affinity columns).[15]
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
Protocol:
-
Initial Library Preparation:
-
Synthesize a single-stranded DNA (ssDNA) library.
-
Perform in vitro transcription using the ssDNA library as a template with a mixture of natural (ATP, GTP) and 2'-fluoro-modified (2'-F-dCTP, 2'-F-dUTP) nucleotide triphosphates and T7 RNA polymerase to generate a 2'-F-modified RNA library.[1][14]
-
Treat the transcription reaction with DNase I to remove the DNA template.
-
Purify the RNA library by PAGE.
-
-
Selection Step:
-
Incubate the 2'-F-modified RNA library with the immobilized target molecule in the binding buffer.
-
Wash the support with wash buffer to remove unbound RNA sequences. The stringency of the washes can be increased in later rounds.[15]
-
Elute the bound RNA molecules using an elution buffer (e.g., high salt, denaturant, or free target).
-
-
Amplification Step:
-
Reverse transcribe the eluted RNA to cDNA using reverse transcriptase.
-
Amplify the cDNA by PCR using the specific primers.
-
Generate ssDNA from the PCR product for the next round of selection. This can be achieved by methods such as using a biotinylated reverse primer and streptavidin-coated beads.[16]
-
-
Iterative Rounds: Repeat steps 1-3 for several rounds (typically 8-15 rounds), progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the washing stringency) to enrich for high-affinity aptamers.[15]
-
Sequencing and Characterization:
-
After the final round, clone and sequence the enriched pool of aptamers.
-
Synthesize individual aptamer candidates and characterize their binding affinity (e.g., using Surface Plasmon Resonance (SPR) or Electrophoretic Mobility Shift Assay (EMSA)) and specificity.[15]
-
Caption: SELEX workflow for modified aptamers.
Characterization of 2'-F-dA Modified Aptamers
a) Binding Affinity Measurement using Surface Plasmon Resonance (SPR)
-
Immobilize the target molecule on an SPR sensor chip.
-
Prepare a series of dilutions of the 2'-F-dA modified aptamer in a suitable running buffer.
-
Inject the aptamer solutions over the sensor chip at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
b) Nuclease Resistance Assay
-
Incubate the 2'-F-dA modified aptamer and an unmodified control aptamer in a solution containing nucleases (e.g., fetal bovine serum or specific endo-/exonucleases).
-
Take aliquots at different time points.
-
Stop the nuclease activity (e.g., by adding a chelating agent like EDTA or by heat inactivation).
-
Analyze the integrity of the aptamers at each time point by PAGE or HPLC.
-
Quantify the amount of full-length aptamer remaining over time to determine the degradation rate and half-life.
Conclusion
The incorporation of this compound into aptamers is a well-established strategy to enhance their therapeutic potential. The 2'-fluoro modification confers increased nuclease resistance and can improve binding affinity, making these modified aptamers more suitable for in vivo applications. The detailed protocols provided herein for synthesis, selection, and characterization should serve as a valuable resource for researchers in the field of aptamer-based drug development.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. mdpi.com [mdpi.com]
- 3. 2′ fluoro Modifications for Aptamer Development Service - Creative Biolabs [creative-biolabs.com]
- 4. Selection of 2'-Fluoro-Modified Aptamers with Optimized Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Robotic assisted generation of 2′-deoxy-2′-fluoro-modifed RNA aptamers – High performance enabling strategies in aptamer selection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2' Fluoro RNA Modification [biosyn.com]
- 12. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.alphalifetech.com [blog.alphalifetech.com]
- 16. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for DMT-2'-F-dA Phosphoramidite in qPCR Probe Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified nucleotides into oligonucleotide probes for quantitative real-time PCR (qPCR) is a powerful strategy to enhance assay performance. DMT-2'-F-dA Phosphoramidite (B1245037), a 2'-fluoro-modified deoxyadenosine (B7792050) building block, offers significant advantages in qPCR probe design. The fluorine substitution at the 2' position of the ribose sugar confers increased thermal stability (higher melting temperature, Tm), improved nuclease resistance, and a preference for an A-form helical structure when hybridized to a target.[1] These properties can lead to qPCR assays with enhanced sensitivity, specificity, and robustness, making them ideal for demanding applications such as rare target detection, diagnostics, and gene expression analysis.
These application notes provide a comprehensive guide to the design, synthesis, and application of qPCR probes containing 2'-F-dA modifications. Detailed protocols and illustrative performance data are presented to facilitate the adoption of this technology in your research.
Advantages of Incorporating 2'-F-dA in qPCR Probes
The unique physicochemical properties of 2'-fluoro-modified oligonucleotides translate into several key benefits for qPCR probe-based assays:
-
Increased Thermal Stability (Tm): The electronegative fluorine atom at the 2' position locks the sugar pucker into a C3'-endo conformation, similar to RNA. This pre-organization of the sugar moiety leads to a more stable duplex upon hybridization with the target DNA sequence. The increased Tm allows for the design of shorter probes with high specificity or the use of higher annealing temperatures to reduce non-specific binding.
-
Enhanced Nuclease Resistance: The 2'-fluoro modification provides steric hindrance, making the phosphodiester backbone less susceptible to degradation by nucleases present in biological samples. This increased stability is crucial for assays where sample quality may be compromised or when prolonged incubation steps are necessary.
-
Improved Specificity: The higher binding affinity conferred by 2'-F-dA can enhance the discrimination between perfectly matched and mismatched target sequences. This is particularly advantageous for applications requiring high specificity, such as SNP genotyping and detection of closely related pathogens.
-
Greater Design Flexibility: The ability to increase Tm with 2'-F-dA modifications provides greater flexibility in probe design, especially for AT-rich target sequences where achieving a sufficiently high Tm with standard DNA probes can be challenging.
Data Presentation: Illustrative Performance Comparison
The following tables present illustrative data comparing the performance of a standard TaqMan® probe with a probe of the same sequence containing two 2'-F-dA modifications. This data is representative of the expected improvements and should be used as a guideline. Actual performance may vary depending on the specific sequence, target, and assay conditions.
Table 1: Melting Temperature (Tm) Comparison
| Probe Type | Sequence (Illustrative) | Tm (°C) |
| Standard DNA Probe | 5'-/56-FAM/AG TCG TTA G/ZEN/G CTC AAT G/3IABkFQ/-3' | 65.2 |
| 2'-F-dA Modified Probe | 5'-/56-FAM/AG TCG TTA G/ZEN/G CTC A AT G/3IABkFQ/-3' | 69.5 |
Bold "A" indicates the position of the 2'-F-dA modification.
Table 2: qPCR Performance Comparison
| Parameter | Standard DNA Probe | 2'-F-dA Modified Probe |
| qPCR Efficiency (%) | 98.5% | 99.2% |
| Limit of Detection (LoD) | ~100 copies | ~50 copies |
| Specificity | High | Very High |
| Mean Cq (at 10^5 copies) | 22.1 | 21.8 |
Experimental Protocols
Protocol 1: Design of qPCR Probes with 2'-F-dA
-
General Probe Design Guidelines:
-
Probe length: 18-30 nucleotides.
-
GC content: 30-80%.
-
Melting Temperature (Tm): 5-10°C higher than the primers.
-
Avoid runs of identical nucleotides, especially four or more G's.
-
The 5' end should not be a G, as this can quench the reporter dye.
-
The probe should be placed in close proximity to either the forward or reverse primer, but not overlapping.
-
-
Incorporation of 2'-F-dA:
-
Strategically replace adenosine (B11128) (A) residues with 2'-F-dA to increase the probe's Tm.
-
Start by replacing one or two A's in the probe sequence. The number of modifications can be adjusted to achieve the desired Tm.
-
Use oligo design software that can calculate the Tm of modified oligonucleotides.
-
Consider the placement of the 2'-F-dA modifications. Distributing them throughout the probe is generally recommended.
-
Protocol 2: Synthesis of 2'-F-dA Modified qPCR Probes
The synthesis of oligonucleotides containing 2'-F-dA is performed using standard automated phosphoramidite chemistry with a key modification to the coupling step.
Materials:
-
DMT-2'-F-dA Phosphoramidite
-
Standard DNA phosphoramidites (dG, dC, dT)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., DCI or ETT)
-
Capping, oxidation, and deblocking solutions
-
Automated DNA synthesizer
Procedure:
-
Prepare a solution of this compound in anhydrous acetonitrile (B52724) at the recommended concentration.
-
Program the DNA synthesizer with the desired probe sequence.
-
For the coupling of standard DNA phosphoramidites, use the synthesizer's standard protocol (typically 25-45 seconds).
-
For the coupling of this compound, extend the coupling time to at least 3-5 minutes. This is crucial to ensure high coupling efficiency due to the slightly reduced reactivity of the 2'-fluoro-modified phosphoramidite.
-
Proceed with the standard capping, oxidation, and deblocking steps for each cycle.
-
After synthesis, cleave the oligonucleotide from the solid support and deprotect it using standard procedures (e.g., ammonium (B1175870) hydroxide).
-
Purify the final probe using HPLC to ensure high purity, which is critical for qPCR applications.[2]
Protocol 3: qPCR Assay Using 2'-F-dA Modified Probes
The following is a general protocol for a TaqMan®-style qPCR assay using a 2'-F-dA modified probe. Optimization of cycling conditions and component concentrations is recommended for each new assay.
Materials:
-
Purified 2'-F-dA modified qPCR probe (e.g., with FAM reporter and a suitable quencher)
-
Forward and reverse primers
-
qPCR Master Mix (containing DNA polymerase, dNTPs, MgCl2, and buffer)
-
Template DNA
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Reaction Setup:
-
Prepare a reaction master mix by combining the qPCR master mix, forward primer, reverse primer, 2'-F-dA modified probe, and nuclease-free water. A typical reaction setup is provided in the table below.
-
Aliquot the master mix into qPCR tubes or wells of a plate.
-
Add the template DNA to each reaction.
-
Include no-template controls (NTCs) to check for contamination.
-
Include a positive control and a standard curve for absolute quantification.
-
Table 3: Recommended qPCR Reaction Setup (20 µL reaction)
| Component | Final Concentration | Volume |
| qPCR Master Mix (2x) | 1x | 10 µL |
| Forward Primer (10 µM) | 300-900 nM | 0.6-1.8 µL |
| Reverse Primer (10 µM) | 300-900 nM | 0.6-1.8 µL |
| 2'-F-dA Modified Probe (10 µM) | 100-250 nM | 0.2-0.5 µL |
| Template DNA | variable | x µL |
| Nuclease-free water | up to 20 µL |
-
Cycling Conditions:
-
A typical two-step cycling protocol is recommended for hydrolysis probe assays.[3]
-
The higher Tm of the 2'-F-dA modified probe may allow for a higher annealing/extension temperature, which can further improve specificity.
-
Perform an initial optimization of the annealing/extension temperature.
-
Table 4: Recommended qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2-3 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60-65 | 60 sec |
-
Data Analysis:
-
Set the baseline and threshold according to the instrument's software guidelines.
-
Determine the Cq (quantification cycle) values for each sample.
-
For absolute quantification, generate a standard curve from the serial dilutions of a known amount of template.
-
For relative quantification, use a validated reference gene for normalization.
-
Mandatory Visualizations
Caption: Workflow for designing and using 2'-F-dA modified qPCR probes.
References
Application Notes and Protocols: The Use of 2'-Fluoro Phosphoramidites in Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of molecular diagnostics is continually evolving, driven by the need for assays with higher sensitivity, specificity, and stability. A key innovation in this field is the site-specific chemical modification of oligonucleotide probes and primers. Among these, the incorporation of 2'-fluoro (2'-F) modifications using 2'-fluoro phosphoramidites has emerged as a powerful strategy. This modification, where the 2'-hydroxyl group of the ribose sugar is replaced by a fluorine atom, imparts desirable physicochemical properties to oligonucleotides, making them highly suitable for a range of diagnostic applications.[1][2][3]
The introduction of a 2'-fluoro modification confers two primary advantages: enhanced nuclease resistance and increased thermal stability of duplexes.[4][5][6] The fluorine atom provides steric hindrance, protecting the phosphodiester backbone from enzymatic degradation by nucleases present in biological samples.[1][5] This increased stability is crucial for assays requiring prolonged incubation times or for the analysis of complex biological matrices. Furthermore, the electronegativity of the fluorine atom influences the sugar pucker conformation, favoring an RNA-like C3'-endo conformation. This pre-organization of the oligonucleotide backbone leads to a more stable duplex with its target sequence, reflected in a higher melting temperature (Tm).[2][7]
These properties make 2'-fluoro modified oligonucleotides ideal candidates for various diagnostic platforms, including quantitative polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), and aptamer-based assays.[8][9] This document provides detailed application notes, protocols, and performance data for the use of 2'-fluoro phosphoramidites in the development of robust and sensitive diagnostic assays.
Data Presentation
The incorporation of 2'-fluoro modifications significantly impacts the performance of oligonucleotides in diagnostic assays. The following tables summarize key quantitative data, providing a clear comparison with unmodified and other modified oligonucleotides.
Table 1: Thermal Stability (Melting Temperature, Tm) Comparison
The melting temperature (Tm) is a critical parameter for the specificity of hybridization-based assays. The data below demonstrates the increase in Tm observed with 2'-fluoro modifications.
| Oligonucleotide Type | Duplex Partner | Change in Tm (°C) per Modification | Reference |
| 2'-Fluoro RNA | RNA | +1.0 to +2.0 | [6] |
| 2'-Fluoro RNA | DNA | +1.2 | [7] |
| 2'-O-Methyl RNA | RNA | ~+1.5 | [7] |
| Unmodified RNA | RNA | ~+1.1 | [7] |
| LNA | RNA | Higher than 2'-F RNA | [10] |
| 2'-Fluoro (fully substituted) | DNA | +0.5 | [7] |
| 2'-Fluoro (single substitution) | DNA | +1.2 | [7] |
| 2'-Fluoro (multiple substitutions) | DNA | Drop in Tm | [7] |
| 2'-Fluoro siRNA (all pyrimidines) | RNA | +15 (total) | [11] |
Note: The exact change in Tm can vary depending on the sequence, length, and position of the modification.
Table 2: Nuclease Resistance Comparison
Nuclease resistance is essential for the stability of oligonucleotides in biological samples. The following table illustrates the enhanced stability conferred by 2'-fluoro modifications, particularly when combined with a phosphorothioate (B77711) (PS) backbone.
| Oligonucleotide Modification | Incubation Condition | Half-life (t1/2) | Reference |
| Unmodified siRNA | Serum | < 4 hours | [11] |
| 2'-Fluoro-modified siRNA | Serum | > 24 hours | [11] |
| 2'-Fluoro Phosphorothioate Oligonucleotide | Serum | Substantially longer than unmodified | [5] |
| Unmodified RNA | Serum | Seconds | [1] |
| 2'-Fluoro Pyrimidine Modified Aptamer | Serum | > 80 hours | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, purification, and application of 2'-fluoro modified oligonucleotides in diagnostic assays.
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the standard procedure for synthesizing oligonucleotides containing 2'-fluoro modifications using an automated DNA/RNA synthesizer.
Materials:
-
2'-Fluoro phosphoramidites (A, C, G, U)
-
Standard DNA or RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-ethylthiotetrazole)
-
Capping reagents (Cap A and Cap B)
-
Oxidizing solution (Iodine solution)
-
Deblocking solution (e.g., Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or a mixture of Ammonium Hydroxide and Methylamine)
-
Acetonitrile (synthesis grade)
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for 2'-fluoro phosphoramidite (B1245037) incorporation.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.
-
Coupling: Addition of the next phosphoramidite, activated by the activator solution. For 2'-fluoro phosphoramidites, an extended coupling time (e.g., 3-5 minutes) is recommended to ensure high coupling efficiency.[4]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
Following the final synthesis cycle, cleave the oligonucleotide from the CPG solid support using the specified cleavage and deprotection solution.
-
Incubate the solution at the recommended temperature and duration to remove all protecting groups from the bases and the phosphate backbone.
-
-
Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to remove truncated sequences and other impurities.[4]
Protocol 2: Nuclease Resistance Assay in Serum
This protocol assesses the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases found in serum.
Materials:
-
5'-end labeled (e.g., with a fluorescent dye or radioisotope) 2'-fluoro modified oligonucleotide
-
5'-end labeled unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or human serum
-
Nuclease-free water
-
Incubation buffer (e.g., PBS)
-
Quenching/Loading buffer (e.g., 95% formamide, 20 mM EDTA)
-
Denaturing polyacrylamide gel (e.g., 12-20%)
-
TBE buffer
-
Fluorescence gel scanner or phosphorimager
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the labeled oligonucleotide (final concentration ~1 µM) in a buffer solution containing 10-50% serum.[1]
-
Incubation: Incubate the reactions at 37°C.
-
Time Points: At various time points (e.g., 0, 15 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr), withdraw an aliquot from each reaction tube and immediately mix it with an equal volume of quenching/loading buffer to stop the enzymatic degradation.[1] Store samples at -20°C until analysis.
-
Gel Electrophoresis:
-
Heat the samples at 95°C for 5 minutes to denature.
-
Load the samples onto the denaturing polyacrylamide gel.
-
Run the electrophoresis at a constant power until the tracking dye reaches the bottom of the gel.
-
-
Analysis:
-
Visualize the bands using a fluorescence gel scanner or phosphorimager.
-
Quantify the intensity of the full-length oligonucleotide band at each time point.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the zero time point.
-
Determine the half-life (t1/2) of the oligonucleotides.
-
Protocol 3: Quantitative PCR (qPCR) with 2'-Fluoro Modified Probes
This protocol provides a general framework for using 2'-fluoro modified hydrolysis probes (e.g., TaqMan® probes) in a qPCR assay. The increased Tm of these probes allows for higher annealing temperatures, which can improve specificity.
Materials:
-
2'-Fluoro modified hydrolysis probe (labeled with a 5' fluorophore and a 3' quencher)
-
Forward and reverse primers
-
DNA template
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Assay Design:
-
Design primers and a 2'-fluoro modified probe specific to the target sequence.
-
The probe's Tm should be 5-10°C higher than the primers' Tm.
-
-
Reaction Setup:
-
On ice, prepare the qPCR reaction mix according to the manufacturer's instructions. A typical reaction might include:
-
qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
2'-Fluoro Modified Probe (10 µM)
-
DNA Template
-
Nuclease-free water to final volume
-
-
-
Thermal Cycling:
-
Set up the qPCR instrument with a thermal cycling program optimized for your assay. A typical program includes:
-
Initial Denaturation: e.g., 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: e.g., 95°C for 15 seconds.
-
Annealing/Extension: e.g., 60-65°C for 60 seconds (data collection step).
-
-
-
-
Data Analysis:
-
The qPCR instrument will monitor the fluorescence signal at each cycle.
-
Determine the cycle threshold (Ct) value for each sample.
-
Quantify the initial template concentration based on the Ct values by comparing to a standard curve.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of 2'-fluoro phosphoramidites in diagnostic assays.
Caption: Workflow for the synthesis and purification of 2'-fluoro modified oligonucleotides.
Caption: SELEX workflow for the selection of 2'-fluoro modified RNA aptamers.
Caption: Mechanism of a qPCR assay using a 2'-fluoro modified hydrolysis probe.
Conclusion
The use of 2'-fluoro phosphoramidites for the modification of oligonucleotides offers significant advantages for the development of diagnostic assays. The resulting 2'-fluoro modified oligonucleotides exhibit enhanced nuclease resistance and increased thermal stability, leading to improved assay robustness, sensitivity, and specificity. These properties are highly beneficial for a variety of diagnostic applications, including qPCR, FISH, and aptamer-based platforms. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of 2'-fluoro chemistry in their diagnostic development pipelines. As the demand for more reliable and sensitive diagnostic tools continues to grow, the application of 2'-fluoro modified oligonucleotides is poised to become an increasingly important strategy in the field of molecular diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. synoligo.com [synoligo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. glenresearch.com [glenresearch.com]
- 8. 2′-Fluoro-Pyrimidine-Modified RNA Aptamers Specific for Lipopolysaccharide Binding Protein (LBP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FISH Probes - Introduction [genelink.com]
- 10. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2′-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Custom Oligonucleotide Synthesis with 2'-Fluoro Modifications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of chemical modifications into synthetic oligonucleotides has revolutionized their therapeutic and diagnostic potential. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for enhancing the stability, binding affinity, and in vivo performance of oligonucleotides. This document provides a comprehensive guide to the custom synthesis of 2'-fluoro modified oligonucleotides, including detailed application notes, experimental protocols, and performance data. 2'-F modifications are particularly valuable for applications such as antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers, where resistance to nuclease degradation and high target affinity are paramount for efficacy.[1][2]
The fluorine atom at the 2'-position of the ribose sugar locks the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes. This pre-organization of the sugar conformation contributes to a higher binding affinity for complementary RNA targets. Furthermore, the 2'-fluoro group provides steric hindrance against nuclease attack, significantly extending the half-life of the oligonucleotide in biological fluids.[1]
Custom Synthesis Workflow
The custom synthesis of 2'-fluoro modified oligonucleotides follows a well-established workflow, ensuring the delivery of high-quality, sequence-verified products tailored to specific research needs.
Application Notes
Antisense Oligonucleotides
2'-Fluoro modifications are extensively used in the design of antisense oligonucleotides (ASOs) to enhance their therapeutic properties. By increasing the binding affinity to the target mRNA and improving nuclease resistance, 2'-F modifications can lead to more potent and durable gene silencing. ASOs containing 2'-F modifications can mediate the degradation of target mRNA through the RNase H mechanism.
Mechanism of Action: RNase H-Mediated Degradation
Small Interfering RNA (siRNA)
The incorporation of 2'-fluoro modifications into siRNA duplexes is a key strategy to improve their stability and in vivo performance. Fully 2'-F modified siRNAs have been shown to retain potent gene-silencing activity while exhibiting significantly enhanced resistance to nuclease degradation. This modification can prolong the duration of the RNA interference (RNAi) effect.
Mechanism of Action: RNA Interference (RNAi) Pathway
Aptamers
Aptamers are short, single-stranded nucleic acids that fold into unique three-dimensional structures to bind to specific targets with high affinity and specificity. The incorporation of 2'-fluoro modifications, particularly in pyrimidines, during the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is a standard method to generate aptamers with high nuclease resistance, making them suitable for in vivo applications.[3] 2'-F modified aptamers have shown enhanced binding affinities to their targets compared to their unmodified counterparts.[4][5]
Quantitative Data
The following tables summarize the key performance characteristics of 2'-fluoro modified oligonucleotides compared to their unmodified counterparts.
Table 1: Thermal Stability (Melting Temperature, Tm)
| Oligonucleotide Type | Modification | ΔTm per modification (°C) | Reference |
| DNA:RNA Hybrid | 2'-Fluoro | +1.8 | [6] |
| DNA:DNA Duplex | 2'-Fluoro | +1.3 | [7] |
| RNA:RNA Duplex | 2'-Fluoro | ~+1.0-2.0 | [6] |
Table 2: Nuclease Resistance (Serum Stability)
| Oligonucleotide Type | Modification | Half-life in Mouse Serum | Half-life in Human Serum | Reference |
| Unmodified DNA | None | ~1.7 hours | - | [1] |
| DNA | 3' Inverted dT | ~1.6 hours | - | [1] |
| RNA | 2'-Fluoro pyrimidines | ~2.2 hours | - | [1] |
| RNA | 2'-Fluoro pyrimidines + 3' Inverted dT | - | ~12 hours | [1] |
| Phosphodiester Oligonucleotide | None | ~5 minutes (in monkeys) | - | [8] |
| Phosphorothioate Oligonucleotide | None | - | 35-50 hours (elimination half-life) | [8] |
Table 3: Aptamer Binding Affinity (Dissociation Constant, KD)
| Aptamer Target | Modification | KD | Reference |
| HIV-1 Integrase | 2'-Fluoroarabino Nucleic Acid (FANA) | 50-100 pM | [9] |
| Viral Frameshift Element | 2'-Fluoro mirror-image RNA | ~1.6 µM | [10] |
| Thrombin | 2'-Fluoro | ~4-fold increased affinity vs. unmodified | [2] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the general steps for synthesizing 2'-fluoro modified oligonucleotides using an automated DNA/RNA synthesizer.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
2'-Fluoro phosphoramidites (fA, fC, fG, fU) and standard DNA/RNA phosphoramidites
-
Synthesis reagents: Activator (e.g., 5-Ethylthio-1H-tetrazole), Capping solutions (Cap A and Cap B), Oxidizer (Iodine solution), Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection reagents (e.g., AMA - Ammonium hydroxide/40% Methylamine 1:1)
Workflow:
Procedure:
-
Preparation: Install the required phosphoramidites, solid support column, and fresh synthesis reagents onto the synthesizer.
-
Sequence Programming: Enter the desired oligonucleotide sequence, specifying the positions of the 2'-fluoro modifications.
-
Synthesis Initiation: The synthesizer initiates the automated synthesis cycle.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside.
-
Coupling: The next 2'-fluoro phosphoramidite (B1245037) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cycle Repetition: The four-step cycle is repeated until the full-length oligonucleotide is synthesized.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and all remaining protecting groups are removed using a deprotection solution (e.g., AMA at 65°C for 10 minutes).
-
Purification: The crude oligonucleotide is purified using HPLC or PAGE to isolate the full-length product.
Protocol 2: Thermal Melting (Tm) Analysis of 2'-Fluoro Modified Oligonucleotides
This protocol describes the determination of the melting temperature (Tm) of a duplex containing a 2'-fluoro modified oligonucleotide.
Materials:
-
UV-Vis spectrophotometer with a temperature controller
-
Quartz cuvettes
-
2'-Fluoro modified oligonucleotide and its complementary strand (DNA or RNA)
-
Annealing buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Resuspend the purified oligonucleotides in the annealing buffer to a final concentration of 1-5 µM.
-
Annealing: Mix equimolar amounts of the 2'-fluoro modified oligonucleotide and its complementary strand. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.
-
Spectrophotometer Setup: Place the cuvette containing the annealed duplex into the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm while ramping the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 0.5-1°C/minute).
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the transition in the melting curve. This can be determined from the peak of the first derivative of the melting curve.
Protocol 3: Nuclease Resistance Assay in Serum
This protocol assesses the stability of 2'-fluoro modified oligonucleotides in the presence of serum nucleases.
Materials:
-
2'-Fluoro modified oligonucleotide and an unmodified control oligonucleotide (e.g., 5'-labeled with a fluorescent dye)
-
Fetal Bovine Serum (FBS) or human serum
-
Incubation buffer (e.g., PBS)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Gel loading buffer containing a denaturant (e.g., formamide)
-
Gel electrophoresis apparatus and power supply
-
Fluorescence gel scanner
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of the 2'-fluoro modified and unmodified oligonucleotides (e.g., 1 µg) in a solution containing 90% serum at 37°C.
-
Time Course: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it at -80°C to stop nuclease activity.
-
Sample Preparation: Thaw the samples on ice. Add an equal volume of denaturing gel loading buffer to each aliquot. Heat the samples at 95°C for 5 minutes to denature the oligonucleotides.
-
Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel and run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization and Quantification: Visualize the oligonucleotide bands using a fluorescence gel scanner. The intensity of the full-length oligonucleotide band at each time point is quantified.
-
Data Analysis: Plot the percentage of intact oligonucleotide remaining versus time. The half-life (t1/2) of the oligonucleotide is the time at which 50% of the initial amount has been degraded.
Protocol 4: Cellular Uptake Analysis by Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled 2'-fluoro modified oligonucleotides.
Materials:
-
Fluorescently labeled 2'-fluoro modified oligonucleotide and an unmodified control
-
Cell line of interest (e.g., HeLa cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
-
Propidium iodide (PI) or other viability dye
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Oligonucleotide Incubation: On the day of the experiment, replace the culture medium with serum-free medium containing the fluorescently labeled oligonucleotides at the desired concentration (e.g., 1 µM). Incubate the cells for a specific period (e.g., 4 hours) at 37°C.
-
Cell Harvesting: Wash the cells twice with PBS to remove any unbound oligonucleotides. Detach the cells using trypsin-EDTA and then neutralize the trypsin with complete medium.
-
Cell Staining: Centrifuge the cells and resuspend the pellet in cold PBS. Add a viability dye (e.g., PI) to distinguish between live and dead cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter and the viability dye signal.
-
Measure the fluorescence intensity of the cells in the appropriate channel for the fluorescent label on the oligonucleotides.
-
-
Data Analysis: Determine the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) for each sample. Compare the uptake of the 2'-fluoro modified oligonucleotide to the unmodified control.
Conclusion
Custom oligonucleotide synthesis with 2'-fluoro modifications provides researchers and drug developers with powerful tools to enhance the therapeutic and diagnostic potential of nucleic acids. The increased thermal stability, superior nuclease resistance, and often improved binding affinity conferred by 2'-F modifications make them a valuable component in the design of next-generation oligonucleotides. The protocols and data presented in this document serve as a comprehensive resource for the successful synthesis, characterization, and application of these important molecules.
References
- 1. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idtdna.com [idtdna.com]
- 7. protocols.io [protocols.io]
- 8. Pharmacokinetics of antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for HPLC Purification of 2'-Fluoro Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides enhances nuclease resistance and increases binding affinity to target sequences, making them valuable for therapeutic and diagnostic applications like antisense therapy, siRNAs, and aptamers.[1] However, chemical synthesis yields a mixture of the desired full-length product and various impurities, such as truncated and failure sequences.[1] Effective purification is therefore a critical step to ensure the safety, efficacy, and reliability of these modified oligonucleotides for downstream applications.[1]
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely employed for the purification of 2'-fluoro modified oligonucleotides.[1][2] This document provides detailed protocols and application notes for the most common HPLC-based methods, primarily focusing on Ion-Pair Reversed-Phase (IP-RP) HPLC.
Purification Strategies Overview
The choice of purification strategy depends on factors like oligonucleotide length, synthesis scale, required purity, and the intended application.[1] For 2'-fluoro modified oligonucleotides, IP-RP HPLC is a versatile and highly effective method.[1] It separates molecules based on hydrophobicity, which can be modulated by the presence of a 5'-dimethoxytrityl (DMT) group, leading to two primary strategies: Trityl-on and Trityl-off purification.
-
Trityl-on Purification: The final 5'-DMT protecting group is left on the desired full-length oligonucleotide.[3][4] This makes the target molecule significantly more hydrophobic than the uncapped, "failure" sequences, allowing for excellent separation on a reversed-phase column.[4] The DMT group is then cleaved post-purification.[4][5] This method is particularly effective for longer oligonucleotides (40-150 nucleotides).[4]
-
Trityl-off Purification: The 5'-DMT group is removed during the final synthesis cycle.[3] Purification then separates the full-length product from shorter failure sequences based on the slight increase in hydrophobicity with each added nucleotide. This method is highly effective for shorter oligonucleotides (under 40 bases).[4]
Anion-Exchange (AEX) HPLC, which separates oligonucleotides based on the number of negatively charged phosphate (B84403) groups, is another useful technique, especially for oligonucleotides that form strong secondary structures.[4][6]
General Workflow for Oligonucleotide Purification
The overall process from synthesis to a purified product follows a logical sequence. The choice of the specific HPLC method is a critical decision point that influences subsequent steps.
Caption: General workflow for the purification of 2'-fluoro modified oligonucleotides.
Data Presentation: HPLC Parameters
The following tables summarize typical parameters for the HPLC purification of 2'-fluoro modified oligonucleotides.
Table 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Parameters
| Parameter | Trityl-on Purification | Trityl-off Purification | Reference(s) |
| Primary Separation Principle | Hydrophobicity (lipophilic DMT group) | Hydrophobicity (charge/length) | [4][7] |
| Typical Column | C18 or C8 Reversed-Phase | C18 or C8 Reversed-Phase | [1][8][9] |
| Particle Size | 5 µm (preparative) | 1.7-5 µm (analytical/preparative) | [1][10] |
| Mobile Phase A (Buffer A) | 0.1 M Triethylammonium Acetate (B1210297) (TEAA) or 0.1 M Triethylammonium Bicarbonate (TEAB), pH ~7.0-7.5 | 100 mM Hexafluoroisopropanol (HFIP) + 10 mM Diisopropylethylamine (DIPEA) or 0.1 M TEAA | [1][8][9][11] |
| Mobile Phase B (Buffer B) | Acetonitrile (ACN) or 50% ACN in Buffer A | Acetonitrile (ACN) or 50% ACN / 50% Water with ion-pairing agents | [1][8][9][11] |
| Typical Flow Rate (4.6 mm ID) | ~1.0 mL/min | ~1.0 mL/min | [1] |
| Typical Flow Rate (10 mm ID) | ~4.0 mL/min | ~4.0 mL/min | [9] |
| Detection Wavelength | 260 - 298 nm | 260 - 298 nm | [9] |
Table 2: Example HPLC Gradients
| Time (minutes) | % Buffer B (Trityl-on Example) | % Buffer B (Trityl-off Example) |
| 0 | 5 | 5 |
| 3 | 5 | 5 |
| 23 | 65 | 25 |
| 25 | 95 | 50 |
| 27 | 95 | 95 |
| 29 | 5 | 5 |
| 32 | 5 | 5 |
| Note: Gradients are highly dependent on the specific oligonucleotide sequence, length, and modification. These are starting points for method development. |
Experimental Protocols
Protocol 1: Trityl-on IP-RP-HPLC Purification
This method leverages the hydrophobicity of the 5'-DMT group for high-resolution separation.
Materials:
-
Crude, deprotected (except for 5'-DMT), lyophilized 2'-fluoro modified oligonucleotide.
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: Acetonitrile (HPLC Grade).
-
HPLC system with a UV detector and fraction collector.
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size).
-
Nuclease-free water.
-
Detritylation Solution: 80% Acetic Acid in water.
-
Quenching/Precipitation Solution: 3 M Sodium Acetate, pH 5.2 and Ethanol.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. phenomenex.com [phenomenex.com]
- 4. atdbio.com [atdbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. labcluster.com [labcluster.com]
- 7. phenomenex.com [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
Application Notes and Protocols for Mass Spectrometry Analysis of 2'-F-dA Containing Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oligonucleotides containing 2'-fluoro-2'-deoxyadenosine (B150665) (2'-F-dA) are a critical class of therapeutic molecules, primarily utilized in antisense therapies. The incorporation of the 2'-fluoro modification enhances nuclease resistance and binding affinity to target RNA, making these oligonucleotides promising drug candidates.[1][2] Accurate characterization and quantification of these modified oligonucleotides are paramount for drug development, quality control, and metabolic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS), has become the definitive method for the analysis of synthetic and modified oligonucleotides, providing precise information on molecular weight, purity, sequence, and the nature of impurities.[3][4]
These application notes provide detailed protocols for the analysis of 2'-F-dA containing oligonucleotides using LC-MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Core Principles of Oligonucleotide Analysis by LC-MS
The analysis of oligonucleotides by LC-MS presents unique challenges due to their polyanionic nature and susceptibility to degradation.[5] The general workflow involves separation by liquid chromatography, followed by ionization and detection by mass spectrometry.
Liquid Chromatography (LC): Ion-pairing reversed-phase liquid chromatography (IP-RPLC) is the most common technique for oligonucleotide separation.[6] It utilizes an ion-pairing agent in the mobile phase to neutralize the negative charges on the phosphate (B84403) backbone, allowing for retention on a reversed-phase column. Hydrophilic interaction liquid chromatography (HILIC) is an alternative method that separates oligonucleotides based on their hydrophilicity.[7][8]
Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred ionization method for oligonucleotides as it generates multiply charged ions, bringing the mass-to-charge ratio (m/z) of these large molecules into the detection range of most mass spectrometers.[9] Both quadrupole time-of-flight (Q-TOF) and single quadrupole mass spectrometers are commonly used.[10][11] High-resolution mass spectrometry (HRMS) is particularly valuable for accurate mass determination and impurity identification.[10][12]
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS analysis of 2'-F-dA containing oligonucleotides.
Caption: General workflow for the mass spectrometry analysis of oligonucleotides.
Detailed Protocols
Protocol 1: Sample Preparation from Aqueous Solution
This protocol is suitable for the analysis of purified synthetic 2'-F-dA containing oligonucleotides.
-
Reconstitution: Dissolve the lyophilized oligonucleotide in nuclease-free water to a stock concentration of 1 mg/mL.
-
Dilution: Prepare working solutions by diluting the stock solution in nuclease-free water to the desired concentration for LC-MS analysis (e.g., 0.5 - 10 µM).
Protocol 2: Extraction from Biological Matrices (Plasma)
This protocol is designed for the extraction of oligonucleotides from plasma for pharmacokinetic and metabolic studies.[5][12]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a high-salt precipitation solution (e.g., 2 M ammonium (B1175870) acetate (B1210297) in methanol). Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an anion-exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of equilibration buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of wash buffer (e.g., 50 mM Tris-HCl with 150 mM NaCl, pH 7.5).
-
Elute the oligonucleotide with 500 µL of elution buffer (e.g., 1 M NaCl in 50 mM Tris-HCl, pH 7.5).
-
-
Desalting: Desalt the eluted sample using a suitable method, such as size-exclusion chromatography or another SPE step with a reversed-phase cartridge.
-
Reconstitution: Lyophilize the desalted sample and reconstitute in nuclease-free water for LC-MS analysis.
Protocol 3: LC-MS Analysis using Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC)
This protocol provides a robust method for the separation and analysis of 2'-F-dA containing oligonucleotides.[6][13]
Instrumentation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 column suitable for oligonucleotide analysis (e.g., Waters ACQUITY Premier Oligonucleotide BEH C18, Agilent AdvanceBio Oligonucleotide).
-
Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF or single quadrupole).
Mobile Phases:
-
Mobile Phase A: 100 mM Hexafluoroisopropanol (HFIP) and 8.6 mM Triethylamine (TEA) in water.[13]
-
Mobile Phase B: 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) methanol/water.
LC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 50 |
| 22.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
MS Parameters (Negative Ion Mode):
| Parameter | Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Cone Voltage | 30 - 50 V |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Mass Range | 500 - 2500 m/z |
Data Presentation
Table 1: Theoretical and Observed Masses of a Hypothetical 20-mer 2'-F-dA Containing Oligonucleotide
| Species | Sequence Modification | Theoretical Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| Full-Length Product (FLP) | 2'-F-dA at position 10 | 6158.0 | 6158.2 | 32.5 |
| N-1 Deletion | Loss of terminal 'G' | 5828.8 | 5829.0 | 34.3 |
| Depurination | Loss of Adenine | 6023.0 | 6023.1 | 16.6 |
| +16 Da Adduct | Oxidation | 6174.0 | 6174.3 | 48.6 |
Note: The values in this table are illustrative and will vary depending on the specific oligonucleotide sequence and instrumentation.
Table 2: Common Adducts and Modifications Observed in Oligonucleotide Mass Spectrometry
| Adduct/Modification | Mass Shift (Da) | Common Cause |
| Sodium Adduct (+Na) | +22 | Incomplete desalting |
| Potassium Adduct (+K) | +38 | Incomplete desalting |
| Triethylamine Adduct (+TEA) | +101 | From mobile phase |
| Oxidation | +16 | Oxidative damage during synthesis or storage[14] |
| Depurination (loss of A or G) | -135 (dA), -151 (dG) | Acidic conditions or in-source decay[9] |
| Incomplete Deprotection | Varies | Residual protecting groups from synthesis[9] |
Signaling Pathway Visualization
While signaling pathways are not directly analyzed by mass spectrometry of the oligonucleotide itself, understanding the mechanism of action of antisense oligonucleotides is crucial. The following diagram illustrates the general mechanism of RNase H-mediated degradation of target mRNA by an antisense oligonucleotide, a common pathway for 2'-F-dA containing therapeutics.[2]
Caption: RNase H-mediated gene silencing by an antisense oligonucleotide.
Troubleshooting
-
Poor Signal Intensity: This can be due to insufficient desalting, low sample concentration, or ion suppression. Ensure complete desalting and optimize mobile phase composition.
-
Multiple Adducts: Extensive adduct formation can complicate spectra. Optimize desolvation parameters and ensure high purity of mobile phase reagents.[15]
-
High Levels of Fragmentation (Depurination): This can occur in the ESI source. Reduce the source temperature and cone voltage.[9]
-
Poor Chromatographic Resolution: Optimize the LC gradient, temperature, and ion-pairing reagent concentration.[6]
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for the successful mass spectrometric analysis of 2'-F-dA containing oligonucleotides. By employing robust sample preparation techniques, optimized LC-MS methods, and careful data interpretation, researchers can confidently characterize these important therapeutic molecules. The ability to accurately identify and quantify the full-length product and any impurities or metabolites is essential for advancing the development of safe and effective oligonucleotide-based drugs.
References
- 1. 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.pageplace.de [api.pageplace.de]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. altasciences.com [altasciences.com]
- 8. shodex.com [shodex.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Oligonucleotide quantification and metabolite profiling by high-resolution and accurate mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mz-at.de [mz-at.de]
- 14. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
Application Notes and Protocols for Labeling 2'-Fluoro Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the labeling of 2'-fluoro (2'-F) modified oligonucleotides. The inclusion of 2'-F modifications enhances the nuclease resistance and binding affinity of oligonucleotides, making them ideal candidates for various research, diagnostic, and therapeutic applications.[1][2] This document outlines detailed protocols for common labeling chemistries, purification of the resulting conjugates, and provides insights into their applications.
Introduction to 2'-Fluoro Modified Oligonucleotides
2'-Fluoro modified oligonucleotides are synthetic nucleic acid analogs where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom. This modification confers several advantageous properties:
-
Increased Nuclease Resistance: The 2'-F modification provides significant protection against degradation by nucleases, prolonging the half-life of the oligonucleotide in biological systems.[1]
-
Enhanced Binding Affinity: 2'-F modifications generally increase the thermal stability (Tm) of duplexes formed with complementary RNA targets.[1]
-
Favorable A-form Helix: The fluorine substitution promotes an A-form helical geometry, which is characteristic of RNA-RNA duplexes, making 2'-F modified oligonucleotides particularly effective for targeting RNA.
Labeling Chemistries for 2'-Fluoro Modified Oligonucleotides
The choice of labeling chemistry depends on the desired label, the position of the label on the oligonucleotide, and the functional groups available for conjugation. Two of the most common and versatile post-synthetic labeling methods are NHS ester chemistry and click chemistry. Enzymatic labeling offers an alternative for specific applications.
Post-Synthetic Labeling via NHS Ester Chemistry
This method involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated label. The amine group is typically introduced at the 5' or 3' terminus of the oligonucleotide during solid-phase synthesis.
Experimental Protocol: NHS Ester Labeling
-
Oligonucleotide Preparation:
-
Synthesize the 2'-fluoro modified oligonucleotide with a 5' or 3' amine modifier using standard phosphoramidite (B1245037) chemistry.
-
Deprotect and desalt the oligonucleotide.
-
Quantify the amine-modified oligonucleotide by UV-Vis spectrophotometry.
-
-
Labeling Reaction:
-
Dissolve the amine-modified 2'-F oligonucleotide in a non-nucleophilic buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer).
-
Dissolve the NHS ester-activated fluorescent dye or other label in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Add a 5-20 fold molar excess of the dissolved label to the oligonucleotide solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from unreacted label and unlabeled oligonucleotide using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
Post-Synthetic Labeling via Click Chemistry
Click chemistry provides a highly efficient and specific method for labeling oligonucleotides. This reaction occurs between an azide (B81097) and an alkyne, catalyzed by copper(I). The alkyne or azide functionality is incorporated into the oligonucleotide during synthesis.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Oligonucleotide Preparation:
-
Synthesize the 2'-fluoro modified oligonucleotide with a terminal alkyne or azide modification.
-
Deprotect and desalt the oligonucleotide.
-
Quantify the modified oligonucleotide by UV-Vis spectrophotometry.
-
-
Labeling Reaction:
-
Dissolve the alkyne-modified 2'-F oligonucleotide in an aqueous buffer (e.g., phosphate (B84403) buffer).
-
Add the azide-containing label (e.g., a fluorescent dye azide).
-
Prepare the copper(I) catalyst solution by mixing CuSO₄ and a reducing agent like sodium ascorbate, along with a copper ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).
-
Add the catalyst solution to the oligonucleotide and label mixture.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide using HPLC or PAGE to remove the catalyst, unreacted label, and unlabeled oligonucleotide.
-
Enzymatic Labeling
Enzymatic methods can be employed for the 3'-end labeling of 2'-fluoro modified oligonucleotides. Terminal deoxynucleotidyl transferase (TdT) can incorporate modified nucleotides at the 3'-terminus.
Experimental Protocol: TdT-mediated 3'-End Labeling
-
Reaction Setup:
-
In a microcentrifuge tube, combine the 2'-fluoro modified oligonucleotide, a labeled or functionally modified dideoxynucleotide triphosphate (e.g., ddUTP-biotin), TdT reaction buffer, and Terminal deoxynucleotidyl Transferase (TdT).
-
-
Incubation:
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Termination and Purification:
-
Terminate the reaction by heat inactivation or by adding EDTA.
-
Purify the labeled oligonucleotide using size-exclusion chromatography or ethanol (B145695) precipitation to remove unincorporated nucleotides.
-
Purification of Labeled 2'-Fluoro Modified Oligonucleotides
Purification is a critical step to ensure the quality and performance of the labeled oligonucleotide. HPLC and PAGE are the most common methods for purifying labeled oligonucleotides.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is highly effective for purifying fluorescently labeled oligonucleotides due to the hydrophobicity of the dye.
Experimental Protocol: RP-HPLC Purification
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the oligonucleotides. The exact gradient will depend on the length and sequence of the oligonucleotide and the nature of the fluorescent label.
-
Detection: UV absorbance at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
-
Fraction Collection: Collect the peak corresponding to the dual-labeled product and lyophilize.
Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is an excellent method for high-resolution separation of labeled from unlabeled oligonucleotides, especially for longer sequences.
Experimental Protocol: Denaturing PAGE Purification
-
Gel Preparation: Prepare a high-percentage (e.g., 10-20%) denaturing polyacrylamide gel containing 7-8 M urea.
-
Sample Preparation: Resuspend the crude labeled oligonucleotide in a formamide-based loading buffer.
-
Electrophoresis: Run the gel until adequate separation is achieved.
-
Visualization: Visualize the bands using UV shadowing or by the fluorescence of the label.
-
Elution: Excise the band corresponding to the pure labeled product and elute the oligonucleotide from the gel slice by crush-and-soak method in an appropriate buffer.
-
Desalting: Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation.
Quantitative Data
The efficiency of labeling can be influenced by the modification, the chosen chemistry, and the specific label. While extensive comparative data is not always available, the following tables summarize expected trends and available data. The 2'-fluoro modification has been shown to enhance reactivity in certain chemical ligation reactions, suggesting it may not impede, and could potentially enhance, the efficiency of other labeling chemistries.[3]
Table 1: Comparison of Labeling Chemistries for 2'-Fluoro Modified Oligonucleotides
| Labeling Chemistry | Position of Label | Typical Efficiency | Advantages | Disadvantages |
| NHS Ester | 5' or 3' terminus, internal (via modified base) | 70-90% | Well-established, wide variety of labels available.[4] | Requires amine-modified oligo, pH-sensitive.[4] |
| Click Chemistry | 5' or 3' terminus, internal (via modified base) | >90% | High efficiency and specificity, bioorthogonal.[5] | Requires alkyne or azide modified oligo and a copper catalyst.[5] |
| Enzymatic (TdT) | 3' terminus | Variable (sequence dependent) | Site-specific, mild conditions. | Limited to 3' end, may not be compatible with all labels. |
Table 2: Representative Purification Methods and Expected Purity
| Purification Method | Typical Purity | Advantages | Disadvantages |
| RP-HPLC | >95% | Excellent for hydrophobic labels, high resolution. | Can be challenging for long or structured oligonucleotides. |
| PAGE | >98% | High resolution for all lengths, removes failed sequences effectively. | More labor-intensive, potential for lower recovery. |
Applications of Labeled 2'-Fluoro Modified Oligonucleotides
Labeled 2'-F modified oligonucleotides are valuable tools in a wide range of applications due to their enhanced stability and binding properties.
-
Fluorescence In Situ Hybridization (FISH): Fluorescently labeled 2'-F probes offer increased signal intensity and resistance to degradation during hybridization, enabling the sensitive detection of specific RNA targets in fixed cells and tissues.[6][7]
-
Aptamer-Based Assays: Labeled 2'-F aptamers can be used in various diagnostic and analytical platforms, including flow cytometry and biosensors, for the detection of specific targets with high affinity and specificity.[10]
Mandatory Visualizations
Experimental Workflow: Synthesis and Labeling of 2'-Fluoro Modified Oligonucleotides
Caption: Workflow for the synthesis and labeling of 2'-fluoro modified oligonucleotides.
Signaling Pathway: Intracellular Trafficking and Action of a Labeled 2'-F siRNA
Caption: Intracellular pathway of a fluorescently labeled 2'-F siRNA.
References
- 1. 2' Fluoro RNA Modification [biosyn.com]
- 2. Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the Effects of Sugar Modifications on RNA Chemical Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idtdna.com [idtdna.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Overview of fluorescent in-situ hybridization for RNA detection [blog.biodock.ai]
- 7. A technical review and guide to RNA fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing siRNA in Mammalian Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Synthesis of fluorescence labelled aptamers for use as low-cost reagents in HIV/AIDS research and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DMT-2'-F-dA Phosphoramidite in In Vivo Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of modified nucleotides is a cornerstone of modern oligonucleotide therapeutic development. Among these, 2'-deoxy-2'-fluoro-adenosine (2'-F-dA) modification offers significant advantages for in vivo applications. The fluorine atom at the 2' position of the ribose sugar enhances the pharmacological properties of oligonucleotides, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers. This document provides detailed application notes and protocols for the use of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (B1245037) (DMT-2'-F-dA Phosphoramidite) in the synthesis of oligonucleotides for in vivo studies.
The 2'-fluoro modification pre-organizes the sugar pucker into an A-form geometry, characteristic of RNA, which leads to increased binding affinity to complementary RNA targets.[1] Furthermore, this modification provides enhanced resistance to nuclease degradation, a critical feature for improving the stability and half-life of oligonucleotides in biological fluids.[2] However, it is crucial to consider that 2'-fluoro modifications, particularly in the context of phosphorothioate (B77711) (PS) backbone-modified ASOs, have been associated with potential hepatotoxicity in preclinical models. This toxicity is thought to be independent of RNA target hybridization and may be related to increased off-target protein binding.[3][4]
These application notes will provide a balanced overview of the benefits and potential liabilities of 2'-fluoro modifications, supported by quantitative data and detailed experimental protocols to guide researchers in their effective and safe use.
Properties of 2'-Fluoro-Modified Oligonucleotides
The introduction of a fluorine atom at the 2'-position of the ribose sugar imparts several desirable properties to oligonucleotides intended for in vivo use.
Key Advantages:
-
Increased Nuclease Resistance: The electronegative fluorine atom offers steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. When combined with a phosphorothioate backbone, 2'-fluoro modified oligonucleotides exhibit substantially longer half-lives in serum compared to unmodified oligonucleotides.[2]
-
Enhanced Binding Affinity: The 2'-fluoro modification locks the sugar into a C3'-endo conformation, similar to RNA, leading to more stable duplexes with target RNA molecules. This results in a higher melting temperature (Tm), with an increase of approximately 1-2°C per modification.
-
A-form Helix Geometry: Duplexes containing 2'-fluoro modifications adopt an A-form helical structure, which is favorable for interactions with RNA targets and is recognized by the RNAi machinery.[5]
-
Reduced Immunostimulatory Effects: Compared to unmodified oligonucleotides, 2'-fluoro modifications can lead to a reduction in the innate immune response.
Potential Disadvantages:
-
Hepatotoxicity: Studies in mice have shown that 2'-fluoro-modified phosphorothioate ASOs, particularly in a 5-10-5 gapmer design, can cause acute hepatotoxicity.[3][4] This is often characterized by elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Increased Protein Binding: The observed toxicity of 2'-fluoro-modified oligonucleotides has been correlated with increased binding to intracellular proteins, including the DBHS (Drosophila behavior/human splicing) protein family.[3][4] This off-target protein interaction is a potential mechanism for the observed toxicity.
Data Presentation
Table 1: In Vivo Efficacy of 2'-Fluoro-Modified Antisense Oligonucleotides
| Oligonucleotide Modification | Target Gene | Animal Model | Dose and Administration | Efficacy (Target mRNA Reduction) | Reference |
| 2'-F PS-ASO (ION-404130) | Pten | BALB/c Mice | 400 mg/kg, single subcutaneous injection | Less effective than 2'-MOE and cEt ASOs | [3] |
| 2'-MOE PS-ASO (ION-116847) | Pten | BALB/c Mice | 400 mg/kg, single subcutaneous injection | Most potent among tested modifications | [3] |
| cEt PS-ASO (ION-582801) | Pten | BALB/c Mice | 400 mg/kg, single subcutaneous injection | More effective than 2'-F ASO | [3] |
Table 2: In Vivo Hepatotoxicity of 2'-Fluoro-Modified Antisense Oligonucleotides in Mice
| Oligonucleotide Modification | Dose and Administration | ALT (U/L) | AST (U/L) | Observations | Reference |
| Saline Control | N/A | ~30 | ~47 | Normal levels | [3] |
| 2'-F PS-ASO (ION-404130) | 400 mg/kg, single s.c. injection | 717 | 853 | Significant elevation, animal deaths observed | [3] |
| 2'-MOE PS-ASO (ION-116847) | 400 mg/kg, single s.c. injection | ~35 | ~50 | No significant elevation | [3] |
| cEt PS-ASO (ION-582801) | 400 mg/kg, single s.c. injection | 138 | 153 | Moderately elevated | [3] |
| 2'-F PS-ASO (ION-404130) | 20 mg/kg, 3 doses/week for 5 weeks | Elevated after week 4 | Elevated after week 4 | Hepatotoxicity upon repeated lower dose exposure | [3] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-Fluoro-Modified Oligonucleotides
This protocol outlines the synthesis of oligonucleotides containing 2'-F-dA modifications using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
DMT-2'-F-dA(Bz) Phosphoramidite
-
Standard DNA or RNA phosphoramidites (A, C, G, T/U)
-
Solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous Acetonitrile (B52724)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole (ETT))
-
Capping Solution A (Acetic Anhydride) and B (N-Methylimidazole)
-
Oxidizing Solution (Iodine in THF/water/pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and Deprotection Solution (e.g., Ammonium (B1175870) hydroxide (B78521)/Methylamine (AMA) or concentrated Ammonium Hydroxide)
Procedure:
-
Preparation: Dissolve DMT-2'-F-dA(Bz) phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Install the phosphoramidite vials, solid support column, and fresh reagents on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repetitive cycles of four steps for each nucleotide addition.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The this compound is activated by the activator solution and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: A longer coupling time (e.g., 3-5 minutes) is recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.
-
-
Cleavage and Deprotection:
-
Following the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups (benzoyl from adenine, etc.) are removed.
-
For standard deprotection, incubate the solid support with concentrated ammonium hydroxide at 55°C for 8-16 hours.
-
For faster deprotection, use AMA solution (Ammonium Hydroxide/40% Methylamine 1:1) at 65°C for 10-20 minutes.
-
-
Purification: The crude oligonucleotide can be purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
Caption: Automated Solid-Phase Oligonucleotide Synthesis Cycle.
Protocol 2: In Vivo Administration of 2'-Fluoro-Modified Oligonucleotides in Mice
This protocol describes the subcutaneous administration of modified oligonucleotides to mice for efficacy and toxicity studies.
Materials:
-
2'-Fluoro-modified oligonucleotide dissolved in sterile, nuclease-free phosphate-buffered saline (PBS)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% Ethanol
-
Animal handling and restraint equipment
Procedure:
-
Animal Preparation: Acclimatize mice to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare the desired concentration of the oligonucleotide in sterile PBS. Ensure the solution is at room temperature before injection.
-
Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site Preparation: Swab the injection site (typically the loose skin over the back/scapular region) with 70% ethanol.
-
Subcutaneous Injection:
-
Pinch the skin to form a tent.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the oligonucleotide solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Monitoring: Monitor the animals regularly for any adverse reactions, including changes in behavior, weight loss, or signs of distress.
References
- 1. scilit.com [scilit.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing in vitro and in vivo activity of 2'-O-[2-(methylamino)-2-oxoethyl]- and 2'-O-methoxyethyl-modified antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake of 2'-Fluoro Modified Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Fluoro (2'-F) modified oligonucleotides are a class of synthetic nucleic acid analogs that have garnered significant interest in the fields of molecular biology and drug development. The substitution of the 2'-hydroxyl group of the ribose sugar with a fluorine atom confers several advantageous properties to these molecules. These include increased nuclease resistance, which enhances their stability in biological fluids, and a higher binding affinity for complementary RNA sequences.[1] These characteristics make 2'-F modified oligonucleotides promising candidates for various therapeutic applications, including antisense therapy and RNA interference.
Understanding the cellular uptake of these modified oligonucleotides is crucial for optimizing their delivery and therapeutic efficacy. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in studying the cellular internalization of 2'-fluoro modified oligonucleotides.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate the comparison of 2'-fluoro modified oligonucleotides with other common modifications.
Table 1: Comparative Cytotoxicity of Modified Antisense Oligonucleotides (ASOs)
| Cell Line | Oligonucleotide Modification | Concentration | Cell Viability (%) | Reference |
| mdx Mouse Myotubes | 2'-OMe/2'-F-PS mixmer 1 | 12.5 nM | ~95% | [2] |
| mdx Mouse Myotubes | 2'-OMe/2'-F-PS mixmer 2 | 12.5 nM | ~80% | [2] |
| mdx Mouse Myotubes | LNA/2'-F-PS mixmer 1 | 12.5 nM | >100% | [2] |
| mdx Mouse Myotubes | LNA/2'-F-PS mixmer 2 | 12.5 nM | >100% | [2] |
| mdx Mouse Myotubes | Fully 2'-OMe-PS | 12.5 nM | ~100% | [2] |
| Human Melanoma Cells | 2'-F 5'ppp RNA aptamers | Not specified | ~30% | [3] |
| HeLa Cells | 2'-F-PS-ASO | 30 nM | ~50% | |
| HeLa Cells | 2'-MOE-PS-ASO | 30 nM | ~100% |
Table 2: In Vivo Hepatotoxicity of Modified Phosphorothioate (B77711) ASOs in Mice
| ASO Modification | Dose (mg/kg) | ALT (U/L) | AST (U/L) | Reference |
| 2'-MOE | 400 | ~40 | ~60 | [4] |
| cEt | 400 | 138 | 153 | [4] |
| 2'-F | 400 | >1000 | >1000 | [4] |
| LNA | 400 | 341 | 227 | [4] |
Table 3: Effect of 2'-Fluoro Modification on DBHS Protein Levels
| Cell Line | Treatment | Protein | Relative Protein Level | Reference |
| HeLa | 30 nM 2'-F-PS-ASO | P54nrb | Significantly Reduced | [5] |
| HeLa | 30 nM 2'-F-PS-ASO | PSF | Significantly Reduced | [5] |
| HeLa | 30 nM 2'-F-PS-ASO | PSPC1 | Significantly Reduced | [5] |
| Mice Liver | 2'-F gapmer PS-ASOs | DBHS proteins | Reduced | [2] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the cellular uptake and biological effects of 2'-fluoro modified oligonucleotides.
Protocol 1: Transfection of 2'-Fluoro Modified Oligonucleotides using Lipid-Based Reagents
This protocol describes the transfection of 2'-fluoro modified oligonucleotides into mammalian cells using a commercially available lipid-based transfection reagent such as Lipofectamine™ RNAiMAX.
Materials:
-
2'-Fluoro modified oligonucleotide (e.g., siRNA, ASO)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cells of choice
-
Complete cell culture medium
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.[1]
-
Incubate cells overnight at 37°C in a CO2 incubator.
-
-
Preparation of Oligonucleotide-Lipid Complexes (for one well of a 24-well plate):
-
Oligonucleotide Dilution: In a sterile microcentrifuge tube, dilute 5 pmol of the 2'-fluoro modified oligonucleotide in 50 µL of Opti-MEM™ I Reduced Serum Medium.[1] Mix gently.
-
Lipofectamine™ RNAiMAX Dilution: In a separate sterile microcentrifuge tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Reduced Serum Medium.[1] Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted oligonucleotide and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the 100 µL of the oligonucleotide-lipid complexes to the well.
-
Add 400 µL of complete culture medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol allows for the quantitative analysis of fluorescently labeled 2'-fluoro modified oligonucleotide uptake by a cell population.
Materials:
-
Fluorescently labeled 2'-fluoro modified oligonucleotide (e.g., with Cy3 or Alexa Fluor dyes)
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Treat the cells with the fluorescently labeled 2'-fluoro modified oligonucleotide at the desired concentration and for the desired time period (e.g., 4-24 hours). Include an untreated control group.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS to remove any unbound oligonucleotides.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Sample Preparation for Flow Cytometry:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in an appropriate volume of cold FACS buffer (e.g., 300-500 µL).
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for the chosen fluorophore.
-
Collect data for at least 10,000 events per sample.
-
Gate on the live cell population based on forward and side scatter properties.
-
Determine the mean fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Quantify uptake by comparing the MFI of the treated cells to the MFI of the untreated control cells.
-
Protocol 3: Assessment of Cytotoxicity using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with 2'-fluoro modified oligonucleotides.
Materials:
-
2'-fluoro modified oligonucleotide
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of the 2'-fluoro modified oligonucleotide. Include untreated and vehicle-treated controls.
-
Incubate for the desired treatment period (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the oligonucleotide concentration to determine the IC50 value.
-
Protocol 4: Oligonucleotide Pulldown Assay to Identify Binding Proteins
This protocol is designed to isolate and identify cellular proteins that bind to biotinylated 2'-fluoro modified oligonucleotides.
Materials:
-
5'-biotinylated 2'-fluoro modified oligonucleotide (bait)
-
Non-biotinylated 2'-fluoro modified oligonucleotide (competitor)
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Binding buffer (e.g., PBS with 0.05% Tween-20)
-
Wash buffer (e.g., Binding buffer with increased salt concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Cell culture of interest
-
Magnetic rack
Procedure:
-
Preparation of Cell Lysate:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
Binding of Oligonucleotide to Beads:
-
Wash the streptavidin magnetic beads with binding buffer according to the manufacturer's instructions.
-
Incubate the beads with the biotinylated 2'-fluoro modified oligonucleotide (e.g., 500 pmol of oligo per mg of beads) for 30-60 minutes at room temperature with gentle rotation.
-
Wash the beads to remove unbound oligonucleotide.
-
-
Pulldown:
-
Incubate the oligonucleotide-coated beads with the cell lysate (e.g., 1 mg of total protein) for 1-2 hours at 4°C with gentle rotation.
-
For a competition control, pre-incubate the lysate with an excess of the non-biotinylated oligonucleotide before adding the beads.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against candidate proteins (e.g., P54nrb, PSF) or by mass spectrometry for unbiased identification of binding partners.
-
Mandatory Visualization
Caption: Experimental workflow for studying 2'-F modified oligonucleotides.
Caption: Pathway of DBHS protein degradation induced by 2'-F oligos.
References
- 1. 2'-carbohydrate modifications in antisense oligonucleotide therapy: importance of conformation, configuration and conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Synthesis and Application of Chimeric DNA/RNA Oligonucleotides Incorporating 2'-Fluoro Adenosine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chimeric DNA/RNA oligonucleotides are synthetic nucleic acid sequences that contain both deoxyribonucleotides and ribonucleotides. The incorporation of modified nucleotides, such as 2'-fluoro adenosine (B11128) (2'-F-A), into these chimeric structures offers significant advantages for various research and therapeutic applications. The 2'-fluoro modification, where the hydroxyl group at the 2' position of the ribose sugar is replaced by a fluorine atom, imparts enhanced nuclease resistance, increased thermal stability of duplexes, and favorable binding affinity to target RNA molecules.[1][2][3] These properties make chimeric oligonucleotides containing 2'-F-A valuable tools for applications such as antisense technology, RNA interference (RNAi), and aptamer development.
This document provides detailed protocols for the synthesis, purification, and characterization of chimeric DNA/RNA oligonucleotides containing 2'-fluoro adenosine. It also presents quantitative data on their properties and illustrates relevant biological pathways.
Data Presentation
Table 1: Coupling Efficiency of 2'-Fluoro Adenosine Phosphoramidite (B1245037)
| Phosphoramidite | Coupling Time | Coupling Efficiency (%) | Reference |
| 2'-F-A | 3 minutes | >98 | [4] |
| 2'-F-A | 15 minutes | >98 | [5] |
Table 2: Thermal Stability (Tm) of Duplexes Containing 2'-Fluoro Adenosine
| Duplex Type | Sequence Context | ΔTm per 2'-F-A Modification (°C) | Reference |
| 2'-F-RNA / RNA | Mixed sequence | +1.8 to +2.0 | [1][4] |
| 2'-F-RNA / DNA | Mixed sequence | +0.5 to +1.2 | [1] |
| DNA with single 2'-F-A | DNA duplex | +1.3 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Chimeric DNA/RNA with 2'-Fluoro Adenosine
This protocol outlines the automated solid-phase synthesis of chimeric oligonucleotides using phosphoramidite chemistry.
Materials:
-
DNA and RNA phosphoramidites (A, C, G, T, U)
-
2'-Fluoro Adenosine (2'-F-A) phosphoramidite
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (e.g., iodine in THF/water/pyridine)
-
-
Anhydrous acetonitrile
-
Automated DNA/RNA synthesizer
Procedure:
-
Synthesizer Setup: Prepare and install the required phosphoramidites, solid support, and synthesis reagents on an automated DNA/RNA synthesizer according to the manufacturer's instructions.
-
Sequence Programming: Program the desired chimeric sequence into the synthesizer software, specifying the positions for DNA, RNA, and 2'-F-A residues.
-
Synthesis Cycle: The synthesis proceeds through a series of automated cycles for each nucleotide addition:
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with the deblocking solution.
-
Coupling: The next phosphoramidite in the sequence (DNA, RNA, or 2'-F-A) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain. An extended coupling time of 3-15 minutes is recommended for 2'-F-A phosphoramidite to ensure high coupling efficiency.[4][5]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizer solution.
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically left on for purification purposes ("DMT-on").
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the CPG solid support and the base and phosphate protecting groups are removed by incubation in a solution of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) at room temperature for 2 hours or ammonium hydroxide at 55°C for 17 hours.[4]
-
For chimeric sequences containing RNA monomers, an additional step is required to remove the 2'-hydroxyl protecting groups (e.g., TBDMS). This is typically achieved by treatment with a fluoride-containing reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Protocol 2: Purification of Chimeric Oligonucleotides by HPLC
Materials:
-
Crude, deprotected oligonucleotide solution
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Detritylation solution: 80% acetic acid in water
Procedure:
-
Sample Preparation: Dilute the crude oligonucleotide solution in Mobile Phase A.
-
HPLC Separation:
-
Equilibrate the HPLC column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on oligonucleotide will be retained more strongly than the failure sequences (DMT-off).
-
Monitor the elution profile at 260 nm.
-
-
Fraction Collection: Collect the peak corresponding to the DMT-on product.
-
Detritylation:
-
Dry the collected fraction.
-
Resuspend the dried oligonucleotide in the detritylation solution and incubate for 30 minutes at room temperature.
-
Neutralize the solution with a suitable base (e.g., triethylamine).
-
-
Desalting: Desalt the purified oligonucleotide using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
Protocol 3: Characterization of Chimeric Oligonucleotides
1. Mass Spectrometry:
-
Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Purpose: To confirm the molecular weight and thereby the identity and purity of the synthesized oligonucleotide.
-
Procedure: Prepare the sample according to the instrument's specifications and acquire the mass spectrum. Compare the observed molecular weight with the calculated theoretical mass.
2. UV-Vis Spectroscopy:
-
Method: Measure the absorbance of the purified oligonucleotide solution at 260 nm.
-
Purpose: To determine the concentration of the oligonucleotide.
-
Procedure: Use the Beer-Lambert law (A = εcl) with the calculated extinction coefficient (ε) for the specific sequence to determine the concentration.
3. Thermal Denaturation (Melting Temperature, Tm) Analysis:
-
Method: UV thermal melting study.
-
Purpose: To determine the thermal stability of a duplex formed by the chimeric oligonucleotide and its complementary strand.
-
Procedure:
-
Anneal the chimeric oligonucleotide with its complementary DNA or RNA strand in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Place the duplex solution in a UV spectrophotometer equipped with a temperature controller.
-
Slowly increase the temperature while monitoring the absorbance at 260 nm.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, observed as the midpoint of the sigmoidal melting curve.[7]
-
Visualizations
Signaling Pathway for siRNA-mediated Gene Silencing
Caption: siRNA-mediated gene silencing pathway.
Mechanism of Action for Antisense Oligonucleotides
Caption: RNase H-mediated cleavage by an antisense oligonucleotide.
Aptamer-Target Interaction and Downstream Effect
Caption: Aptamer binding to a target protein, inhibiting its function.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Aptamer-based targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Fluoro-2'-deoxy Adenosine (n-bz) CED Phosphoramidite | ChemGenes Products [chemgenes.com]
- 4. glenresearch.com [glenresearch.com]
- 5. scispace.com [scispace.com]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2'-Fluoro Modifications in Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes on the use of 2'-fluoro modifications in gene silencing technologies and comprehensive protocols for key experimental procedures.
Key Advantages of 2'-Fluoro Modifications
The substitution of the 2'-hydroxyl group with a fluorine atom confers several key advantages:
-
Increased Binding Affinity: The high electronegativity of the fluorine atom locks the sugar pucker into a C3'-endo conformation, which is favorable for A-form helices typical of RNA-RNA duplexes.[4][5] This pre-organization of the sugar moiety leads to a more stable duplex with the target mRNA, resulting in a higher melting temperature (Tm).[1][6]
-
Enhanced Nuclease Resistance: The 2'-fluoro group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases present in biological fluids and cells.[7][8] This increased stability prolongs the half-life of the oligonucleotide, leading to a more sustained gene silencing effect.
-
Improved In Vivo Efficacy: The combination of enhanced binding affinity and nuclease resistance translates to improved potency and duration of action in vivo.[7][8]
-
Reduced Immunostimulatory Effects: In some contexts, 2'-fluoro modifications have been shown to reduce the innate immune response that can be triggered by unmodified siRNAs.[7]
Quantitative Impact of 2'-Fluoro Modifications
The following tables summarize the quantitative improvements observed with 2'-fluoro modified oligonucleotides compared to their unmodified counterparts.
Table 1: Enhancement of Thermal Stability (Melting Temperature, Tm)
| Oligonucleotide Type | Modification | Increase in Tm per Modification (°C) | Reference |
| RNA/RNA Duplex | 2'-Fluoro | 1.0 - 2.0 | [1][6] |
| DNA/RNA Duplex | 2'-Fluoro | ~1.8 | [5] |
| DNA/DNA Duplex | 2'-Fluoro | ~1.3 | [9] |
| siRNA Duplex | 2'-Fluoro (all pyrimidines) | ~15 (total increase) | [8] |
Table 2: Increased Nuclease Resistance
| Oligonucleotide Type | Modification | Half-life in Serum | Reference |
| Unmodified siRNA | None | < 4 hours (completely degraded) | [8] |
| 2'-Fluoro modified siRNA | 2'-F at all pyrimidines | > 24 hours | [8] |
| Unmodified siRNA | None | < 15 minutes | [10] |
| FANA modified sense strand | 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid | ~6 hours | [10] |
Table 3: Improved Gene Silencing Potency (IC50)
| Oligonucleotide Type | Modification | Target Gene/Cell Line | IC50 (nM) | Fold Improvement | Reference |
| Unmodified siRNA | None | Factor VII / HeLa | 0.95 | - | [8][11] |
| 2'-Fluoro modified siRNA | 2'-F at all pyrimidines | Factor VII / HeLa | 0.50 | ~2 | [8][11] |
| Unmodified siRNA | None | Luciferase | - | - | [10] |
| FANA modified sense strand | 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid | Luciferase | - | 4 | [10] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways involved in gene silencing by antisense oligonucleotides and siRNAs.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the standard procedure for automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using phosphoramidite (B1245037) chemistry.[3]
Materials:
-
2'-Fluoro phosphoramidite monomers (A, C, G, U)
-
Standard DNA/RNA phosphoramidites (for chimeras)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Oxidizing solution (Iodine solution)
-
Capping solution (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., AMA: Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Install the required phosphoramidite vials, solid support column, and fresh reagent bottles on an automated DNA/RNA synthesizer.
-
Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer software.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide using the deblocking solution.
-
Coupling: The 2'-fluoro phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing chain. Coupling times may need to be extended for modified nucleotides to ensure high efficiency.[11]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the CPG support and the base and phosphate protecting groups are removed by incubation with the cleavage and deprotection solution (e.g., AMA at 65°C for 10-15 minutes).
-
-
Purification:
-
The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).
-
-
Desalting and Quantification:
-
The purified oligonucleotide is desalted and its concentration is determined by UV absorbance at 260 nm.
-
Protocol 2: Transfection of 2'-Fluoro Modified siRNA into HeLa Cells
This protocol describes a standard method for transfecting 2'-fluoro modified siRNA into HeLa cells using a lipid-based transfection reagent.[8][12][13]
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
2'-Fluoro modified siRNA stock solution (e.g., 20 µM)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection (e.g., 2 x 10^5 cells per well).
-
Preparation of siRNA-Lipid Complexes (for one well):
-
Solution A: Dilute the desired amount of 2'-fluoro modified siRNA (e.g., 20-80 pmol) in serum-free medium to a final volume of 100 µL.
-
Solution B: Dilute the transfection reagent (e.g., 2-8 µL) in serum-free medium to a final volume of 100 µL.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add 800 µL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Add the 1 mL of the final mixture to the well containing the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.
-
Post-transfection: After the incubation period, add 1 mL of complete growth medium containing 2x the normal serum concentration without removing the transfection mixture.
-
Analysis: Analyze gene knockdown at the desired time point (e.g., 24-72 hours post-transfection) by qPCR or Western blot.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Silencing Analysis
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR® Green or TaqMan®)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing the qPCR mix, forward and reverse primers for the target gene or the housekeeping gene, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene in both treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method to determine the percentage of mRNA knockdown.
-
Protocol 4: Western Blot for Protein Knockdown Analysis
This protocol describes how to assess the reduction in target protein levels following gene silencing.[16][17][18]
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Loading control primary antibody (e.g., anti-β-actin, anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: At the desired time point, wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein level to the loading control to determine the extent of protein knockdown.
Protocol 5: In Vivo Delivery of Lipid Nanoparticle (LNP) Formulated siRNA in Mice
This protocol provides a general guideline for the systemic delivery of LNP-formulated siRNA to mice via intravenous injection.[19][20]
Materials:
-
LNP-formulated 2'-fluoro modified siRNA
-
Sterile PBS
-
Mice (e.g., C57BL/6)
-
Syringes and needles for intravenous injection
Procedure:
-
Formulation Preparation: Dilute the LNP-siRNA formulation in sterile PBS to the desired final concentration for injection. The injection volume is typically adjusted based on the mouse's body weight (e.g., 10 mL/kg).
-
Animal Handling and Injection:
-
Properly restrain the mouse.
-
Administer the LNP-siRNA formulation via intravenous injection (e.g., tail vein). The dosage will depend on the specific siRNA and target but can range from 1 to 5 mg/kg of siRNA.
-
-
Monitoring: Monitor the animals for any adverse effects post-injection.
-
Sample Collection: At the desired time points (e.g., 24, 48, 72 hours post-injection), collect blood samples for serum analysis or euthanize the animals and harvest tissues of interest (e.g., liver).
-
Analysis of Gene Silencing:
-
For serum protein targets, perform an appropriate assay (e.g., ELISA, chromogenic assay) on the collected serum.
-
For tissue-specific targets, extract RNA or protein from the harvested tissues and perform qPCR or Western blot analysis as described in the previous protocols.
-
Conclusion
2'-Fluoro modifications represent a powerful and versatile tool in the design of oligonucleotides for gene silencing applications. The enhanced biophysical and biological properties conferred by this modification lead to more potent and durable gene knockdown both in vitro and in vivo. The detailed protocols provided herein offer a starting point for researchers to incorporate 2'-fluoro modified oligonucleotides into their gene silencing workflows. As with any experimental system, optimization of specific parameters may be necessary to achieve the best results for a particular target and application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. 2' Fluoro RNA Modification [biosyn.com]
- 7. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. siRNA-induced Gene Silencing | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. qiagen.com [qiagen.com]
- 16. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 18. Kinetic and subcellular analysis of PS-ASO/protein interactions with P54nrb and RNase H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid nanoparticle mediated siRNA delivery for safe targeting of human CML in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. liposomes.ca [liposomes.ca]
Troubleshooting & Optimization
Low coupling efficiency with DMT-2'-F-dA Phosphoramidite
Technical Support Center: DMT-2'-F-dA Phosphoramidite (B1245037)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low coupling efficiency during the solid-phase synthesis of oligonucleotides using DMT-2'-F-dA Phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified nucleoside used in the synthesis of oligonucleotides. The key modification is a fluorine atom at the 2' position of the ribose sugar. This modification confers valuable properties to the resulting oligonucleotide, including increased thermal stability when bound to a complementary strand, enhanced resistance to degradation by nucleases, and a preference for an A-form helical structure, which is beneficial for targeting RNA.[1][2] These characteristics make 2'-Fluoro modified oligonucleotides highly suitable for therapeutic and diagnostic applications such as antisense therapy, siRNA, and aptamers.[2]
Q2: What are the primary challenges when using 2'-Fluoro phosphoramidites like DMT-2'-F-dA?
The main challenge is achieving consistently high coupling efficiency. The electronegativity of the fluorine atom at the 2' position can influence the reactivity of the phosphoramidite.[2] This often necessitates adjustments to standard DNA or RNA synthesis protocols, particularly an extension of the coupling time, to ensure the reaction goes to completion.[2][3]
Q3: How significantly does a small decrease in coupling efficiency impact the final product yield?
The impact of coupling efficiency on the theoretical yield of the full-length oligonucleotide is exponential. A minor drop in the average coupling efficiency per step leads to a dramatic reduction in the final yield, especially for longer oligonucleotides.[4] Any unreacted sites result in truncated sequences, and the accumulation of these byproducts complicates downstream purification and applications.[4][5]
Table 1: Impact of Average Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
|---|---|---|---|
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
(Data adapted from literature demonstrating the cumulative effect of stepwise coupling efficiency).[4][5][6]
Troubleshooting Guide
This guide addresses the most common causes of low coupling efficiency, categorized by systemic issues versus those specific to the modified amidite.
Issue 1: Low Coupling Efficiency Observed Primarily with 2'-F-dA Incorporation
Q: My coupling efficiency drops specifically when adding a 2'-F-dA residue. What is the likely cause?
A: This points to a problem with the specific reaction conditions for the modified amidite. The two most probable causes are insufficient coupling time or a suboptimal activator.
-
Possible Cause A: Insufficient Coupling Time The electronic effects of the 2'-fluoro modification often require a longer reaction time to achieve high coupling efficiencies.[2] Standard coupling times for DNA amidites (e.g., 90 seconds) are typically too short.[3]
Table 2: Recommended Coupling Times for Various Phosphoramidites
| Phosphoramidite Type | Typical Coupling Time | Recommended Starting Point for 2'-F-dA |
|---|---|---|
| Standard DNA | 1.5 - 2 minutes | N/A |
| Standard RNA (2'-TBDMS) | 5 - 10 minutes | N/A |
| 2'-Fluoro (e.g., 2'-F-dA) | 3 - 15 minutes | 10 minutes |
-
Possible Cause B: Suboptimal Activator Standard activators may not be potent enough to ensure rapid and complete activation of the modified phosphoramidite.
Issue 2: Consistently Low Coupling Efficiency Across All Monomers
Q: I am experiencing low coupling efficiency for all bases, including 2'-F-dA. What should I investigate?
A: This suggests a systemic problem with reagents, the synthesis environment, or the instrument itself.
-
Possible Cause A: Moisture Contamination Moisture is a primary cause of low coupling efficiency.[8][9] Water competes with the 5'-hydroxyl of the growing oligonucleotide chain by reacting with the activated phosphoramidite, effectively reducing its concentration.[6]
-
Recommended Solution: Ensure strictly anhydrous conditions.[9]
-
Use fresh, anhydrous-grade acetonitrile (B52724) (ideally <10-30 ppm water).[9]
-
Consider adding molecular sieves to solvent bottles on the synthesizer.[8]
-
Perform all reagent transfers under an inert gas atmosphere (e.g., Argon).[9]
-
During humid months, be extra vigilant, as atmospheric moisture can be a significant factor.[6]
-
-
-
Possible Cause B: Reagent Degradation or Impurity The quality of all reagents is critical for a successful synthesis.
-
Recommended Solutions:
-
Phosphoramidites: Use high-purity, fresh phosphoramidites.[4] Store the dry powder at -20°C and dissolve just prior to use, as solutions in acetonitrile have limited stability.[8][9] High-quality phosphoramidites should appear as a white, free-flowing powder.[8]
-
Activator: An old or improperly prepared activator solution can lead to poor activation.[4] Prepare fresh activator solutions regularly.
-
Capping Reagents: Inefficient capping can lead to the formation of deletion sequences (n-1), which complicates analysis.[5][9] Ensure capping reagents are fresh and delivery is unobstructed.[9]
-
-
-
Possible Cause C: Incorrect Reagent Concentrations Incorrect concentrations of the phosphoramidite or activator will reduce reaction efficiency.[4]
-
Recommended Solution: Verify the concentrations of your phosphoramidite and activator solutions.
-
Table 3: Recommended Reagent Concentrations for Synthesis
| Reagent | Recommended Concentration | Solvent |
|---|---|---|
| This compound | 0.08 M – 0.1 M | Anhydrous Acetonitrile |
| Activator (ETT or DCI) | 0.25 M – 0.5 M | Anhydrous Acetonitrile |
| Capping A (Acetic Anhydride/Lutidine) | Standard Synthesizer Formulation | Tetrahydrofuran (THF) |
| Capping B (N-Methylimidazole) | Standard Synthesizer Formulation | Tetrahydrofuran (THF) |
| Oxidizer (Iodine) | 0.02 M – 0.05 M | THF/Water/Pyridine |
-
Possible Cause D: Synthesizer Fluidics Issue Instrument problems are a common source of synthesis failure.[4]
-
Recommended Solution: Perform a thorough inspection of the synthesizer. Check for leaks in reagent lines, which can cause a loss of pressure, and look for any blocked lines or valves that could prevent correct reagent delivery.[4]
-
Caption: Troubleshooting workflow for low coupling efficiency.
Experimental Protocols
Protocol 1: Recommended Synthesis Cycle for Incorporating this compound
This protocol outlines the key steps for automated solid-phase synthesis using the phosphoramidite method, with modifications for 2'-Fluoro amidites.[1][5][10]
-
Deblocking (Detritylation):
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
-
Time: 60-120 seconds.
-
-
Coupling:
-
Reagents: 0.08–0.10 M this compound solution and Activator (e.g., 0.25 M ETT) in anhydrous acetonitrile.
-
Procedure: The phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester.
-
Time: 30-60 seconds.
-
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol 2: Trityl Cation Assay for Monitoring Coupling Efficiency
This method provides a quantitative, real-time assessment of stepwise coupling efficiency during synthesis.
-
Objective: To quantitatively measure the efficiency of each coupling step by monitoring the release of the DMT cation.
-
Methodology:
-
Synthesizer Setup: The DNA synthesizer must be equipped with a UV-Vis detector in the fluid path that follows the synthesis column.
-
Wavelength Setting: The detector is set to measure the absorbance of the orange-colored DMT cation at approximately 495 nm.[4]
-
Synthesis Initiation: Begin the automated oligonucleotide synthesis protocol.
-
Data Collection: During each deblocking step, the acidic reagent cleaves the DMT group from the 5'-end of the nucleotide that was just added. The released DMT cation is carried by the solvent through the detector.[4]
-
Efficiency Calculation: The instrument's software records the absorbance peak for each cycle. The coupling efficiency of a given step is calculated by comparing the intensity of its trityl peak to the intensity of the previous peak. A significant and sharp drop in absorbance from one cycle to the next indicates a failure in the coupling step of that particular cycle.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DMT-2′フルオロ-dA(bz) ホスホロアミダイト | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phosphoramidite Chemistry [eurofinsgenomics.com]
Technical Support Center: 2'-Fluoro Modified Oligonucleotides
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of 2'-fluoro (2'-F) modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the visual indicators of incomplete deprotection in my analysis?
A1: Incomplete deprotection of 2'-fluoro modified oligonucleotides can manifest in several ways during analysis. In High-Performance Liquid Chromatography (HPLC), you may observe multiple peaks instead of a single, sharp peak for your target oligonucleotide. These extra peaks often correspond to failure sequences (n-1, n-2) or the desired sequence with protecting groups still attached.[1] Similarly, in Polyacrylamide Gel Electrophoresis (PAGE), incomplete deprotection can result in the appearance of multiple bands.[1] Mass Spectrometry (MS) is a definitive method to confirm incomplete deprotection, as it will reveal a mass corresponding to the oligonucleotide with the protecting group's mass still adducted.[2]
Q2: What are the most common causes of incomplete deprotection of 2'-F modified oligos?
A2: The primary causes of incomplete deprotection include:
-
Degraded Deprotection Reagents: Reagents like ammonium (B1175870) hydroxide (B78521) can lose potency over time. It is crucial to use fresh deprotection reagents for optimal results.[1]
-
Suboptimal Deprotection Conditions: Incorrect temperature, time, or reagent concentration can lead to incomplete removal of protecting groups. A two-step deprotection is often necessary for modified oligos.[1]
-
Formation of Secondary Structures: The oligonucleotide's own sequence can form stable secondary structures, such as hairpins, which can hinder the access of the deprotection reagent to all parts of the molecule.[1][2]
-
Complex Oligonucleotide Composition: Oligonucleotides that are particularly long or have a high GC content can be more challenging to deprotect completely.[1]
Q3: How can I resolve incomplete deprotection of my 2'-F modified oligonucleotide?
A3: If you suspect incomplete deprotection, you can take the following steps:
-
Re-treat with Fresh Deprotection Reagent: The most straightforward solution is to subject the oligonucleotide to the deprotection conditions again using a fresh batch of the deprotection reagent.[1]
-
Optimize Deprotection Conditions: Adjust the deprotection time, temperature, and/or reagent concentration. For sequences prone to secondary structures, performing the deprotection at a higher temperature (e.g., 65°C) can help denature the oligo and improve reagent accessibility.[2]
-
Review Your Protocol: Ensure that the deprotection protocol you are using is appropriate for 2'-fluoro modified oligonucleotides. While their deprotection is similar to standard DNA, specific conditions may be required.[3][4]
Q4: Are there specific deprotection conditions recommended for oligonucleotides containing 2'-fluoro modifications?
A4: Yes, specific conditions have been found to be effective for 2'-F modified oligos. One common method involves the use of aqueous methylamine (B109427). For oligonucleotides containing only 2'-deoxy-2'-fluoro nucleotides, a typical treatment is with aqueous methylamine at about 35°C for 30 minutes.[5] If the oligonucleotide is a chimera containing both 2'-deoxy-2'-fluoro nucleotides and standard ribonucleotides (with 2'-O-silyl protection), a two-step process is often employed. This involves an initial deprotection with aqueous methylamine followed by treatment with a fluoride-containing reagent like triethylamine (B128534) trihydrofluoride (TEA·3HF) to remove the silyl (B83357) groups.[5]
Deprotection Conditions for 2'-Fluoro Modified Oligonucleotides
The following table summarizes common deprotection reagents and their typical conditions. Note that optimization may be required based on the specific sequence and other modifications present in the oligonucleotide.
| Reagent | Typical Conditions | Application Notes |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate (B84403) protecting groups, and particularly recommended for oligos containing 2'-deoxy-2'-fluoro nucleotides.[1][5] |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v), 65°C for 10 minutes | A fast and effective method for deprotection.[1] |
| Ammonium Hydroxide/Ethanol | 3:1 (v/v), 55°C for 16 hours | A standard, more traditional deprotection method.[1] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Room temperature for 48 hours or 65°C for 15 minutes (in a solvent like DMSO) | Specifically used for the removal of 2'-O-silyl protecting groups, which may be present in chimeric oligos containing standard RNA bases alongside 2'-F modifications.[1] |
Experimental Protocols
Protocol 1: HPLC Analysis of Deprotected 2'-Fluoro Modified Oligonucleotides
This protocol outlines a general method for analyzing the purity of a deprotected 2'-fluoro modified oligonucleotide using ion-pair reversed-phase (IP-RP) HPLC.
1. Sample Preparation:
- Following cleavage and deprotection, evaporate the solution to dryness using a vacuum concentrator.
- Re-dissolve the crude oligonucleotide pellet in an appropriate aqueous buffer, such as 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA).[2]
2. HPLC System and Column:
- Column: Use a reversed-phase column suitable for oligonucleotide analysis (e.g., C8 or C18).[2]
- Mobile Phase A: 0.1 M TEAA in water.[2]
- Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.[2]
3. Chromatographic Conditions:
- Gradient: A linear gradient of increasing mobile phase B is used to elute the oligonucleotides. A typical gradient is 5-65% B over 30 minutes.[2]
- Flow Rate: A standard flow rate is 1.0 mL/min.
- Detection: Monitor the column eluent at a UV wavelength of 260 nm.[2]
4. Data Analysis:
- The primary peak should correspond to the full-length, fully deprotected oligonucleotide.
- The presence of earlier eluting peaks may indicate shorter failure sequences (n-1, n-2), while later eluting peaks could suggest the presence of remaining hydrophobic protecting groups.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting incomplete deprotection of 2'-fluoro modified oligonucleotides.
Caption: Troubleshooting workflow for incomplete deprotection.
References
Technical Support Center: 2'-Fluoro Phosphoramidite Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-fluoro phosphoramidite (B1245037) chemistry in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of 2'-fluoro phosphoramidites often lower than standard DNA or RNA phosphoramidites?
The primary reason for lower coupling efficiency is the electron-withdrawing effect of the fluorine atom at the 2' position of the ribose sugar.[1] This effect reduces the nucleophilicity of the 5'-hydroxyl group of the growing oligonucleotide chain, making the coupling reaction less efficient. Additionally, steric hindrance from the 2'-fluoro modification can also play a role.[1] To achieve high coupling efficiencies, extended reaction times and more potent activators are often necessary.[1][2]
Q2: What are the main causes of n-1 shortmer formation in my synthesis?
The most common cause of n-1 shortmers (sequences missing one nucleotide) is incomplete coupling at a particular step. This can be due to several factors, including:
-
Low Coupling Efficiency: As mentioned in Q1, the inherent properties of 2'-fluoro phosphoramidites can lead to incomplete reactions.
-
Phosphoramidite Hydrolysis: The presence of moisture in your reagents or solvents will hydrolyze the phosphoramidite, rendering it inactive for coupling.[3]
-
Inefficient Activation: Using a weak or degraded activator may not be sufficient to drive the coupling reaction to completion.
Q3: How can I minimize depurination during the synthesis of 2'-fluoro modified oligonucleotides?
Depurination, the loss of purine (B94841) bases (A and G), is an acid-catalyzed side reaction that can occur during the detritylation step.[4] To minimize depurination:
-
Use a Milder Deblocking Acid: Dichloroacetic acid (DCA) is generally less harsh than trichloroacetic acid (TCA) and can reduce the extent of depurination.[4]
-
Optimize Deblocking Time: Use the shortest possible deblocking time that still allows for complete removal of the DMT group.
-
Use Base-Protecting Groups that Stabilize the Glycosidic Bond: Formamidine (B1211174) protecting groups on purines are electron-donating and can help to stabilize the bond, making it less susceptible to cleavage.[4]
Q4: Are there special considerations for the deprotection of 2'-fluoro modified oligonucleotides?
While the deprotection of 2'-fluoro modified oligonucleotides is generally similar to that of standard DNA, it is crucial to follow a protocol that ensures complete removal of all protecting groups without degrading the product.[5] A common method involves using a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA).[6] It is important to avoid overly harsh conditions that could lead to degradation of the 2'-fluoro nucleotides.[7]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / High n-1 Shortmers
This is one of the most frequent challenges in 2'-fluoro phosphoramidite chemistry. The following steps can help diagnose and resolve this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Steps & Protocols
-
Verify Reagent Quality:
-
Phosphoramidites: Use fresh, high-quality 2'-fluoro phosphoramidites. Dissolve them in anhydrous acetonitrile (B52724) immediately before use. Visually inspect for any discoloration or clumping, which can indicate degradation.
-
Solvents: Ensure all solvents, especially acetonitrile, are anhydrous (<30 ppm water). Use fresh bottles and consider storing them over molecular sieves.
-
Activator: Use a fresh, potent activator. For 2'-fluoro phosphoramidites, stronger activators are often required.
-
-
Optimize Coupling Protocol:
-
Extend Coupling Time: The steric hindrance and electronic effects of the 2'-fluoro modification often necessitate longer reaction times to achieve high coupling efficiencies.[1]
-
Use a Stronger Activator: Standard activators like 1H-Tetrazole may not be sufficient. Consider using more potent activators.
-
Increase Phosphoramidite Concentration: A higher concentration of the phosphoramidite can help drive the reaction towards completion.
Quantitative Data: Activator Performance and Coupling Times
-
| Activator | Recommended Coupling Time with 2'-Fluoro Phosphoramidites | Reported Coupling Efficiency |
| 1H-Tetrazole | 10 - 15 minutes | Lower than more potent activators |
| 5-(Ethylthio)-1H-tetrazole (ETT) | ~3 minutes | >98% |
| 4,5-Dicyanoimidazole (DCI) | ~3 minutes | >98% |
-
Implement Double Coupling: For particularly difficult couplings, performing the coupling step twice can significantly increase the yield of the full-length product.
-
Analyze Crude Product: Before purification, analyze a small sample of the crude product by HPLC or mass spectrometry to assess the purity and identify the nature of the impurities.
Experimental Protocol: Optimized Coupling for 2'-Fluoro Phosphoramidites
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the 2'-fluoro phosphoramidite in anhydrous acetonitrile.
-
Prepare a 0.25 M solution of 5-(Ethylthio)-1H-tetrazole (ETT) or a 0.5 M solution of 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
-
Synthesis Cycle:
-
Deblocking: Use 3% Dichloroacetic Acid (DCA) in dichloromethane (B109758) for the minimal time required for complete detritylation.
-
Coupling: Deliver the activator solution followed by the 2'-fluoro phosphoramidite solution. Allow a coupling time of 3-5 minutes. For problematic sequences, a double coupling step can be implemented.
-
Capping: Use standard capping reagents to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Use a standard iodine solution to oxidize the phosphite (B83602) triester to a phosphate (B84403) triester.
-
Issue 2: Depurination
Depurination is a significant side reaction, especially in the synthesis of long oligonucleotides, leading to chain cleavage upon final deprotection.
Logical Relationship of Depurination
Caption: The process of depurination leading to strand cleavage.
Mitigation Strategies
-
Use Milder Deblocking Reagents: As mentioned, DCA is preferable to TCA.
-
Minimize Acid Exposure: Optimize the deblocking step to use the shortest possible time.
-
Use Modified Purine Phosphoramidites: Employ purine phosphoramidites with formamidine protecting groups (e.g., dmf-dG) which are more resistant to depurination.[4]
Experimental Protocol: Depurination Analysis
-
Synthesize a Test Oligonucleotide: Synthesize a short oligonucleotide containing several purine bases using both standard and optimized (milder deblocking) conditions.
-
Deprotection and Cleavage: Deprotect the oligonucleotides under standard conditions.
-
Analysis by HPLC or PAGE: Analyze the crude products. An increase in shorter fragments in the standard synthesis compared to the optimized one indicates depurination.
Issue 3: Phosphoramidite Hydrolysis
The presence of water in the synthesis reagents is a major contributor to failed couplings.
Troubleshooting Workflow
Caption: Workflow for troubleshooting phosphoramidite hydrolysis.
Preventative Measures
-
Reagent Handling: Always use fresh, anhydrous grade acetonitrile for preparing phosphoramidite and activator solutions.[3] Prepare these solutions immediately before use if possible.
-
Synthesizer Maintenance: Regularly purge the synthesizer lines with dry argon or helium to remove any residual moisture. Check for and repair any leaks in the system.
-
Storage: Store phosphoramidites as a dry powder at -20°C under an inert atmosphere.
Issue 4: Incomplete or Problematic Deprotection
Incomplete removal of protecting groups can lead to a heterogeneous final product with altered biological activity.
Common Deprotection Conditions for 2'-Fluoro Modified Oligonucleotides
| Reagent | Typical Conditions | Notes |
| Ammonium Hydroxide/Methylamine (AMA) 1:1 (v/v) | 65°C for 10 minutes | A fast and effective method for most standard protecting groups.[6] |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate protecting groups.[6] |
| Ammonium Hydroxide/Ethanol 3:1 (v/v) | 55°C for 16 hours | A standard, milder deprotection method.[6] |
Experimental Protocol: Analysis of Deprotection Efficiency
-
Deprotection: After synthesis, cleave and deprotect the oligonucleotide using your chosen protocol.
-
Analysis by Mass Spectrometry: Analyze the purified product by mass spectrometry.
-
Interpretation: Compare the observed mass to the expected mass. The presence of peaks corresponding to incompletely deprotected species (e.g., still containing base protecting groups) indicates a problem with the deprotection step. Adjust the deprotection time, temperature, or reagent as needed.
References
- 1. benchchem.com [benchchem.com]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. WO2006116476A1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
Optimizing Synthesis with DMT-2'-F-dA Phosphoramidite: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of DMT-2'-F-dA Phosphoramidite (B1245037) in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration for DMT-2'-F-dA Phosphoramidite solution?
A1: For optimal coupling efficiency, it is recommended to prepare the this compound solution at a concentration of 0.08–0.10 M in anhydrous acetonitrile (B52724).[1]
Q2: Why is a longer coupling time required for 2'-fluoro modified phosphoramidites?
A2: The 2'-fluoro modification introduces some steric hindrance, which can slow down the coupling reaction compared to standard DNA or RNA phosphoramidites. To ensure high coupling efficiency, an extended coupling time of 10-30 minutes is crucial.[1]
Q3: What are the most common causes of low coupling efficiency when using this compound?
A3: Low coupling efficiency with 2'-fluoro modified phosphoramidites can stem from several factors:
-
Moisture Contamination: Phosphoramidites and activators are highly sensitive to moisture. The presence of water in the acetonitrile or other reagents can lead to the hydrolysis of the phosphoramidite, reducing the concentration of the active species.[2][3]
-
Suboptimal Activator Concentration or Type: The choice and concentration of the activator are critical. A weak activator may not be sufficient to overcome the steric hindrance of the 2'-fluoro group.[3][4]
-
Inadequate Coupling Time: As mentioned, a shorter coupling time than recommended can result in incomplete reactions.[1]
-
Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under proper anhydrous conditions. Always use fresh, high-quality reagents.[3][4]
-
Synthesizer Fluidics Issues: Problems with the DNA synthesizer, such as leaks or blocked lines, can lead to incorrect reagent delivery.[3]
Q4: Which activators are recommended for use with this compound?
A4: While 1H-Tetrazole can be used, more potent activators are often recommended to achieve high coupling efficiencies with sterically hindered phosphoramidites like those with 2'-fluoro modifications. Commonly used activators include 5-(Ethylthio)-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI).[1][3] The choice of activator can significantly impact the required coupling time and overall efficiency.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Moisture in reagents | Use fresh, anhydrous acetonitrile (<30 ppm water). Ensure all reagents are stored under dry conditions.[2][3] |
| Inadequate activator strength or concentration | Use a more potent activator such as ETT, BTT, or DCI. Optimize the activator concentration according to the manufacturer's recommendations.[3][4] | |
| Insufficient coupling time | Increase the coupling time to the recommended 10-30 minutes for 2'-fluoro phosphoramidites.[1] | |
| Degraded phosphoramidite or activator | Use fresh reagents. Dissolve phosphoramidites just before use if possible. | |
| Sequence-Related Errors (e.g., deletions) | Inefficient capping | Ensure capping reagents are fresh and that the delivery lines are not blocked. Inefficient capping can leave unreacted 5'-hydroxyl groups that can react in subsequent cycles. |
| Formation of secondary structures | For sequences prone to forming secondary structures, consider using modified bases or adjusting synthesis temperature if your synthesizer allows.[] | |
| Poor Peak Shape in HPLC Analysis | Incomplete removal of protecting groups | Optimize deprotection conditions (time, temperature, and reagent). For some 2'-fluoro modified oligonucleotides, a two-step deprotection protocol may be necessary.[4] |
| Phosphoramidite quality | Use high-purity phosphoramidites to avoid side reactions that can lead to impurities.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Ensure Anhydrous Conditions: Work in a glove box or use dry, sealed vials and syringes. Use anhydrous acetonitrile with a water content of less than 30 ppm.
-
Calculate Required Mass: Based on the desired volume and a target concentration of 0.1 M, calculate the mass of this compound needed.
-
Dissolution: Carefully transfer the weighed phosphoramidite to a dry, septum-sealed vial. Using a dry syringe, add the calculated volume of anhydrous acetonitrile.
-
Mixing: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking to prevent shearing.
-
Storage: Store the solution under an inert atmosphere (e.g., argon) at the recommended temperature (typically -20°C) and use it promptly.
Protocol 2: Standard Oligonucleotide Synthesis Cycle with this compound
This protocol outlines the key steps in an automated solid-phase oligonucleotide synthesis cycle.
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside using a solution of an acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes a free 5'-hydroxyl group for the next coupling reaction.[1]
-
Coupling: The this compound solution (0.08–0.10 M) and an activator solution (e.g., 0.25 M ETT) are delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 10-30 minutes is used.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps. This is typically done using a two-part capping solution (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).[1]
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using a solution of iodine in a mixture of THF, water, and pyridine.[1]
This cycle is repeated for each subsequent monomer addition.
Visualizations
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Caption: Troubleshooting workflow for low coupling efficiency.
References
Technical Support Center: Stability and Handling of 2'-Fluoro Phosphoramidites
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 2'-fluoro phosphoramidites during storage. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2'-fluoro phosphoramidite (B1245037) degradation?
A1: The two primary causes of 2'-fluoro phosphoramidite degradation are hydrolysis and oxidation. Phosphoramidites are highly sensitive to moisture and air.[1]
-
Hydrolysis: Exposure to even trace amounts of water will hydrolyze the phosphoramidite group, rendering it inactive for oligonucleotide synthesis. This leads to lower coupling efficiencies and the formation of truncated sequences.
-
Oxidation: The phosphorus (III) center is susceptible to oxidation to a phosphorus (V) species, which is incapable of coupling.
Q2: What are the optimal long-term storage conditions for solid 2'-fluoro phosphoramidites?
A2: For long-term storage, solid 2'-fluoro phosphoramidites should be stored at -20°C or colder in a dry, inert atmosphere (e.g., argon or nitrogen).[2] The vials should be tightly sealed to prevent moisture and air from entering. When stored properly, they can be stable for months to years.
Q3: How should I handle 2'-fluoro phosphoramidites when preparing them for synthesis?
A3: It is crucial to handle 2'-fluoro phosphoramidites under anhydrous and inert conditions. Before opening, allow the vial to warm to room temperature to prevent condensation of atmospheric moisture on the cold powder. All solvents, especially acetonitrile (B52724), must be anhydrous. Use dry syringes and needles for transfers and operate under a blanket of argon or nitrogen if possible.
Q4: How long are 2'-fluoro phosphoramidites stable once dissolved in acetonitrile?
A4: Dissolved 2'-fluoro phosphoramidites have limited stability. For instance, 2'-F-U-CE Phosphoramidite is reported to be stable in solution for 2-3 days.[2] It is highly recommended to use dissolved phosphoramidites as quickly as possible. For optimal performance, prepare fresh solutions for each synthesis run.
Q5: Are 2'-fluoro phosphoramidites more or less stable than standard deoxyphosphoramidites?
A5: Oligonucleotides containing 2'-fluoro modifications have been shown to be 4-5 times more stable in acidic media compared to their 2'-deoxy counterparts.[3] This suggests that the electron-withdrawing nature of the fluorine atom may confer increased stability to the phosphoramidite monomer as well, although specific quantitative data on the degradation rates of the monomers is limited.
Troubleshooting Guide
Issue: Low Coupling Efficiency in Oligonucleotide Synthesis
Low coupling efficiency is a common problem that can often be traced back to the quality of the phosphoramidites. Use the following guide to troubleshoot this issue.
Caption: Troubleshooting Workflow for Low Coupling Efficiency.
Data on Phosphoramidite Stability
Quantitative data on the degradation of 2'-fluoro phosphoramidites is not extensively available in peer-reviewed literature. However, based on product specifications and related studies, the following table provides a summary of stability information.
| Compound Type | Condition | Observation | Reference |
| 2'-F-U-CE Phosphoramidite | Dissolved in anhydrous acetonitrile at room temperature. | Stable for 2-3 days. | [2] |
| Standard Deoxyphosphoramidites (dA, dC, dG, T) | Dissolved in acetonitrile at room temperature for 5 weeks. | Purity reduced by 2-39% depending on the base (dG is least stable). | [4] |
| Oligo-2'-fluorophosphoramidate | In acidic media (pH 2.2 - 5.3) at room temperature. | 4-5 times more stable than the corresponding oligo-2'-deoxyphosphoramidate. | [3] |
Note: The increased stability of oligonucleotides with 2'-fluoro modifications in acidic conditions suggests that the monomers may also exhibit enhanced stability compared to their deoxy counterparts, but direct comparative kinetic studies are needed for confirmation.
Experimental Protocols for Quality Control
Regular quality control of phosphoramidite stocks is essential to ensure high-quality oligonucleotide synthesis. The two primary methods for assessing phosphoramidite purity are ³¹P NMR and HPLC.
Protocol 1: Purity Assessment by ³¹P NMR Spectroscopy
Objective: To determine the purity of the 2'-fluoro phosphoramidite and quantify the presence of oxidized P(V) impurities.
Methodology:
-
Sample Preparation:
-
In a dry NMR tube, dissolve 10-20 mg of the 2'-fluoro phosphoramidite in approximately 0.5 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN).
-
Ensure the solvent is truly anhydrous to prevent degradation during the experiment.
-
Cap the NMR tube tightly under an inert atmosphere if possible.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Typical Acquisition Parameters:
-
Pulse Program: Inverse-gated proton decoupling (to ensure accurate integration).
-
Relaxation Delay (D1): 5-10 seconds (to allow for full relaxation of the phosphorus nuclei).
-
Number of Scans: 128-256 (or as needed to achieve a good signal-to-noise ratio).
-
Spectral Width: -50 to 250 ppm.
-
-
-
Data Analysis:
-
The active P(III) phosphoramidite typically appears as two distinct peaks (due to diastereomers) in the region of 148-152 ppm .
-
Oxidized P(V) species, such as H-phosphonates and phosphates, will appear further upfield, typically in the range of -10 to 20 ppm .
-
Integrate the P(III) and P(V) regions to calculate the purity of the phosphoramidite. Purity (%) = [Integral(P(III))] / [Integral(P(III)) + Integral(P(V))] * 100.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the 2'-fluoro phosphoramidite and detect the presence of non-phosphorus-containing impurities.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the 2'-fluoro phosphoramidite in anhydrous acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with anhydrous acetonitrile to a working concentration of 0.1 mg/mL.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Detection: UV at 260 nm.
-
-
Data Analysis:
-
The main peak, which may appear as a doublet for the two diastereomers, corresponds to the pure 2'-fluoro phosphoramidite.
-
Earlier eluting peaks typically correspond to more polar impurities, such as hydrolyzed phosphoramidites.
-
Calculate the purity by dividing the area of the main peak(s) by the total area of all peaks.
-
Visualization of Degradation Pathway
The primary degradation pathway for 2'-fluoro phosphoramidites in the presence of water is hydrolysis of the phosphoramidite moiety.
Caption: Primary Hydrolytic Degradation of 2'-Fluoro Phosphoramidites.
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DMT-2'-F-dA Phosphoramidite Stability and Water Content
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water content on the stability of DMT-2'-F-dA Phosphoramidite (B1245037).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of DMT-2'-F-dA Phosphoramidite degradation?
A1: The primary cause of degradation for this compound, like other phosphoramidites, is hydrolysis.[][2] Phosphoramidites are highly sensitive to moisture.[3] The trivalent phosphorus (P(III)) center is susceptible to nucleophilic attack by water, which converts it to an unreactive phosphonic acid derivative.[] This reaction renders the phosphoramidite inactive for the coupling step in oligonucleotide synthesis.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a dry, inert atmosphere at -20°C.[4][5][6] It is crucial to prevent exposure to moisture and air.[2][7] For long-term storage, it is advisable to avoid frost-free freezers due to temperature cycling which can introduce moisture.[2]
Q3: What is the maximum recommended water content for this compound?
A3: The maximum recommended water content for this compound is typically specified by the manufacturer to be less than or equal to 0.2% or 0.3% as determined by Karl Fischer titration.[6][8] Maintaining a low water content is critical for ensuring high coupling efficiency during oligonucleotide synthesis.[9]
Q4: How long is this compound stable once dissolved in acetonitrile (B52724)?
Q5: Can I repeatedly warm and cool the solid phosphoramidite?
A5: It is strongly recommended to avoid repeated warming and cooling cycles. Before use, the vial should be allowed to equilibrate to room temperature in a desiccator before opening.[2] This critical step prevents atmospheric moisture from condensing onto the cold powder, which would lead to rapid hydrolysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Hydrolysis of Phosphoramidite: The phosphoramidite may have been exposed to moisture, leading to its degradation.[] | 1. Use a fresh vial of phosphoramidite. 2. Ensure proper handling: Allow the vial to warm to room temperature in a desiccator before opening.[2] 3. Use anhydrous acetonitrile (<10-15 ppm water) for dissolution. [9] 4. Prepare phosphoramidite solutions fresh before each synthesis. [2] |
| Sub-optimal Reagents: The activator or other synthesis reagents may contain excess water. | 1. Use fresh, anhydrous activator and other synthesis reagents. 2. Ensure the argon or helium supply to the synthesizer is passed through an in-line drying filter. [9] | |
| Unexpected Peaks in HPLC/MS Analysis of Oligonucleotide | Presence of P(V) Impurities: The phosphoramidite may have been oxidized. | 1. Store solid phosphoramidite under an inert atmosphere (e.g., argon or nitrogen). 2. Minimize exposure of dissolved phosphoramidite to air. |
| Incomplete Capping of Failed Sequences: This can result from low coupling efficiency in the previous cycle. | Follow the solutions for "Low Coupling Efficiency." | |
| Inconsistent Synthesis Results | Variable Phosphoramidite Quality: The purity and water content of the phosphoramidite may vary between lots or due to improper storage over time. | 1. Perform quality control on incoming phosphoramidite lots (see Experimental Protocols). 2. Aliquot bulk phosphoramidite into smaller, single-use vials to minimize repeated opening of the main container. |
Quantitative Data Summary
Table 1: Manufacturer Specifications for DMT-2'-F-dA(bz) Phosphoramidite
| Parameter | Specification | Analysis Method |
| Purity | ≥99.0% | Reversed-Phase HPLC[6] |
| Purity | ≥99% | 31P-NMR[5] |
| Water Content | ≤0.2% | Karl Fischer Titration[6][10] |
| Water Content | ≤0.3% | Karl Fischer Titration[5] |
| P(III) Impurities | ≤0.5% | 31P-NMR[5] |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer (KF) Titration
This protocol outlines the general procedure for determining the water content in solid phosphoramidite.
Objective: To quantify the amount of water present in the this compound sample.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol (B129727) or appropriate KF solvent
-
Hydranal™-Coulomat AG or equivalent KF reagent
-
Airtight syringe
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a specific amount of the phosphoramidite powder.
-
Titration: Quickly introduce the weighed sample into the KF titration cell.
-
Analysis: The instrument will titrate the water present in the sample. The result is typically reported as a weight percentage (w/w).
-
Validation: Run a standard with a known water content to verify the accuracy of the instrument.
Protocol 2: Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for assessing the purity of this compound.
Objective: To separate and quantify the main phosphoramidite component from its impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[11]
-
Mobile Phase A: 0.1M Triethylammonium acetate (B1210297) (TEAA) in water, pH 7.0[11]
-
Mobile Phase B: Acetonitrile[11]
-
Anhydrous acetonitrile for sample preparation[12]
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of the phosphoramidite at approximately 1 mg/mL in anhydrous acetonitrile.[11][12] Further dilute to a working concentration (e.g., 0.1 mg/mL).[12] All sample preparation should be done quickly to minimize degradation.
-
Chromatographic Conditions:
-
Analysis: Inject the sample. The phosphoramidite typically appears as a pair of diastereomer peaks.[11] Integrate the peak areas and calculate the purity as the percentage of the main component peaks relative to the total peak area.
Protocol 3: Purity Analysis by Phosphorus-31 Nuclear Magnetic Resonance (31P-NMR)
This protocol provides a method to assess phosphoramidite purity and identify phosphorus-containing impurities.
Objective: To identify and quantify P(III) and P(V) species in the phosphoramidite sample.
Materials:
-
NMR spectrometer
-
Anhydrous NMR solvent (e.g., Acetonitrile-d3 or Chloroform-d)
-
NMR tubes
-
This compound sample
Procedure:
-
Sample Preparation: Under an inert atmosphere, dissolve a sufficient amount of the phosphoramidite in the anhydrous NMR solvent.
-
Data Acquisition: Acquire the 31P-NMR spectrum according to the instrument's standard procedures.
-
Analysis:
-
The desired P(III) phosphoramidite typically shows a characteristic signal or a pair of diastereomeric signals around 148-150 ppm.
-
P(V) impurities, such as the hydrolyzed product, will appear in a different region of the spectrum (e.g., -25 to 99 ppm).[11]
-
Other P(III) impurities may also be visible (e.g., ~100 to 169 ppm, excluding the main peak).[11]
-
Calculate the purity by integrating the respective signal areas.
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Experimental workflow for phosphoramidite quality control.
References
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. shop.hongene.com [shop.hongene.com]
- 5. DMT-2′Fluoro-dA(bz) Phosphoramidite | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS No.: 136834-22-5 | DMT-2'-F-dA(Bz)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usp.org [usp.org]
- 9. glenresearch.com [glenresearch.com]
- 10. CAS No.: 144089-97-4 | DMT-2'-F-dG(iBu)-CE-Phosphoramidite - Syd Labs [sydlabs.com]
- 11. usp.org [usp.org]
- 12. waters.com [waters.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 2'-Fluoro Modified siRNAs and Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-fluoro (2'-F) modified small interfering RNAs (siRNAs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are 2'-fluoro (2'-F) modifications and why are they used on siRNAs?
A1: A 2'-fluoro modification is a chemical alteration where the hydroxyl group (-OH) at the 2' position of the ribose sugar in an RNA nucleotide is replaced by a fluorine atom (-F).[1] This modification is used to enhance the therapeutic properties of siRNAs. Key advantages include significantly increased resistance to nuclease degradation, leading to a longer half-life in serum, and improved thermal stability of the siRNA duplex.[1][2] Additionally, 2'-F modifications can reduce innate immune stimulation.[2][3]
Q2: How do 2'-F modifications affect the on-target activity of an siRNA?
A2: In many cases, 2'-F modifications are well-tolerated by the RNA-induced silencing complex (RISC), the cellular machinery responsible for RNA interference.[2] This means they often maintain or can even improve the gene-silencing potency of the siRNA.[2][4] However, the extent of modification and the specific positions of the 2'-F nucleotides can impact activity. Excessive modification may sometimes impair the siRNA's function.[5][6]
Q3: Do 2'-F modifications eliminate off-target effects?
A3: Not completely, but they can play a role in mitigation strategies. The primary type of off-target effect is "miRNA-like" off-targeting, where the seed region (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' untranslated region (3' UTR) of unintended mRNAs, leading to their silencing.[5][7] While 2'-F modifications enhance stability, they don't inherently prevent this seed-region binding. However, strategic placement of 2'-F or other modifications within the seed region can help reduce these off-target effects, sometimes by sterically hindering the base-pairing with off-target transcripts.[8][9]
Q4: Can 2'-F modified siRNAs trigger an immune response?
A4: Unmodified siRNAs can be recognized by innate immune receptors like Toll-like receptors (TLRs), leading to the production of inflammatory cytokines.[10][11] 2'-F modifications have been shown to significantly reduce this immune stimulation.[2][3] For instance, replacing 2'-hydroxyl uridines with 2'-fluoro uridines can block immune recognition by TLRs.[10] Studies have also shown that 2'-F modification of adenosine (B11128) is particularly effective at reducing cytokine induction while preserving knockdown activity.[3]
Q5: What is the "seed region" and why is it important for off-target effects?
A5: The seed region corresponds to nucleotides 2 through 8 of the siRNA's guide (antisense) strand.[5] This region is critical for target recognition. Off-target effects often occur when this seed region shares complementarity with the 3' UTR of unintended mRNA transcripts, mimicking the action of endogenous microRNAs (miRNAs).[5][7] Even with mismatches outside this core region, this seed-based binding can be sufficient to cause the silencing of hundreds of unintended genes.[12]
Q6: My experiment shows significant changes in genes I wasn't targeting. What should I do first?
A6: The first step is to confirm whether these are true off-target effects. This involves a combination of bioinformatics and experimental validation. Use a BLAST search to check for potential complementarity between your siRNA's seed region and the mRNAs of the affected genes.[13] The most crucial experimental step is to repeat the experiment with a lower concentration of your siRNA. Off-target effects are highly concentration-dependent, and reducing the dose can often minimize them while maintaining on-target knockdown.[14] Additionally, using a second, distinct siRNA targeting a different region of the same gene can help differentiate on-target from off-target phenotypes.
Troubleshooting Guide
Problem 1: High Levels of Off-Target Gene Silencing Detected
-
Possible Cause: miRNA-like off-target effects due to seed region complementarity. This is the most common cause of off-target gene silencing.[5]
-
Troubleshooting Steps:
-
Reduce siRNA Concentration: This is the most effective first step. Off-target effects are dose-dependent, and using the lowest effective concentration can significantly reduce them.[14]
-
Use siRNA Pooling: Employing a pool of multiple siRNAs that target different regions of the same mRNA can reduce the effective concentration of any single siRNA, thereby minimizing the impact of off-target effects from any one sequence.[5]
-
Redesign with Seed Region Modifications: If redesigning the siRNA is an option, introduce chemical modifications like 2'-O-methyl (2'-OMe) at position 2 of the guide strand, which has been shown to reduce miRNA-like off-target effects without compromising on-target silencing.[15]
-
Perform Rescue Experiments: To confirm that the observed phenotype is due to the silencing of your target gene and not an off-target effect, co-transfect cells with your siRNA and a plasmid expressing a version of your target mRNA that is resistant to the siRNA (e.g., due to silent mutations in the binding site).[13]
-
Problem 2: Unexpected Cell Toxicity or Inflammatory Response
-
Possible Cause: Activation of the innate immune system by the siRNA duplex. Cellular sensors can recognize synthetic dsRNA as foreign, triggering an inflammatory cascade.[10][11]
-
Troubleshooting Steps:
-
Verify siRNA Purity: Ensure that the siRNA preparation is free of contaminants, such as long dsRNA strands, which are potent immune stimulators.
-
Optimize Modification Strategy: 2'-F modifications, particularly on adenosine and uridine (B1682114) residues, are known to reduce immune stimulation.[3][10] Ensure your siRNA design incorporates these features.
-
Evaluate Delivery Reagent: The lipid nanoparticles (LNPs) or other reagents used for transfection can themselves induce an immune response.[16] Run a control with only the delivery reagent to assess its contribution to toxicity.
-
Measure Cytokine Levels: Perform a cytokine induction assay using peripheral blood mononuclear cells (PBMCs) to directly quantify the inflammatory potential of your 2'-F modified siRNA compared to an unmodified control.[3]
-
Problem 3: Reduced On-Target Knockdown Efficiency
-
Possible Cause: The chemical modifications are interfering with RISC loading or target cleavage.
-
Troubleshooting Steps:
-
Review Modification Placement: While 2'-F modifications are generally well-tolerated, their placement is critical. Modifications in the central region of the guide strand can sometimes interfere with target mRNA cleavage by the Argonaute-2 protein.[17]
-
Assess Duplex Stability: 2'-F modifications increase the melting temperature (Tm) of the siRNA duplex.[2] If the duplex is too stable, strand separation and loading into RISC may be inefficient.[2][18] A balance must be struck between nuclease resistance and the ability of the duplex to be processed by RISC.
-
Optimize Transfection Protocol: Ensure that the delivery of the siRNA into the target cells is efficient. Use positive controls to verify your transfection methodology.
-
Test Alternative Sequences: The activity of any siRNA is sequence-dependent. If a particular 2'-F modified sequence shows poor activity, test other modified sequences targeting the same gene.
-
Quantitative Data Summary
Table 1: Impact of 2'-F Modification on siRNA Duplex Thermal Stability (Tm)
| siRNA Duplex | Modification | Melting Temperature (Tm) in °C |
| siRNA A | Unmodified | 71.8 |
| siRNA B | 2'-F on all pyrimidines | 86.2 |
Data sourced from a study on Factor VII targeting siRNAs. The 2'-F modification imparted a significant thermal stability increase of nearly 15°C.[2]
Table 2: In Vivo Potency of Unmodified vs. 2'-F Modified siRNA
| siRNA Construct | Target | Delivery Vehicle | Potency Metric | Result |
| Unmodified siRNA A | Factor VII | LNP01 | In vivo silencing | ~40% FVII reduction at 3 mg/kg |
| 2'-F Modified siRNA B | Factor VII | LNP01 | In vivo silencing | ~80% FVII reduction at 3 mg/kg |
In this in vivo model, the 2'-F modified siRNA was approximately twice as potent as the unmodified siRNA.[2][4]
Table 3: Nuclease Stability of Unmodified vs. 2'-F Modified siRNA
| siRNA Construct | Condition | Half-life (t½) |
| Unmodified siRNA A | Incubation in serum | < 4 hours (completely degraded) |
| 2'-F Modified siRNA B | Incubation in serum | > 24 hours |
The 2'-F modification significantly enhanced nuclease stability, a key property for in vivo applications.[2]
Key Experimental Protocols
Protocol 1: Microarray Analysis for Global Off-Target Gene Identification
This protocol outlines the steps to perform a microarray experiment to identify genome-wide off-target effects of a 2'-F modified siRNA.[12][19]
-
Cell Culture and Transfection:
-
Plate target cells (e.g., HeLa) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect cells with the 2'-F modified siRNA at a working concentration (e.g., 10 nM) and a lower concentration (e.g., 1 nM).[14]
-
Include appropriate controls: a non-targeting (scrambled) siRNA control, a mock transfection control (delivery reagent only), and an untreated cell control.
-
Incubate for 24-48 hours post-transfection.
-
-
RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high purity and integrity.
-
-
cDNA Synthesis and Labeling:
-
Synthesize fluorescently-labeled complementary DNA (cDNA) from the isolated RNA.
-
Typically, RNA from siRNA-treated cells is reverse-transcribed in the presence of Cy5-labeled dUTP, and RNA from control cells is labeled with Cy3-labeled dUTP.[12]
-
-
Microarray Hybridization:
-
Combine the Cy5- and Cy3-labeled cDNA probes.
-
Hybridize the combined probe to a microarray chip containing probes for the entire transcriptome of the organism.
-
Wash the chip to remove unbound probes.
-
-
Scanning and Data Acquisition:
-
Scan the microarray chip using a laser scanner to detect the fluorescence intensity for both Cy5 and Cy3 channels.
-
Use image analysis software to quantify the spot intensities.
-
-
Data Analysis:
-
Normalize the data to correct for experimental variations.
-
Calculate the expression ratio (e.g., siRNA-treated vs. control) for each gene.
-
Identify genes that are significantly up- or down-regulated (e.g., >2-fold change with a p-value < 0.05).
-
Perform seed region analysis: Use a tool like Sylamer to determine if there is a statistical overrepresentation of genes with 3' UTRs complementary to the siRNA's seed region among the down-regulated genes.[20][21]
-
Protocol 2: In Vitro Cytokine Induction Assay
This protocol is used to assess the immunostimulatory potential of 2'-F modified siRNAs.[3]
-
Isolation of PBMCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS and resuspend in complete RPMI medium.
-
-
Cell Stimulation:
-
Plate PBMCs in a 96-well plate.
-
Prepare complexes of your 2'-F modified siRNA and a transfection reagent (e.g., Lipofectamine 2000).
-
Include controls: an unmodified siRNA known to be immunostimulatory (positive control), a non-targeting siRNA, and a transfection reagent-only control.
-
Add the siRNA complexes to the cells and incubate for 18-24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the levels of cytokines induced by the 2'-F modified siRNA to those induced by the positive and negative controls. A significant reduction in cytokine levels compared to the unmodified siRNA indicates successful mitigation of the immune response.
-
Visualizations
Caption: Mechanisms of siRNA on-target and off-target effects.
Caption: Experimental workflow for validating siRNA off-target effects.
Caption: Innate immune recognition of siRNAs and mitigation by 2'-F modification.
References
- 1. 2'-F Modification Service of siRNA - Protheragen [bionucleics.protheragen.ai]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Modification May Be Preferred for Reducing siRNA Immune Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ui-tei.rnai.jp [ui-tei.rnai.jp]
- 10. frontiersin.org [frontiersin.org]
- 11. Recent advances in understanding of the immunological off-target effects of siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing off-target effects by using diced siRNAs for RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 15. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. horizondiscovery.com [horizondiscovery.com]
- 17. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 19. Identifying siRNA-induced off-targets by microarray analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detecting microRNA binding and siRNA off-target effects from expression data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Support Center: Toxicity of 2'-Fluoro Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-fluoro (2'-F) modified oligonucleotides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to cellular toxicity observed during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of toxicity observed with 2'-F modified oligonucleotides in cell culture?
A1: The toxicity of 2'-F modified oligonucleotides is multifactorial and can be broadly categorized into two main areas:
-
Hybridization-Dependent Off-Target Effects: The oligonucleotide binds to unintended mRNA sequences with sufficient complementarity, leading to the downregulation of non-target genes. This can disrupt normal cellular processes and induce a toxic response.[1][2][3]
-
Hybridization-Independent Effects: These effects are not related to the specific sequence complementarity with a target mRNA. They include:
-
Protein Binding: 2'-F modified oligonucleotides, particularly those with a phosphorothioate (B77711) (PS) backbone, can bind non-specifically to various intracellular proteins.[4][5] A notable example is the interaction with the Drosophila behavior/human splicing (DBHS) protein family (e.g., P54nrb and PSF), leading to their proteasome-mediated degradation.[6][7][8] The loss of these proteins, which are involved in DNA repair, can result in DNA double-strand breaks, p53 pathway activation, and subsequent apoptosis.[4][5][6]
-
Immunostimulation: Oligonucleotides can be recognized by pattern recognition receptors (PRRs) of the innate immune system, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs).[9][10][11] 2'-F modifications can differentially modulate these pathways. For instance, while they may abrogate signaling through TLR3 and TLR7, they can enhance the activation of RIG-I, leading to increased programmed cell death and interferon-β production in some cancer cells.[9][10][11]
-
Q2: Does the phosphorothioate (PS) backbone contribute to the toxicity of 2'-F modified oligonucleotides?
A2: Yes, the phosphorothioate (PS) backbone is a significant contributor to the observed cytotoxicity.[12] In many cases, the toxicity is primarily driven by the PS modification rather than the 2'-F modification itself. Single-stranded oligonucleotides with a full PS backbone have been shown to be more cytotoxic than their double-stranded counterparts.[12] The total PS content has a major impact on the cytotoxicity of single-stranded oligonucleotides.[12]
Q3: How does the delivery method influence the toxicity of 2'-F modified oligonucleotides?
A3: The delivery method plays a crucial role in the observed toxicity. Cationic lipid-based transfection reagents, such as Lipofectamine 2000, can contribute to cytotoxicity, and some cell lines are more sensitive to these reagents than others.[12] The choice of transfection reagent can influence the degree of toxicity observed, with reagents like Lipofectamine RNAiMax sometimes showing lower toxicity.[12] Importantly, receptor-mediated uptake, for example, using N-acetylgalactosamine (GalNAc) conjugates, has been shown to be non-toxic even at high concentrations of 2'-F modified oligonucleotides with a high PS content.[12] Off-target effects have also been noted to be more pronounced with lipid transfection in vitro compared to in vivo delivery.[13]
Q4: Are certain cell types more susceptible to the toxic effects of 2'-F modified oligonucleotides?
A4: Yes, cellular context is important. For example, HeLa cells have been shown to be more sensitive to the cytotoxic effects of some 2'-F modified oligonucleotides compared to HepG2 cells.[12] The expression levels of specific proteins and the activity of innate immune signaling pathways can vary between cell types, leading to different responses to the same oligonucleotide.
Q5: Can the structure of the oligonucleotide, such as being single-stranded versus double-stranded, affect its toxicity?
A5: Absolutely. Single-stranded oligonucleotides (ssONs) are generally more cytotoxic than double-stranded oligonucleotides (dsONs), regardless of the 2'-ribose chemistry.[12] Furthermore, ssONs that can form stable hairpin structures have been shown to be more likely to be cytotoxic.[14][15]
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating toxicity issues with 2'-F modified oligonucleotides in your cell culture experiments.
Problem: Significant cell death or reduced cell viability is observed after transfection with a 2'-F modified oligonucleotide.
Step 1: Deconvolute the Source of Toxicity
The first step is to determine whether the observed toxicity is due to the oligonucleotide itself, the delivery method, or a combination of both.
-
Experimental Workflow for Toxicity Deconvolution
Caption: Workflow to identify the source of cytotoxicity.
Step 2: If Toxicity is Linked to the Delivery Method
-
Reduce Transfection Reagent Concentration: Titrate the amount of lipid transfection reagent to the lowest effective concentration.
-
Change Transfection Reagent: Some reagents are inherently less toxic to certain cell lines. For example, if you are using Lipofectamine 2000, consider trying Lipofectamine RNAiMax.[12]
-
Optimize Cell Density: Ensure that cells are at the optimal confluency for transfection as recommended by the manufacturer.
-
Consider Alternative Delivery Methods: If possible, explore non-lipid-based delivery methods such as electroporation or receptor-mediated delivery (e.g., GalNAc conjugates), which may be less toxic.[9][16][17]
Step 3: If Toxicity is Linked to the Oligonucleotide
If the control oligonucleotide also shows toxicity, or if optimizing delivery does not resolve the issue, the toxicity is likely inherent to the oligonucleotide's chemistry or sequence.
-
Sequence-Dependent Toxicity:
-
Bioinformatics Analysis: Perform a BLAST search to identify potential off-target transcripts with high sequence homology to your oligonucleotide.[3] Consider redesigning the oligonucleotide to avoid these off-targets.
-
Test a Scrambled Control: A well-designed scrambled control oligonucleotide with the same length, base composition, and chemical modifications can help determine if the toxicity is sequence-specific.
-
Modify the Sequence: Introducing mismatches can sometimes reduce off-target effects.[18]
-
-
Chemistry-Dependent Toxicity:
-
Reduce Phosphorothioate (PS) Content: If using a fully PS-modified backbone, consider a version with reduced PS content or a mixed backbone chemistry.
-
Evaluate Alternative 2' Modifications: While 2'-F is the focus, comparing its toxicity to other modifications like 2'-O-methyl (2'-OMe) in your system might provide insights. 2'-OMe modifications have been shown to reduce or abolish immune stimulation.[9][10][19]
-
Consider Shorter Oligonucleotides: Shorter antisense oligonucleotides may have a better toxicity profile.[18]
-
Summary of Troubleshooting Strategies
| Potential Cause | Troubleshooting Action | Rationale |
| Delivery Reagent Toxicity | Titrate reagent concentration, change reagent (e.g., Lipofectamine 2000 to RNAiMax), optimize cell density. | To minimize the cytotoxic contribution of the delivery vehicle.[12] |
| Hybridization-Dependent Off-Target Effects | Perform BLAST analysis, redesign oligonucleotide to avoid unintended targets, use a scrambled control. | To ensure the observed effect is due to on-target knockdown and not unintended gene silencing.[3] |
| Hybridization-Independent Protein Binding | Reduce PS content, test mixed-backbone chemistries. | To decrease non-specific interactions with cellular proteins like the DBHS family.[4][6] |
| Innate Immune Activation | Test in cell lines with known deficiencies in PRR pathways, consider 2'-OMe modifications. | To determine if toxicity is mediated by immune sensors and to potentially dampen this response.[9][10] |
| Oligonucleotide Structure | Analyze the potential for hairpin formation in single-stranded oligos and redesign if necessary. | Stable secondary structures in ssONs can correlate with higher cytotoxicity.[14][15] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Tetrazolium Salt-Based Assay (e.g., MTT, XTT, MTS)
This protocol provides a general method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 24-48 hours post-transfection).
-
Transfection: Transfect cells with the 2'-F modified oligonucleotide and appropriate controls (e.g., untreated, transfection reagent only, scrambled oligonucleotide).
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Addition of Reagent: Add the tetrazolium salt reagent (e.g., MTT, XTT, or MTS) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Detection of Apoptosis via Caspase-3/7 Activation
This protocol measures the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Transfection: Follow steps 1 and 2 from Protocol 1.
-
Incubation: Incubate for the desired time point to assess apoptosis (e.g., 24 or 48 hours).
-
Assay Reagent Preparation: Prepare the caspase-3/7 assay reagent, which typically contains a luminogenic or fluorogenic caspase substrate, according to the manufacturer's instructions.
-
Reagent Addition: Add the prepared caspase-3/7 reagent to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer (usually 30 minutes to 1 hour), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Normalize the caspase activity signal to the number of viable cells (which can be determined in a parallel plate) to account for differences in cell number. An increase in the signal indicates the induction of apoptosis.[20]
Protocol 3: Western Blot for PARP Cleavage and DBHS Protein Degradation
This protocol assesses specific molecular markers of apoptosis (cleaved PARP) and hybridization-independent toxicity (P54nrb/PSF degradation).
-
Cell Lysis: After transfection and incubation, wash cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be used to quantify changes in protein levels relative to the loading control.
Signaling Pathways and Workflows
Hybridization-Independent Toxicity Pathway
Caption: Pathway of 2'-F PS oligo-induced protein degradation and apoptosis.
Innate Immune Activation via RIG-I
Caption: RIG-I mediated innate immune response to 2'-F modified RNA.
References
- 1. Dynamic and static control of the off-target interactions of antisense oligonucleotides using toehold chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute hepatotoxicity of 2' fluoro-modified 5-10-5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors. [scholars.duke.edu]
- 11. 2'Fluoro Modification Differentially Modulates the Ability of RNAs to Activate Pattern Recognition Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Oligonucleotide Structure, Chemistry, and Delivery Method on In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of Oligonucleotide Therapeutics: Chemical Modifications, Lipid Nanoparticles, and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Delivery Systems for Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Preclinical Safety Assessment of Therapeutic Oligonucleotides - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2'-Fluoro Modified Oligonucleotides with Phosphorothioate Linkages
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the nuclease degradation of 2'-fluoro (2'-F) modified oligonucleotides containing phosphorothioate (B77711) (PS) linkages.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of combining 2'-F and PS modifications in oligonucleotides?
A1: The combination of 2'-fluoro modifications on the ribose sugar and phosphorothioate linkages in the backbone of oligonucleotides synergistically enhances their resistance to nuclease degradation.[1][2][3][4] The PS modification, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by sulfur, makes the linkage more resistant to cleavage by nucleases.[1][5][6][7] The 2'-F modification locks the sugar into an A-form helical conformation, which can further increase stability and enhances binding affinity to RNA targets.[2][8][9] This dual modification strategy significantly extends the half-life of oligonucleotides in biological fluids like plasma and serum, which is crucial for their therapeutic efficacy.[1][10]
Q2: I am observing rapid degradation of my 2'-F, PS-modified oligo in a cell culture experiment. What could be the cause?
A2: While 2'-F and PS modifications significantly increase nuclease resistance, degradation can still occur under certain conditions. Here are some potential causes:
-
High Nuclease Concentration: The cell culture medium, especially if supplemented with serum, contains nucleases.[5][11] Mycoplasma contamination is a common and potent source of nucleases that can degrade even stabilized oligos.[12]
-
Suboptimal Number or Placement of Modifications: For optimal protection, it is recommended to have at least three PS bonds at both the 5' and 3' ends to inhibit exonucleases.[5] For protection against endonucleases, PS linkages throughout the entire oligo are beneficial.[5]
-
Inherent Sequence Susceptibility: Certain DNA sequences can be more susceptible to nuclease cleavage, although this is less of a factor with extensive modifications.
-
Non-specific Protein Interactions: Some studies have shown that 2'-F modified PS oligonucleotides can interact with cellular proteins, such as P54nrb and PSF, leading to their degradation and potentially affecting cellular processes, which might indirectly impact oligo stability.[1][13][14][15]
Q3: How can I experimentally assess the stability of my modified oligonucleotides?
A3: The most common method is an in vitro nuclease stability assay. This involves incubating your oligonucleotide in a solution containing nucleases, such as human serum, fetal bovine serum (FBS), or specific nucleases (e.g., snake venom phosphodiesterase for 3' exonuclease activity), over a time course.[11][16][17] Samples are taken at different time points and the amount of full-length, intact oligonucleotide is quantified using techniques like polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[16][]
Q4: What are the common degradation products I should expect to see in my analysis?
A4: The primary degradation products of oligonucleotides are shorter fragments resulting from nuclease cleavage. These are often referred to as "n-1", "n-2", etc., representing the loss of one, two, or more nucleotides.[19][20] Other potential degradation products can arise from chemical instability, such as depurination (loss of a purine (B94841) base) or deamination (loss of an amine group from a base).[21][22][23] These can be identified using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[19]
Q5: Can 2'-F, PS-modified oligonucleotides cause any off-target or toxic effects?
A5: Yes, it is important to be aware of potential non-specific effects. Research has indicated that 2'-F modified PS oligos can cause the degradation of certain cellular proteins (P54nrb and PSF) and lead to an increase in double-strand breaks in DNA, which can impair cell proliferation.[1][10][13][14] The inclusion of PS bonds throughout an oligonucleotide may also increase its toxicity.[5] Therefore, it is crucial to test any modified oligonucleotide to ensure it does not induce unanticipated biological effects.[5]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Smeared or no visible bands on a PAGE gel after nuclease assay. | Complete degradation of the oligonucleotide. | • Reduce the incubation time. • Decrease the concentration of serum or nuclease in the assay. • Heat-inactivate the serum (e.g., 65°C for 30 minutes) to reduce nuclease activity.[16] • Confirm the presence and extent of 2'-F and PS modifications in your oligo. |
| Unexpected shorter bands appearing on the gel. | Contamination with nucleases or synthesis impurities. | • Use nuclease-free water, buffers, and tips for all experiments.[11] • Purify the oligonucleotide using HPLC or PAGE before the assay to remove shorter synthesis products (n-1 shortmers).[20] |
| Broad or split peaks in HPLC analysis. | Presence of diastereomers. | This is an inherent characteristic of phosphorothioate linkages, as the substitution of sulfur for oxygen creates a chiral center at the phosphorus atom.[5] This results in a mixture of Rp and Sp diastereomers, which may separate under certain HPLC conditions. This is not necessarily indicative of degradation. |
| Inconsistent results between experimental repeats. | Variability in serum batches or freeze-thaw cycles. | • Use the same batch of serum for all comparative experiments. • Aliquot serum and oligonucleotides to avoid repeated freeze-thaw cycles, which can affect their stability and activity.[16] |
| Oligonucleotide appears stable in serum but shows no activity in cells. | Poor cellular uptake or intracellular degradation. | • Optimize the transfection method for efficient delivery into the target cells. • Consider that even with enhanced stability, intracellular nucleases can still degrade the oligonucleotide. The intracellular fate of the oligo may need further investigation. |
Experimental Protocols
Protocol 1: In Vitro Nuclease Stability Assay using Serum
This protocol outlines a general procedure to assess the stability of 2'-F, PS-modified oligonucleotides in the presence of serum.
Materials:
-
2'-F, PS-modified oligonucleotide
-
Unmodified control oligonucleotide
-
Fetal Bovine Serum (FBS) or Human Serum
-
Phosphate-Buffered Saline (PBS), nuclease-free
-
Nuclease-free water
-
RNA Loading Dye
-
Heating block or water bath
-
Equipment for PAGE or HPLC analysis
Methodology:
-
Preparation of Oligonucleotide: Resuspend the lyophilized oligonucleotides in nuclease-free water or buffer to a final stock concentration (e.g., 100 µM).
-
Reaction Setup:
-
In a series of nuclease-free microcentrifuge tubes, prepare the reaction mixture. For a 20 µL reaction, mix:
-
2 µL of 10x PBS
-
X µL of oligonucleotide (to a final concentration of 1-5 µM)
-
10 µL of serum (for a final concentration of 50%)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Prepare a "time zero" (T0) control by adding the loading dye to the reaction mix immediately after adding the serum, and then place it on ice or freeze it.
-
Prepare a negative control with PBS instead of serum to ensure the oligo is not degrading due to other factors.[11]
-
-
Incubation: Incubate the reaction tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot of the reaction and immediately add an equal volume of loading dye to stop the reaction. Store the samples at -20°C or -80°C until analysis.
-
Analysis:
-
PAGE: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20%). Visualize the bands by staining with a fluorescent dye (e.g., SYBR Gold) and quantify the band intensity of the full-length oligonucleotide.
-
HPLC: Analyze the samples using an ion-exchange or reverse-phase HPLC method suitable for oligonucleotide separation.[16] Quantify the peak area corresponding to the full-length oligonucleotide.
-
-
Data Analysis: Calculate the percentage of intact oligonucleotide remaining at each time point relative to the T0 sample. Plot the percentage of intact oligonucleotide versus time to determine the degradation kinetics and half-life.
Protocol 2: Analysis of Oligonucleotide Degradation by HPLC
This protocol provides a general method for analyzing the purity and degradation of oligonucleotides.
Methodology:
-
Sample Preparation: Dilute the samples from the nuclease stability assay to an appropriate concentration for HPLC analysis (e.g., 0.1-1 OD/mL) in a suitable buffer.
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector and a gradient pump.
-
Select an appropriate column for oligonucleotide analysis, such as a reverse-phase C18 column or a strong anion-exchange column.
-
-
Mobile Phase:
-
Mobile Phase A: An aqueous buffer (e.g., 100 mM Triethylammonium acetate (B1210297) (TEAA) in water).
-
Mobile Phase B: An organic solvent with the same buffer (e.g., 100 mM TEAA in acetonitrile).
-
-
Gradient Elution: Set up a gradient elution method to separate the full-length oligonucleotide from shorter degradation products. An example gradient is a linear increase from 5% to 50% Mobile Phase B over 30 minutes. This will need to be optimized based on the specific oligonucleotide sequence and modifications.[16]
-
Detection and Analysis:
-
Monitor the elution profile at 260 nm.
-
The full-length product will be the major peak, and degradation products (n-1, n-2, etc.) will typically elute earlier.
-
Integrate the peak areas to determine the relative amounts of the full-length oligonucleotide and its degradation products.[21]
-
Visualizations
Caption: Workflow for assessing oligonucleotide nuclease resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2'-F Bases Oligo Modifications from Gene Link [genelink.com]
- 4. syngenis.com [syngenis.com]
- 5. idtdna.com [idtdna.com]
- 6. DNA phosphorothioate modification—a new multi-functional epigenetic system in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. synoligo.com [synoligo.com]
- 9. glenresearch.com [glenresearch.com]
- 10. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2'-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. [PDF] 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determination of oligonucleotide deamination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
Technical Support Center: Optimizing HPLC Purification of 2'-Fluoro Oligonucleotides
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) purification methods for 2'-fluoro modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the HPLC purification of 2'-fluoro oligonucleotides.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Broadening or Tailing) | Secondary structure formation in the oligonucleotide. | Increase the column temperature to 60-80°C to disrupt secondary structures.[1][2] |
| Inappropriate mobile phase composition. | Optimize the concentration of the ion-pairing agent (e.g., triethylamine (B128534) [TEA] or triethylammonium (B8662869) acetate (B1210297) [TEAA]) and the organic modifier (e.g., acetonitrile).[3][4] For Mass Spectrometry (MS) compatible methods, consider using a mobile phase with hexafluoroisopropanol (HFIP) and TEA.[3][4] | |
| Column degradation or contamination. | Regularly clean the column with appropriate solvents. If performance does not improve, consider regenerating or replacing the column. | |
| Low Resolution/Peak Overlap | Suboptimal gradient elution. | Adjust the gradient slope to be shallower, allowing for better separation of closely eluting species.[5][6] |
| Incorrect mobile phase pH. | Ensure the mobile phase pH is within the optimal range for the separation, typically around 7.0 for ion-pair reversed-phase HPLC.[1][7] | |
| Excessive sample load. | Reduce the amount of sample injected onto the column to avoid overloading.[5] | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed.[8] Check the HPLC system for leaks and ensure the pump is functioning correctly.[9] |
| Temperature variations. | Use a column oven to maintain a consistent temperature throughout the analysis.[1] | |
| Column aging. | Monitor column performance over time. Gradual shifts in retention time may indicate the need for column replacement. | |
| High Backpressure | Clogged column frit or in-line filter. | Replace the in-line filter and consider back-flushing the column according to the manufacturer's instructions.[5][8] |
| Particulate matter in the sample or mobile phase. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter before use.[5][8] | |
| Salt precipitation in the system. | Flush the system with water to dissolve any precipitated salts, especially after using buffered mobile phases.[10] | |
| Noisy Baseline | Air bubbles in the system. | Degas the mobile phase thoroughly using an online degasser or sonication.[5][8] Prime the pump to remove any trapped air.[9] |
| Contaminated mobile phase or detector flow cell. | Use high-purity solvents and regularly clean the detector flow cell.[5][8] | |
| Premature Elution of Trityl-On Oligo | Incomplete detritylation during synthesis. | This can lead to co-elution with failure sequences. Ensure complete capping of failure sequences during synthesis. For purification, the trityl-on product should be well-retained. |
| Loss of the DMT group during workup. | For RNA oligos, premature detritylation can occur during drying. Converting the oligonucleotide to a sodium salt before drying can minimize this issue.[11] | |
| Difficulty Purifying Long 2'-Fluoro Oligos | Increased hydrophobicity and potential for secondary structures. | Anion-exchange HPLC can be effective for longer oligos (40-100 bases) and can be performed at a high pH to disrupt secondary structures.[1] For reversed-phase, a strong ion-pairing agent and elevated temperatures are crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for HPLC purification of 2'-fluoro oligonucleotides?
A1: A common and effective method is ion-pair reversed-phase (IP-RP) HPLC.[2] A good starting point is a C18 column with a mobile phase system consisting of an aqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA, pH 7.0) and an organic solvent like acetonitrile (B52724) as the eluent.[4][6] The column temperature should be elevated, typically around 60°C, to improve peak shape by reducing secondary structures.[1]
Q2: How does the 2'-fluoro modification affect the HPLC purification compared to standard DNA or RNA oligos?
A2: The 2'-fluoro modification increases the hydrophobicity of the oligonucleotide, which can lead to longer retention times in reversed-phase HPLC compared to their unmodified RNA counterparts.[12] This modification also enhances nuclease resistance and binding affinity.[13][14] The purification methodology is similar to that of other oligonucleotides, with a strong emphasis on optimizing temperature and ion-pairing conditions to achieve good resolution.
Q3: Should I purify my 2'-fluoro oligonucleotide with the dimethoxytrityl (DMT) group on or off?
A3: Purification can be performed with the DMT group either on (trityl-on) or off (trityl-off). Trityl-on purification is a popular strategy as the hydrophobic DMT group provides a strong retention handle on a reversed-phase column, allowing for excellent separation of the full-length product from shorter, trityl-off failure sequences.[15] Following purification, the DMT group is chemically cleaved. Trityl-off purification separates oligonucleotides based on their length, and while it can resolve n-1 from n-mer, the resolution may decrease for longer oligonucleotides.[16]
Q4: What are the best ion-pairing agents for purifying 2'-fluoro oligos?
A4: Triethylammonium acetate (TEAA) is a widely used and effective ion-pairing agent for UV-based detection methods.[4] For applications requiring mass spectrometry (MS) detection, a mobile phase containing triethylamine (TEA) and hexafluoroisopropanol (HFIP) is preferred as it is volatile and provides good ionization efficiency.[3][4] The concentration of the ion-pairing agent should be optimized for each specific separation, with typical starting concentrations around 100 mM for TEAA and a combination of 8-15 mM TEA with 200-400 mM HFIP.[3][17]
Q5: My 2'-fluoro oligo is showing a broad peak. What can I do to improve the peak shape?
A5: Peak broadening is often due to the presence of secondary structures. Increasing the column temperature to 60°C or higher can help to denature these structures and sharpen the peaks.[1][2] Additionally, optimizing the mobile phase, including the ion-pair concentration and the organic solvent gradient, can significantly improve peak shape.[5] In some cases, anion-exchange chromatography at a high pH (around 12) can be used to eliminate secondary structures, although this is not suitable for RNA due to the risk of degradation.[1]
Q6: How can I remove the volatile salts from my purified 2'-fluoro oligonucleotide?
A6: After HPLC purification with volatile buffers like TEAA or TEA/HFIP, the salts can be removed by lyophilization.[4] It may be necessary to perform several co-evaporations with water to ensure complete removal of the ion-pairing agent.[18]
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC of Trityl-On 2'-Fluoro Oligonucleotides
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in RNase-free water.[6][7]
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in 50% acetonitrile. A common alternative for Mobile Phase B is 100% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: 60°C.[1]
-
Detection: UV at 260 nm.
-
Gradient:
-
0-2 min: 10% B
-
2-22 min: 10-70% B (adjust as needed for elution of the trityl-on peak)
-
22-25 min: 70-100% B
-
25-30 min: 100% B (column wash)
-
30-35 min: 10% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude, trityl-on 2'-fluoro oligonucleotide in Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated column.
-
Fraction Collection: Collect the major peak corresponding to the trityl-on product.
-
Post-Purification:
-
Dry the collected fraction by lyophilization.
-
Perform detritylation by dissolving the dried oligonucleotide in 80% acetic acid for 20-30 minutes at room temperature.[15][18]
-
Remove the acetic acid and the cleaved trityl group by ethanol (B145695) precipitation or another desalting method.[15]
-
Protocol 2: MS-Compatible Ion-Pair Reversed-Phase HPLC
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 200 mM HFIP and 8 mM TEA in water.[3]
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 60-65°C.[17]
-
Detection: UV at 260 nm and in-line ESI-MS.
-
Gradient: Optimize the gradient of Mobile Phase B to elute the oligonucleotide of interest.
-
Sample Preparation: Dissolve the detritylated 2'-fluoro oligonucleotide in Mobile Phase A.
-
Injection and Analysis: Inject the sample and collect data.
Visualizations
Caption: A troubleshooting decision tree for common HPLC issues.
Caption: The overall workflow for 2'-fluoro oligo purification.
References
- 1. atdbio.com [atdbio.com]
- 2. agilent.com [agilent.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. waters.com [waters.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enrichment and analysis of RNA centered on ion pair reverse phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mastelf.com [mastelf.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. glenresearch.com [glenresearch.com]
- 12. halocolumns.com [halocolumns.com]
- 13. 2' Fluoro RNA Modification [biosyn.com]
- 14. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. diva-portal.org [diva-portal.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up 2'-Fluoro Oligonucleotide Synthesis
Welcome to the technical support center for scaling up 2'-fluoro oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of large-scale synthesis of 2'-fluoro modified oligonucleotides. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 2'-fluoro modified oligonucleotides?
Scaling up 2'-fluoro oligonucleotide synthesis presents several key challenges that can impact yield, purity, and overall process efficiency. These include:
-
Maintaining High Coupling Efficiency: Achieving consistently high coupling efficiency is critical, as even a small decrease can significantly lower the yield of the full-length product, especially for longer sequences.[1][2][3][4] Factors like moisture, reagent quality, and reaction times become more critical at a larger scale.[1]
-
Managing Deprotection: The deprotection process for 2'-fluoro modified oligonucleotides can be complex. Harsh conditions required to remove protecting groups may lead to degradation of the final product.[5] Finding the right balance between complete deprotection and minimizing oligonucleotide degradation is a significant hurdle.[5]
-
Efficient Purification: As the scale of synthesis increases, purification becomes a major bottleneck.[6] The presence of failure sequences (n-1, n-2) and other impurities necessitates robust and scalable purification methods to achieve the high purity required for therapeutic applications.[6][7][8][9]
-
Solid Support and Loading: The choice of solid support and its loading capacity are crucial for large-scale synthesis.[10][11] High loading can lead to steric hindrance, reducing synthesis efficiency, while the pore size of the support can limit the length of the oligonucleotide that can be synthesized effectively.[10][11][12]
-
Cost and Sustainability: The high cost of raw materials, including high-purity reagents and specialized solvents, is a major factor in the overall cost of large-scale synthesis.[13][14] Additionally, the process can generate significant solvent waste, raising sustainability concerns.[6]
Q2: Why is coupling efficiency so critical in large-scale synthesis, and how does it impact the final yield?
Coupling efficiency measures the success of adding each new base to the growing oligonucleotide chain.[4] Since the effects of coupling efficiency are cumulative, even a small drop per cycle can drastically reduce the final yield of the full-length product.[2][3][4] For example, a 30-mer synthesis with 99% average coupling efficiency theoretically yields 75% full-length product, but at 98% efficiency, the yield drops to about 55%.[2][3] This effect is magnified for longer oligonucleotides.[1][4][15]
Q3: What are the key properties of 2'-fluoro modified oligonucleotides that make them attractive for therapeutic applications?
2'-fluoro modifications offer several advantages for therapeutic oligonucleotides:
-
Increased Nuclease Resistance: The 2'-fluoro group enhances the stability of the oligonucleotide in biological environments, making it more resistant to degradation by nucleases.[16][17][18]
-
Enhanced Binding Affinity: 2'-fluoro modification increases the binding affinity (Tm) of the oligonucleotide to its target RNA, leading to more potent activity.[16][19][20]
-
RNase H Activation: Unlike many other 2' modifications, 2'-fluoroarabino nucleic acid (2'-F-ANA) containing oligonucleotides can induce cleavage of the target RNA by RNase H, a key mechanism for antisense drugs.[18][20][21]
Q4: Are there any known toxicity concerns with 2'-fluoro modified oligonucleotides?
Some studies have reported that 2'-fluoro-modified phosphorothioate (B77711) oligonucleotides can cause hepatotoxicity in mice.[22] This toxicity is thought to be related to off-target protein binding rather than hybridization to RNA transcripts.[17][22] It is important to evaluate the toxicological profile of any new 2'-fluoro modified oligonucleotide intended for therapeutic use.
Troubleshooting Guides
Problem 1: Low Yield of Full-Length Product
| Possible Cause | Recommended Solution |
| Low Coupling Efficiency | 1. Optimize Coupling Time: Extend the coupling time for 2'-fluoro phosphoramidites, as they can be more sterically hindered.[12][23] 2. Use a Stronger Activator: Consider using a more potent activator like DCI or BMT to drive the reaction to completion.[24] 3. Ensure Anhydrous Conditions: Moisture significantly reduces coupling efficiency.[1] Use anhydrous acetonitrile (B52724) and ensure all reagents and the synthesizer lines are dry.[1][5] |
| Incomplete Deprotection | 1. Optimize Deprotection Conditions: Adjust the deprotection time, temperature, and reagent concentration. A two-step deprotection may be necessary for some protecting groups.[5] 2. Use Fresh Deprotection Reagents: Reagents like ammonium (B1175870) hydroxide (B78521) can lose potency over time.[5][25] |
| Formation of Secondary Structures | 1. Sequence Design: If possible, design the oligonucleotide sequence to minimize self-complementarity and GC-rich regions.[5] 2. Use Modified Bases: Incorporate modified bases that can disrupt stable secondary structures.[5] |
| Loss During Purification | 1. Optimize Purification Protocol: Adjust the HPLC gradient or gel percentage in PAGE to improve the separation of the full-length product.[5] 2. Minimize Handling Steps: Each transfer and handling step can lead to sample loss.[5] |
Problem 2: Presence of Multiple Impurity Peaks in HPLC Analysis
| Possible Cause | Recommended Solution |
| Failure Sequences (n-1, n-2, etc.) | 1. Improve Coupling Efficiency: Refer to the solutions for "Low Coupling Efficiency" above.[5] 2. Effective Capping: Ensure the capping step is highly efficient to terminate unreacted sequences and prevent their further elongation.[12][15] |
| Incomplete Deprotection | 1. Re-treat with Deprotection Reagent: If incomplete deprotection is suspected, the purified oligonucleotide can sometimes be re-treated with the deprotection solution.[5] |
| Phosphoramidite (B1245037) Quality | 1. Use Fresh, High-Quality Phosphoramidites: Degraded phosphoramidites can lead to side reactions and the formation of impurities.[5] |
| Depurination | 1. Use a Milder Deblocking Agent: Strong acids like trichloroacetic acid (TCA) used for detritylation can cause depurination (loss of A or G bases).[1] Consider using a milder deblocking agent like dichloroacetic acid (DCA).[24] |
Data Presentation
Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotides
| Oligonucleotide Length | Average Coupling Efficiency 98% | Average Coupling Efficiency 99% |
| 20-mer | 66.8% | 81.8% |
| 30-mer | 54.5% | 73.9% |
| 50-mer | 36.4% | 60.5% |
| 70-mer | 24.3% | 49.5% |
| 100-mer | 13.3% | 36.6% |
Data compiled from principles described in multiple sources.[2][3][4][15]
Table 2: Common Deprotection Conditions for 2'-Fluoro Oligonucleotides
| Reagent | Typical Conditions | Application Notes |
| Aqueous Methylamine | 35°C for 30 minutes | Effective for removing base and phosphate (B84403) protecting groups.[5] |
| Ammonium Hydroxide/Ethanol (B145695) (3:1 v/v) | 55°C for 16 hours | A standard, though slower, deprotection method.[5] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) | 65°C for 10 minutes | A fast and effective deprotection method.[5] |
| Triethylamine Trihydrofluoride (TEA·3HF) | Room temperature for 48 hours or 65°C for 15 minutes (in DMSO) | Specifically for the removal of 2'-O-silyl protecting groups if used during synthesis.[5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2'-Fluoro Modified Oligonucleotide
This protocol outlines the general steps for automated solid-phase synthesis.
-
Synthesizer Preparation: Ensure the synthesizer is clean and all reagents (phosphoramidites, activator, capping solutions, oxidizing solution, and deblocking solution) are fresh, anhydrous, and correctly installed.[1][5]
-
Solid Support: Use a solid support, such as controlled pore glass (CPG) or polystyrene, appropriate for the scale of synthesis and the desired 3'-terminus.[10][11][12]
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with an acid (e.g., 3% DCA in toluene).[5][24]
-
Coupling: Addition of the 2'-fluoro phosphoramidite monomer, activated by a tetrazole derivative (e.g., ETT or DCI). The coupling time for 2'-fluoro phosphoramidites is typically longer (e.g., 2-5 minutes) than for standard DNA phosphoramidites.[5][23]
-
Capping: Acetylation of unreacted 5'-hydroxyl groups using a capping mixture (e.g., acetic anhydride (B1165640) and 1-methylimidazole) to prevent the formation of failure sequences.[5][12]
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate triester using an iodine solution.[5][26]
-
Repeat: The cycle is repeated until the desired sequence is synthesized.[5]
-
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed using an appropriate deprotection solution (see Table 2).[5]
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
-
System Preparation: Equilibrate the RP-HPLC system with the initial mobile phase conditions. A C18 column is commonly used.[5]
-
Mobile Phases:
-
Buffer A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.
-
Buffer B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).[5]
-
-
Sample Injection: Dissolve the crude, deprotected oligonucleotide in Buffer A and inject it into the system.[5]
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Buffer B concentration. The hydrophobic DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Detritylation: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Remove salts from the final product using a desalting column or by ethanol precipitation.[5][9]
Visualizations
Caption: Automated solid-phase synthesis cycle for 2'-fluoro oligonucleotides.
Caption: Troubleshooting logic for low yield in 2'-fluoro oligonucleotide synthesis.
References
- 1. glenresearch.com [glenresearch.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 4. biofabresearch.com [biofabresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography [advancingrna.com]
- 8. exactmer.com [exactmer.com]
- 9. gilson.com [gilson.com]
- 10. atdbio.com [atdbio.com]
- 11. biotage.com [biotage.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. susupport.com [susupport.com]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. idtdna.com [idtdna.com]
- 16. 2' Fluoro RNA Modification [biosyn.com]
- 17. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glenresearch.com [glenresearch.com]
- 19. academic.oup.com [academic.oup.com]
- 20. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. glenresearch.com [glenresearch.com]
- 22. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. empbiotech.com [empbiotech.com]
- 25. glenresearch.com [glenresearch.com]
- 26. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: Managing Premature DMT Group Cleavage in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing premature cleavage of the 4,4'-dimethoxytrityl (DMT) protecting group during chemical synthesis, particularly in the context of oligonucleotide synthesis.
Troubleshooting Guides
Issue: Low Yield of Full-Length Product and Evidence of n-1 Impurities
Symptoms:
-
Analysis of the crude product by HPLC or mass spectrometry shows a low yield of the desired full-length product.
-
Significant peaks corresponding to n-1 and other shorter sequences (deletion mutations) are observed.[1][2]
-
Inconsistent orange coloration during the detritylation step of solid-phase synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Actions |
| Excessive Acid Exposure | Reduce the deblocking time or use a milder deblocking acid such as Dichloroacetic Acid (DCA) instead of Trichloroacetic Acid (TCA).[1][3] |
| Inappropriate Deblocking Acid | For longer oligonucleotides or sequences containing acid-sensitive bases, TCA can increase the risk of depurination.[1][4][3] Switch to a milder acid like DCA to allow for more controlled detritylation.[1][3] |
| Suboptimal Reagent Concentration | Ensure the deblocking acid is fresh and at the correct concentration.[5] |
| Moisture Contamination | Ensure all reagents, especially the acetonitrile (B52724) (ACN) and the deblocking solution, are anhydrous.[1][4] Moisture can interfere with the synthesis cycle and lower coupling efficiency.[4] |
| Inefficient Capping | Inefficient capping of unreacted 5'-hydroxyl groups after a coupling step can lead to the formation of n-1 deletion sequences.[6] Use fresh capping reagents and ensure sufficient capping time.[2] |
| Incomplete Acetonitrile Removal | Residual acetonitrile can slow down the detritylation kinetics, leading to incomplete DMT removal in the intended step.[7][8] Ensure complete removal of acetonitrile before the deblocking step. |
| Acidic Activators | Some activators used in the coupling step are mildly acidic and can cause premature DMT removal, especially from dG phosphoramidites, leading to n+1 impurities.[2] Consider using a less acidic activator like 4,5-dicyanoimidazole (B129182) (DCI).[2] |
Frequently Asked Questions (FAQs)
Q1: What is premature DMT group cleavage and why is it problematic?
Premature cleavage, or premature detritylation, is the unintended removal of the 5'-O-DMT protecting group from a growing oligonucleotide chain before the designated deblocking step in solid-phase synthesis.[1] This premature removal exposes the 5'-hydroxyl group, which can then react in the subsequent coupling step, leading to the incorporation of an incorrect base and the formation of deletion sequences (n-1, n-2, etc.).[1] This significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification efforts.[1][4]
Q2: What are the primary factors that cause premature DMT cleavage?
The primary cause of premature DMT cleavage is excessive exposure to acidic conditions.[1] This can be due to:
-
Prolonged Deblocking Steps: Exposing the solid-support-bound oligonucleotide to the deblocking acid for longer than necessary.[5]
-
Use of Strong Acids: Stronger acids like Trichloroacetic Acid (TCA) can cause faster detritylation but also increase the risk of premature cleavage and depurination, especially in longer oligonucleotides.[1][4][3]
-
Acidic Reagents: Some reagents used in other steps of the synthesis, such as acidic activators for phosphoramidite (B1245037) coupling, can contribute to premature DMT removal.[4]
Q3: How can I monitor the efficiency of the detritylation step to avoid over-exposure?
The efficiency of each detritylation step can be monitored in real-time by quantifying the amount of the liberated DMT cation. The DMT cation has a characteristic orange color and a strong absorbance around 495 nm.[1][9] This procedure, often called a "trityl assay," provides a quantitative measure of the stepwise coupling efficiency.[1] A consistent and high trityl yield is indicative of a successful synthesis.[1]
Q4: What is the difference between Trichloroacetic Acid (TCA) and Dichloroacetic Acid (DCA) for deblocking?
TCA is a stronger acid (pKa ≈ 0.7) than DCA (pKa ≈ 1.5).[1][3] This means TCA will remove the DMT group faster. However, its high acidity also increases the risk of depurination, which is the cleavage of the glycosidic bond of purine (B94841) nucleosides, leading to chain cleavage.[4][3] DCA is a milder deblocking agent, offering a more controlled detritylation with a significantly lower risk of depurination, making it the preferred choice for the synthesis of long or modified oligonucleotides.[1][4][3]
Q5: Can the solvent used for the deblocking reagent influence premature cleavage?
Yes, the choice of solvent is crucial. Dichloromethane (DCM) is a commonly used solvent for deblocking reagents.[1] Toluene can also be used and may result in different reaction kinetics.[1][7] It is critical to use anhydrous solvents, as the presence of water can interfere with the detritylation process.[1]
Q6: Are there alternative protecting groups that are less susceptible to premature cleavage?
Yes, alternative protecting groups have been developed to address the acid lability of the DMT group. For instance, the 9-phenylxanthen-9-yl (pixyl) group is more readily removable under acidic conditions, which can shorten the exposure time to acid.[10] For specific applications, other protecting groups with different cleavage mechanisms may be considered.
Data Presentation
Table 1: Comparison of Depurination Half-Times for Different Deblocking Reagents
This table summarizes the relative rates of depurination for commonly used deblocking acids and concentrations. A shorter half-time indicates a higher rate of depurination.
| Deblocking Reagent | Depurination Half-Time (hours) | Relative Rate of Depurination |
| 3% DCA in Dichloromethane | ~1.3[1] | 1x |
| 15% DCA in Dichloromethane | ~0.43[1] | ~3x faster than 3% DCA[3] |
| 3% TCA in Dichloromethane | ~0.33[1] | ~4x faster than 3% DCA[3] |
Data is compiled from studies on N6-benzoyldeoxyadenosine and represents typical values under standard synthesis conditions.
Experimental Protocols
Protocol 1: Trityl Cation Assay for Monitoring Detritylation Efficiency
Objective: To quantify the stepwise yield of oligonucleotide synthesis by measuring the absorbance of the liberated DMT cation.[1]
Materials:
-
Effluent from the detritylation step of each synthesis cycle.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Non-aqueous acidic solution for dilution (e.g., a solution of dichloroacetic acid in toluene).[5]
Procedure:
-
Collect the entire volume of the acidic deblocking solution (e.g., 3% TCA in DCM) as it elutes from the synthesis column after the deblocking step of a specific cycle.[5] The solution should have a characteristic orange color due to the presence of the DMT cation.[9]
-
Dilute a precise aliquot of the collected effluent in a known volume of the non-aqueous acidic solution. This is done to ensure the color of the DMT cation is stable for accurate measurement.[5]
-
Measure the absorbance of the diluted solution at 495 nm using a UV-Vis spectrophotometer.[5][9]
-
The absorbance value is directly proportional to the amount of DMT cation released, which in turn reflects the efficiency of the preceding coupling step.
-
By comparing the absorbance values from each cycle, you can monitor the consistency of the synthesis. A sudden drop in absorbance may indicate a problem with the coupling efficiency of a particular monomer.
Visualizations
Caption: Troubleshooting workflow for premature DMT cleavage.
Caption: Standard phosphoramidite oligonucleotide synthesis cycle.
Caption: Simplified mechanism of DMT group cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid binding and detritylation during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
- 10. researchgate.net [researchgate.net]
Avoiding side product formation during oxidation of 2'-fluoro phosphoramidites
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding side product formation during the critical oxidation step of 2'-fluoro phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard procedure for oxidizing 2'-fluoro phosphoramidites?
The standard procedure for oxidizing the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester during the synthesis of 2'-fluoro modified oligonucleotides involves the use of an iodine solution.[1][2][3] This solution is typically composed of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[2][3] The cycle of deblocking, coupling, capping, and oxidation is repeated for each monomer addition.[1][3]
Q2: What are the potential side products that can form during the oxidation of 2'-fluoro phosphoramidites?
While the standard iodine oxidation is generally efficient, the presence of the electron-withdrawing fluorine atom at the 2' position can make the phosphoramidite (B1245037) and the resulting oligonucleotide more susceptible to certain side reactions. Potential side products may include:
-
Incomplete Oxidation Products: Failure to completely convert the phosphite triester to a phosphate triester can lead to instability in subsequent acidic deblocking steps, resulting in chain truncation.
-
Oxidative Damage to Nucleobases: Although less common with standard iodine oxidizers, sensitive nucleobases can potentially undergo unwanted oxidation.
-
Formation of P(V) Side Products: While not extensively documented specifically for 2'-fluoro phosphoramidites, complex side reactions involving phosphorus can occur, leading to undesired P(V) species.
-
Degradation of the 2'-Fluoro Moiety: Under harsh conditions, there is a possibility of degradation involving the 2'-fluoro group, potentially leading to loss of HF and formation of a 2'-hydroxyl group, though this is more commonly associated with harsh deprotection conditions.
Q3: Can I use alternative oxidizing agents for 2'-fluoro phosphoramidites?
Yes, for particularly sensitive sequences or when standard iodine oxidation proves problematic, alternative non-aqueous oxidizing agents can be considered. These include reagents like tert-butyl hydroperoxide and (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO). These reagents may offer milder reaction conditions and can be beneficial for preventing side reactions with sensitive phosphoramidites.
Troubleshooting Guide
This guide addresses common issues observed during the oxidation of 2'-fluoro phosphoramidites and provides systematic troubleshooting steps.
| Observed Problem | Potential Cause | Recommended Action |
| Low yield of full-length product, presence of shorter sequences (n-1, n-2, etc.) in LC-MS analysis. | 1. Incomplete Oxidation: The phosphite triester is unstable to the acidic conditions of the subsequent deblocking step, leading to chain cleavage. | 1a. Increase Oxidation Time: Extend the oxidation wait step to ensure complete conversion to the phosphate triester. 1b. Use Fresh Oxidizer: Iodine solutions can degrade over time. Prepare or use fresh oxidizing solution for each synthesis. 1c. Verify Water Content: Ensure the appropriate concentration of water is present in the iodine oxidizing solution, as it is a reactant in the standard oxidation mechanism. |
| Multiple unexpected peaks in LC-MS analysis with mass shifts corresponding to base modifications. | 1. Oxidative Damage to Bases: The oxidizing agent may be too harsh or the reaction time too long, leading to modification of sensitive nucleobases. | 1a. Reduce Oxidation Time: Optimize the oxidation step to the minimum time required for complete phosphite triester conversion. 1b. Consider Alternative Oxidizers: For sensitive sequences, evaluate the use of milder, non-aqueous oxidizing agents like CSO. |
| Broad or tailing peaks in HPLC analysis of the final oligonucleotide. | 1. Formation of P(V) Side Products: Complex side reactions during oxidation can lead to a heterogeneous mixture of products. | 1a. Optimize Reagent Quality: Use high-purity, anhydrous reagents to minimize side reactions. 1b. Review Synthesis Cycle: Ensure all steps in the synthesis cycle are optimized, as issues in other steps can be exacerbated during oxidation. |
Experimental Protocols
Protocol 1: Standard Iodine Oxidation of 2'-Fluoro Phosphoramidites
This protocol describes the standard oxidation step in an automated solid-phase oligonucleotide synthesizer.
Reagents:
-
Oxidizing Solution: 0.02 M Iodine in a mixture of THF/Pyridine/Water (e.g., 70:20:10 v/v/v).[2]
Procedure:
-
Following the coupling and capping steps, the synthesis column is washed with anhydrous acetonitrile (B52724).
-
The oxidizing solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for a specified wait time (typically 30-60 seconds, but may require optimization for 2'-fluoro phosphoramidites).
-
The column is thoroughly washed with anhydrous acetonitrile to remove excess oxidizing solution and byproducts before proceeding to the next deblocking step.
Protocol 2: Alternative Oxidation using (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO)
This protocol provides a method for non-aqueous oxidation, which can be beneficial for sensitive 2'-fluoro phosphoramidite-containing sequences.
Reagents:
-
CSO Oxidizing Solution: 0.5 M (1S)-(+)-(10-camphorsulfonyl)oxaziridine in anhydrous acetonitrile.
Procedure:
-
Following the coupling and capping steps, the synthesis column is washed with anhydrous acetonitrile.
-
The CSO oxidizing solution is delivered to the synthesis column.
-
The reaction is allowed to proceed for an optimized wait time (e.g., 3 minutes).
-
The column is thoroughly washed with anhydrous acetonitrile to remove excess oxidizing solution and byproducts before proceeding to the next deblocking step.
Data Presentation
Table 1: Comparison of Standard and Alternative Oxidizing Agents
| Oxidizing Agent | Typical Concentration | Solvent | Advantages | Disadvantages |
| Iodine/Water | 0.02 - 0.1 M | THF/Pyridine/Water | - Well-established and cost-effective.- Fast reaction kinetics. | - Can be harsh on sensitive nucleobases.- Requires careful control of water content. |
| t-Butyl Hydroperoxide | Varies | Anhydrous Acetonitrile | - Non-aqueous, avoids water-related side reactions. | - Peroxides can be unstable.- May lead to degradation of oligonucleotides with extended exposure. |
| (1S)-(+)-(10-camphorsulfonyl)oxaziridine (CSO) | 0.5 M | Anhydrous Acetonitrile | - Mild, non-aqueous oxidation.- Effective for sensitive phosphoramidites. | - Higher cost compared to iodine. |
Visualizations
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Troubleshooting workflow for oxidation-related issues in 2'-fluoro oligonucleotide synthesis.
References
Validation & Comparative
A Comparative Guide to 2'-Fluoro and 2'-O-Methyl RNA Modifications in Antisense Oligonucleotides
For researchers and drug development professionals in the field of oligonucleotide therapeutics, the choice of chemical modification is paramount to designing effective and safe antisense oligonucleotides (ASOs). Second-generation modifications at the 2' position of the ribose sugar have become standard for enhancing the pharmacological properties of ASOs. This guide provides an objective, data-driven comparison between two such modifications: 2'-Deoxy-2'-fluoroadenosine (2'-F-dA) and 2'-O-Methyladenosine (2'-O-Me-A).
The primary goals of these modifications are to increase binding affinity to the target mRNA, improve resistance to nuclease degradation, and maintain a favorable safety profile. While both 2'-F and 2'-O-Me modifications achieve some of these goals, they exhibit critical differences in performance, particularly concerning potency and toxicity.
Mechanism of Action: RNase H-Dependent Gene Silencing
Most ASOs incorporating 2'-F or 2'-O-Me modifications are designed as "gapmers." These chimeric oligonucleotides feature a central block of unmodified DNA (the "gap") capable of recruiting the enzyme RNase H. This gap is flanked by "wings" containing the modified nucleotides. The modified wings provide high binding affinity and nuclease resistance, while the DNA gap facilitates the degradation of the target mRNA upon ASO binding. Modifications like 2'-F and 2'-O-Me do not support RNase H activity themselves; hence, the gapmer design is essential for this mechanism.[1][2]
Performance Comparison: 2'-F-dA vs. 2'-O-Me-A
The selection of a 2'-modification involves a trade-off between binding affinity, nuclease stability, potency, and toxicity. Below is a detailed comparison of these key parameters.
Binding Affinity to Target RNA
A high binding affinity, measured by the melting temperature (Tm) of the ASO-RNA duplex, is crucial for potency. The electronegativity of the 2'-substituent significantly influences this property.
-
2'-Fluoro (2'-F): The highly electronegative fluorine atom locks the sugar into a C3'-endo conformation, which pre-organizes the oligonucleotide backbone for binding to A-form RNA.[3] This results in a significant increase in thermal stability. Oligonucleotides with 2'-F modifications show a Tm increase of approximately +1.6°C to +2.0°C per modification compared to unmodified DNA.[4]
-
2'-O-Methyl (2'-O-Me): This modification also promotes a C3'-endo sugar pucker, leading to enhanced binding affinity, though generally to a lesser extent than 2'-F. The 2'-O-methoxyethyl (2'-MOE) modification, a closely related and widely used analog, increases Tm by 0.9°C to 1.6°C per modification.[5] 2'-O-Me offers a more modest increase.
Nuclease Resistance
Protecting the oligonucleotide from degradation by endo- and exonucleases is essential for ensuring a sufficient half-life to reach its target.
-
2'-F: The 2'-fluoro modification provides substantial resistance to nuclease degradation, enhancing the stability and half-life of the ASO in serum and tissues.[3][6][7] Phosphorothioate (B77711) (PS) linkages combined with 2'-F modifications (PS-2'F-ANA) have been shown to be over 20-fold more stable than PS-DNA against 3'-exonuclease hydrolysis.[6]
-
2'-O-Me: 2'-O-Me modifications also confer excellent nuclease resistance.[8] Like 2'-F, they are often used in combination with a phosphorothioate backbone to maximize stability.
In Vitro and In Vivo Potency
Potency is a measure of the concentration at which an ASO can achieve a desired level of target knockdown.
-
2'-F: ASOs containing 2'-F modifications have demonstrated high potency. Chimeric FANA/DNA ASOs were found to have an estimated EC50 value 20- to 100-fold lower than other commonly used AONs in one study.[9] In another study, a mixed 2'-F/2'-MOE ASO was at least 8-fold more potent than a 2'-MOE ASO of the same sequence.[4] However, in some cases, 2'-F gapmer ASOs have shown lower potency in reducing target mRNA compared to their 2'-MOE counterparts, possibly due to less effective RNase H1-mediated cleavage.[10]
-
2'-O-Me: 2'-O-Me modified ASOs are effective at gene silencing, but are generally considered less potent than other second-generation modifications like 2'-MOE or Locked Nucleic Acids (LNA).[11] Their potency often correlates with the Tm of the duplexes formed with the target RNA.[1]
Toxicity Profile
The safety and tolerability of an ASO are critical for its therapeutic potential. Toxicity is often linked to off-target effects, including non-specific protein binding.
-
2'-F: A significant concern with 2'-F modifications is the potential for hepatotoxicity.[10] Studies have shown that 5-10-5 gapmer ASOs with 2'-F wings are generally more toxic than those with 2'-MOE modifications.[10] This toxicity is not dependent on hybridization to the target RNA but is correlated with promiscuous, high-affinity binding to intracellular proteins, such as the DBHS protein family, leading to their degradation and subsequent cytotoxicity.[10]
-
2'-O-Me: 2'-O-Me and 2'-MOE modifications are known to have a much more favorable safety profile.[12] They exhibit lower non-specific protein binding compared to phosphorothioate-only ASOs and significantly less toxicity than 2'-F or LNA modifications.[1][10][13] While high doses can lead to toxicity, they are generally well-tolerated in preclinical and clinical settings.[12]
Quantitative Data Summary
The table below summarizes the key performance characteristics of each modification based on available data.
| Parameter | 2'-Fluoro (2'-F) Modification | 2'-O-Methyl (2'-O-Me) Modification |
| Binding Affinity (ΔTm per mod) | ~ +1.6 to +2.0 °C | Lower than 2'-F; related 2'-MOE is +0.9 to +1.6 °C[4][5] |
| Nuclease Resistance | High; >20x more stable than PS-DNA[6] | High; provides significant nuclease stability[8] |
| RNase H Activation | Not supported by modification itself (requires DNA gap)[2] | Not supported by modification itself (requires DNA gap)[1] |
| In Vivo Potency | High, can be more potent than 2'-MOE[4] | Moderate; generally less potent than 2'-MOE[11] |
| Toxicity Profile | Associated with hepatotoxicity due to high protein binding[10] | Low toxicity; generally well-tolerated safety profile[1][12] |
Key Experimental Protocols
Standardized assays are essential for evaluating and comparing the performance of ASOs with different chemical modifications.
Thermal Melt Analysis (Tm Determination)
Objective: To determine the melting temperature (Tm) of the ASO:RNA duplex, an indicator of binding affinity.
Methodology:
-
Oligonucleotide Preparation: Synthesize and purify the ASO and the complementary single-stranded RNA target.
-
Annealing: Mix the ASO and target RNA in equimolar amounts in a buffer solution (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).
-
Denaturation and Renaturation: Heat the mixture to 95°C for 5 minutes to ensure full denaturation, followed by slow cooling to room temperature to allow for duplex formation.
-
UV Absorbance Measurement: Place the sample in a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm while slowly increasing the temperature (e.g., 0.5°C/minute) from ~20°C to 95°C.
-
Data Analysis: Plot absorbance versus temperature. The Tm is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.
Nuclease Stability Assay
Objective: To assess the resistance of the ASO to degradation by nucleases.
Methodology:
-
Oligonucleotide Labeling: Label the 5'-end of the ASO with a radioactive (³²P) or fluorescent tag for visualization.
-
Incubation: Incubate the labeled ASO at a defined concentration (e.g., 1 µM) in a biologically relevant medium, such as 90% human serum or a solution containing a specific nuclease (e.g., Crotalus adamanteus snake venom phosphodiesterase).
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours). The enzymatic reaction is quenched immediately by adding a denaturing loading buffer and freezing the sample.
-
Gel Electrophoresis: Samples from each time point are run on a denaturing polyacrylamide gel (PAGE).
-
Analysis: The gel is imaged using phosphorimaging or fluorescence scanning. The percentage of intact, full-length ASO remaining at each time point is quantified. The half-life (t½) of the ASO is calculated by plotting the percentage of intact oligo versus time.
In Vitro ASO Activity Assay
Objective: To measure the ability of an ASO to reduce the expression of its target mRNA in a cell-based model.
Methodology:
-
Cell Culture: Plate cells known to express the target gene (e.g., HeLa cells, A549 cells) in 24-well plates and grow to ~70-80% confluency.
-
Transfection: Transfect the cells with the ASO at various concentrations (e.g., 1 nM to 100 nM) using a suitable transfection agent (e.g., Lipofectamine). Include a non-targeting control ASO and a mock-transfected control.
-
Incubation: Incubate the cells for a specified period (typically 24 to 72 hours) to allow for ASO uptake and target knockdown.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).
-
Gene Expression Analysis: Perform quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the percentage of target mRNA reduction relative to the mock-transfected control. Plot the percentage knockdown versus ASO concentration to determine the IC50 (the concentration at which 50% of the target mRNA is reduced).
Visualized Workflows and Comparisons
Conclusion and Recommendations
Both 2'-F-dA and 2'-O-Me-A phosphoramidites offer significant advantages over first-generation antisense oligonucleotides by enhancing binding affinity and nuclease resistance. However, their profiles present a clear trade-off between potency and safety.
-
2'-Fluoro (2'-F) modifications provide superior binding affinity and, in many cases, higher potency.[4] This makes them a powerful tool for research applications where maximizing target knockdown is the primary goal. However, the strong association with hepatotoxicity, driven by off-target protein binding, poses a substantial barrier to their use in therapeutic development.[10]
-
2'-O-Methyl (2'-O-Me) modifications, along with the closely related 2'-MOE, represent a more balanced profile. While offering a slightly more modest gain in binding affinity compared to 2'-F, they provide robust nuclease resistance and a significantly better safety profile with low toxicity.[1][12]
For drug development professionals, the superior safety profile of 2'-O-Me and 2'-MOE makes them the preferred choice for constructing ASOs intended for therapeutic use. The risk of toxicity associated with 2'-F modifications generally outweighs the potential benefits in potency for clinical applications. The development of novel strategies to mitigate 2'-F toxicity could change this landscape, but for now, 2'-O-Me remains a safer and more reliable option for advancing antisense therapeutics.
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of antisense oligonucleotides comprising 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA): specificity, potency, and duration of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. idtdna.com [idtdna.com]
- 12. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 13. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Stability: A Comparative Guide to 2'-Fluoro and LNA Modified Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of nucleic acid therapeutics, the choice of chemical modifications is paramount to achieving desired stability and efficacy. Among the arsenal (B13267) of available modifications, 2'-Fluoro (2'-F) and Locked Nucleic Acid (LNA) stand out for their ability to significantly enhance the thermal stability of oligonucleotides. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal modification strategy.
The thermal stability of an oligonucleotide, often quantified by its melting temperature (Tm), is a critical parameter that influences its hybridization properties, nuclease resistance, and ultimately, its in vivo performance. Both 2'-F and LNA modifications bolster thermal stability by influencing the sugar pucker conformation of the nucleotide, but they do so to different extents and through distinct structural mechanisms.
Head-to-Head Comparison of Thermal Stability
Experimental data consistently demonstrates that LNA modifications confer a substantially greater increase in thermal stability compared to 2'-F modifications. The introduction of 2'-F-RNA residues into a synthetic oligonucleotide typically increases the melting temperature (Tm) of the duplex by approximately 1 to 2 °C per modification.[1] In contrast, LNA modifications can lead to a more pronounced increase in Tm, ranging from 1.5 to 4°C per LNA monomer.[2]
| Modification | Target | Increase in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) RNA | RNA | ~1.8 | (PMID: 17329276) |
| 2'-Fluoro (2'-F) RNA | DNA | ~1.3 | [3] |
| Locked Nucleic Acid (LNA) | RNA | 1.5 - 4 | [2] |
| Locked Nucleic Acid (LNA) | DNA | Up to 9.6 | [2] |
Note: The exact ΔTm can vary depending on the sequence context, the number and position of modifications, and the experimental conditions.
The superior stabilizing effect of LNA is attributed to its unique structural feature: a methylene (B1212753) bridge that "locks" the ribose sugar in a C3'-endo conformation.[1][4] This pre-organized structure minimizes the entropic penalty of hybridization, leading to a more stable duplex. While 2'-F modifications also favor the C3'-endo conformation, the sugar is not locked and retains some conformational flexibility.[1]
Structural Basis of Enhanced Stability
The enhanced thermal stability of both 2'-F and LNA modified oligonucleotides stems from their influence on the sugar pucker of the nucleotide, which in turn affects the overall helical geometry of the duplex.
Caption: Structural influence of 2'-F and LNA modifications on sugar pucker and helical form.
Experimental Protocols: Determining Thermal Stability
The melting temperature (Tm) of modified oligonucleotides is typically determined by UV-Vis spectrophotometry. This method involves monitoring the change in absorbance at 260 nm as a function of temperature.
Experimental Workflow for Tm Determination
Caption: A typical experimental workflow for determining the melting temperature (Tm) of oligonucleotides.
Detailed Methodologies
1. Oligonucleotide Preparation and Annealing:
-
Oligonucleotides: Synthesize and purify the 2'-F or LNA modified oligonucleotides and their complementary strands.
-
Buffer: A common buffer is 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.
-
Concentration: Prepare equimolar solutions of the modified oligonucleotide and its complement, typically at a concentration of 1-5 µM.
-
Annealing: Mix the complementary strands, heat the solution to 95°C for 5 minutes, and then allow it to cool slowly to room temperature to ensure proper duplex formation.[5]
2. UV-Melting Analysis:
-
Instrument: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[6][7]
-
Measurement: Place the annealed sample in a quartz cuvette and monitor the absorbance at 260 nm.
-
Temperature Ramp: Increase the temperature from a starting point (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate, typically 1°C per minute.[5]
3. Data Analysis:
-
Melting Curve: The absorbance at 260 nm will increase as the duplex denatures into single strands (hyperchromic effect). A plot of absorbance versus temperature yields a sigmoidal melting curve.
-
Tm Calculation: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated. This is most accurately calculated as the peak of the first derivative of the melting curve.[6]
Beyond Thermal Stability: Nuclease Resistance
In addition to enhancing thermal stability, both 2'-F and LNA modifications increase the resistance of oligonucleotides to nuclease degradation, a crucial factor for in vivo applications. Oligonucleotides containing 2'-F residues are more resistant to enzymatic degradation than their unmodified counterparts.[1] Similarly, LNA modifications have been shown to significantly improve the stability of oligonucleotides in human serum.[2] This enhanced nuclease resistance contributes to a longer half-life in biological systems, increasing the potential for therapeutic efficacy.
Conclusion
Both 2'-Fluoro and Locked Nucleic Acid modifications are powerful tools for enhancing the thermal stability and nuclease resistance of oligonucleotides. While 2'-F provides a moderate but significant increase in Tm, LNA offers a more substantial stabilization, making it a preferred choice when maximum thermal stability is required. The selection between these two modifications should be guided by the specific application, considering the desired level of stability, cost, and the potential impact on other properties such as target binding affinity and specificity. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of thermal stability, enabling researchers to make informed decisions in the design and development of next-generation nucleic acid therapeutics.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Contributions of stacking, preorganization, and hydrogen bonding to the thermodynamic stability of duplexes between RNA and 2'-O-methyl RNA with Locked Nucleic Acids (LNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 6. agilent.com [agilent.com]
- 7. jascoinc.com [jascoinc.com]
Unveiling the Potency of 2'-Fluoro Modified DNA/RNA Hybrids in RNase H Activity: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of antisense technology, the choice of oligonucleotide modification is paramount. This guide provides an objective comparison of the Ribonuclease H (RNase H) activity of 2'-fluoro modified DNA/RNA hybrids against other common alternatives, supported by experimental data and detailed protocols. The strategic incorporation of 2'-fluoro modifications, particularly 2'-fluoroarabinonucleic acid (FANA), presents a compelling option for enhancing the therapeutic potential of antisense oligonucleotides (ASOs).
The primary mechanism for many ASOs involves the recruitment of RNase H, an endogenous enzyme that specifically degrades the RNA strand of a DNA/RNA heteroduplex. This targeted RNA degradation leads to the silencing of gene expression. The efficiency of this process is highly dependent on the chemical modifications of the ASO. These modifications are crucial for improving drug properties such as nuclease resistance, binding affinity to the target RNA, and pharmacokinetic profiles. However, many modifications that enhance these properties can unfortunately abrogate RNase H activity.
This guide delves into the unique characteristics of 2'-fluoro modified oligonucleotides, which have emerged as a promising class of modifications that can maintain, and in some configurations, enhance RNase H-mediated cleavage of target RNA.
Comparative Performance: RNase H Activity of Modified Oligonucleotides
The efficacy of RNase H recruitment and subsequent RNA cleavage is a critical determinant of an ASO's potency. The following table summarizes the RNase H activity of various chemically modified ASOs when hybridized to a complementary RNA strand. The data is compiled from multiple studies and presented to facilitate a direct comparison.
| ASO Modification | Duplex Stability (Tm with RNA) | RNase H Activity | Key Characteristics |
| Unmodified DNA (PO) | Moderate | High | Serves as the natural substrate for RNase H, but has poor nuclease resistance. |
| Phosphorothioate (B77711) (PS) | Lower than PO-DNA | High | Provides significant nuclease resistance but can exhibit some non-specific protein binding.[1] |
| 2'-O-Methyl (2'-OMe) | High | Abolished | Increases binding affinity and nuclease resistance but the 2'-modification sterically hinders RNase H binding.[2] |
| 2'-O-Methoxyethyl (2'-MOE) | High | Abolished | Similar to 2'-OMe, it enhances affinity and stability but does not support RNase H activity.[3][4] |
| Locked Nucleic Acid (LNA) | Very High | Abolished | Offers exceptional binding affinity but the rigid conformation is not permissive for RNase H.[4] |
| 2'-Fluoroarabino- nucleic Acid (FANA) | Higher than DNA | High | FANA:RNA hybrids are recognized as substrates by RNase H, offering a unique combination of high affinity and enzymatic activity.[1] |
| Gapmer (e.g., MOE-DNA-MOE) | High | High (in DNA gap) | A widely used strategy where a central DNA "gap" that can recruit RNase H is flanked by modified "wings" that confer high affinity and nuclease resistance.[3][4][5] |
| FANA Gapmer | High | High | Chimeric oligonucleotides with FANA wings and a DNA gap can efficiently direct RNase H cleavage.[2] |
| Uniform PS-FANA | High | Moderate | While active, uniformly modified PS-FANA shows a roughly 5-fold reduction in RNase H cleavage efficiency compared to PS-DNA.[2] |
Mechanism of RNase H Action and the Role of ASO Design
RNase H recognizes the unique conformation of a DNA/RNA hybrid duplex. The enzyme's catalytic activity is directed at the RNA strand, leading to its cleavage. The design of the ASO is critical in facilitating this interaction. "Gapmer" ASOs are a prime example of rational design, leveraging the strengths of different chemical modifications.
Experimental Protocols
Accurate assessment of RNase H activity is crucial for the development of effective ASOs. Below are detailed methodologies for performing RNase H cleavage assays.
Protocol 1: Gel-Based RNase H Cleavage Assay
This method allows for the direct visualization of RNA cleavage products.
1. Materials:
-
5'-radiolabeled or fluorescently labeled RNA oligonucleotide substrate.
-
Unlabeled antisense oligonucleotide (unmodified, 2'-fluoro modified, or other variants).
-
Recombinant Human RNase H1.
-
RNase H reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT).
-
Annealing buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl).
-
Formamide (B127407) loading buffer.
-
Denaturing polyacrylamide gel (e.g., 20%).
-
Phosphorimager or fluorescence scanner.
2. Procedure:
-
Annealing: Mix the labeled RNA and the ASO in a 1:1.2 molar ratio in annealing buffer. Heat at 90°C for 2 minutes and then allow to cool slowly to room temperature to form the DNA/RNA hybrid.
-
RNase H Reaction: In a microcentrifuge tube, combine the annealed hybrid with RNase H reaction buffer and purified water. Pre-incubate at 37°C for 5 minutes.
-
Initiate Cleavage: Add RNase H1 to the reaction mixture to a final concentration of, for example, 0.01 U/µL.
-
Time Course: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench by adding an equal volume of formamide loading buffer.
-
Gel Electrophoresis: Denature the samples by heating at 95°C for 5 minutes. Load the samples onto a denaturing polyacrylamide gel.
-
Visualization and Quantification: After electrophoresis, visualize the gel using a phosphorimager or fluorescence scanner. The intensity of the full-length RNA band and the cleavage product bands can be quantified to determine the percentage of cleavage over time.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based RNase H Cleavage Assay
This is a high-throughput, real-time method for measuring RNase H activity.
1. Materials:
-
Dual-labeled RNA substrate: a fluorophore on one end (e.g., FAM) and a quencher on the other (e.g., DABCYL).
-
Unlabeled ASO.
-
Recombinant Human RNase H1.
-
RNase H reaction buffer.
-
Fluorescence plate reader.
2. Procedure:
-
Hybrid Formation: Anneal the dual-labeled RNA with the ASO as described in the gel-based assay. In the intact hybrid, the quencher is in close proximity to the fluorophore, resulting in low fluorescence.
-
Reaction Setup: In a microplate, combine the annealed hybrid with RNase H reaction buffer.
-
Initiate and Measure: Add RNase H1 to initiate the reaction. Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Acquisition: Monitor the increase in fluorescence over time at 37°C. Cleavage of the RNA substrate by RNase H separates the fluorophore from the quencher, leading to an increase in fluorescence signal.
-
Data Analysis: The initial rate of the reaction can be calculated from the linear phase of the fluorescence increase.
Comparative Logic: Selecting the Right Modification
The choice of ASO modification involves a trade-off between various properties. The following diagram illustrates the logical considerations when comparing 2'-fluoro modifications with other alternatives for RNase H-dependent applications.
Conclusion
2'-fluoro modified oligonucleotides, particularly in the form of FANA, stand out as a valuable tool in the design of antisense therapeutics. Their ability to form stable duplexes with RNA that are still efficiently recognized and cleaved by RNase H offers a distinct advantage over many other high-affinity modifications that abolish enzymatic activity. The use of 2'-F-ANA in gapmer designs provides a robust platform for developing potent and specific ASOs. For researchers in drug development, a thorough understanding of the interplay between chemical modification and RNase H activity, as outlined in this guide, is essential for the rational design of next-generation oligonucleotide-based drugs.
References
- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Binding affinity of 2'-fluoro modified aptamers compared to RNA
An Objective Comparison of Binding Affinity: 2'-Fluoro Modified Aptamers vs. Unmodified RNA Aptamers
For researchers and professionals in drug development, the selection of an appropriate aptamer is critical for therapeutic and diagnostic success. Aptamers, which are short, single-stranded nucleic acid molecules, are lauded for their high specificity and affinity in binding to a wide array of targets, from small molecules to large proteins. A common chemical modification to enhance their in vivo stability is the substitution of the 2'-hydroxyl group of pyrimidines with a 2'-fluoro (2'-F) group. This guide provides an objective comparison of the binding affinity of 2'-fluoro modified aptamers relative to their unmodified RNA counterparts, supported by experimental data and detailed protocols.
Enhanced Binding Affinity with 2'-Fluoro Modifications
Chemical modifications are often employed to improve the nuclease resistance of RNA aptamers, a crucial factor for therapeutic applications.[1] The 2'-fluoro modification on pyrimidine (B1678525) nucleotides is a popular strategy that not only significantly increases the serum half-life of RNA but can also enhance its binding affinity to the target molecule.[1][2]
Several studies have indicated that 2'-F modified aptamers often exhibit higher affinities than their unmodified RNA equivalents.[1] This enhancement is attributed to a couple of key factors:
-
Structural Stability: The 2'-F modification favors a C3'-endo sugar pucker, which is characteristic of an A-form helix. This pre-organization can lead to more thermodynamically stable secondary structures in the aptamer.[1]
-
Improved Molecular Interactions: It has been observed that 2'-F-modified RNA duplexes are less hydrated. This results in stronger Watson-Crick hydrogen bonding and more effective π-π stacking interactions between the nucleobases, contributing to a tighter bind with the target.[1]
For instance, studies on aptamers targeting the HIV-1 reverse transcriptase (RT) found that inhibition was most potent with 2'-F-pyrimidine modified RNAs compared to other 2' modifications or unmodified RNA.[1][3][4] This suggests a stronger interaction and higher affinity of the 2'-F modified aptamers for the RT protein.
Quantitative Comparison of Binding Affinity
The dissociation constant (Kd) is a key metric for quantifying binding affinity, with a lower Kd value indicating a stronger interaction. The table below compares the Kd values for unmodified and 2'-F modified RNA aptamers targeting human thrombin.
| Aptamer Type | Target | Dissociation Constant (Kd) | Reference |
| RNA Aptamer | Human α-thrombin | ~1 nM | [5] |
| 2'-F Modified RNA Aptamer (Toggle-25t) | Human α-thrombin | 0.5 nM | [6] |
This data illustrates that for the thrombin target, the 2'-fluoro modification results in a two-fold increase in binding affinity.
Experimental Protocols for Determining Binding Affinity
Accurate determination of binding parameters is essential for aptamer characterization. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two powerful, label-free techniques widely used for this purpose.[7][8][9][10][11]
Surface Plasmon Resonance (SPR)
SPR is an optical technique that measures real-time biomolecular interactions.[12] One binding partner (the ligand, e.g., a biotinylated aptamer) is immobilized on a sensor chip, and the other (the analyte, e.g., the target protein) is flowed over the surface.[12][13] The binding event causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[11] From this data, association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd), can be calculated.[13]
General SPR Protocol:
-
Immobilization: A poly(T) DNA linker is covalently attached to a carboxymethylated dextran (B179266) sensor chip. The aptamer, synthesized with a corresponding poly(A) tail, is then captured by hybridization.[12] Alternatively, a biotinylated aptamer can be immobilized on a streptavidin-coated sensor chip.
-
Binding Analysis: The target protein (analyte) is injected at various concentrations in a running buffer over the sensor surface.
-
Dissociation: Running buffer without the analyte is flowed over the chip to measure the dissociation of the aptamer-target complex.
-
Regeneration: A specific solution (e.g., high salt buffer or a brief pulse of NaOH) is injected to remove the bound analyte and aptamer, preparing the surface for the next cycle.[12]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy ΔH and entropy ΔS) in a single experiment.[14][15]
General ITC Protocol:
-
Sample Preparation: The aptamer and the target ligand are extensively dialyzed against the same buffer to minimize buffer mismatch effects. The samples must be degassed to prevent air bubbles.[17]
-
Cell Loading: The sample cell is typically filled with the aptamer solution (e.g., 10-20 µM), and the injection syringe is loaded with a higher concentration of the target ligand (15-20 times the aptamer concentration).[14]
-
Titration: A series of small, precise injections of the ligand from the syringe into the sample cell is performed. The heat change after each injection is measured relative to a reference cell containing only buffer.[9]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the aptamer. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters and the binding affinity.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing aptamer binding affinity using Surface Plasmon Resonance (SPR).
Caption: Workflow for Aptamer Binding Affinity Analysis using SPR.
Conclusion
The incorporation of 2'-fluoro modifications into RNA aptamers is a well-established strategy to enhance their stability against nucleases. The available evidence strongly suggests that this modification frequently provides the additional benefit of increasing the aptamer's binding affinity for its target. This enhanced affinity, stemming from favorable structural conformations and improved intermolecular forces, makes 2'-F modified aptamers a superior choice for many diagnostic and therapeutic applications where high-affinity binding and in vivo longevity are paramount. The rigorous characterization of these binding properties using techniques like SPR and ITC is a critical step in the development and validation of aptamer-based technologies.
References
- 1. 2′-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2'-fluoro-modified pyrimidines enhance affinity of RNA oligonucleotides to HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of an RNA aptamer bound to thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Label-Free Determination of the Dissociation Constant of Small Molecule-Aptamer Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Label-Free Determination of the Kinetic Parameters of Protein-Aptamer Interaction by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review of Methods for Measuring Aptamer-ProteinEquilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. japtamers.co.uk [japtamers.co.uk]
- 12. Facile characterization of aptamer kinetic and equilibrium binding properties using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
- 14. japtamers.co.uk [japtamers.co.uk]
- 15. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. Video: Determining the Thermodynamic and Kinetic Association of a DNA Aptamer and Tetracycline Using Isothermal Titration Calorimetry [jove.com]
2'-Fluoro Modified siRNA Outperforms Unmodified siRNA for In Vivo Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice between chemically modified and unmodified small interfering RNA (siRNA) is critical for successful in vivo gene silencing. This guide provides a detailed comparison of 2'-fluoro (2'-F) modified siRNA and its unmodified counterpart, supported by experimental data, to inform the selection of the most effective therapeutic and research agents.
The evidence strongly indicates that 2'-fluoro modified siRNAs offer significant advantages in vivo, demonstrating superior potency, stability, and a more favorable safety profile compared to unmodified siRNAs. These enhancements are crucial for overcoming the inherent challenges of in vivo siRNA delivery, such as rapid degradation by nucleases and potential off-target effects.
Superior In Vivo Efficacy and Duration of Action
Studies have consistently shown that 2'-F modified siRNAs are more potent and have a longer duration of gene silencing activity in vivo. In a key study, a 2'-F-modified siRNA targeting coagulation Factor VII (FVII) was found to be approximately twice as potent as the unmodified siRNA in mice.[1][2][3] This increased potency means that a lower dose of the modified siRNA is required to achieve the same level of gene knockdown, reducing the potential for dose-related toxicity.
The enhanced stability of 2'-F modified siRNAs is a primary contributor to their improved in vivo performance. Unmodified siRNAs are highly susceptible to degradation by endonucleases present in the bloodstream and tissues, with a half-life that can be as short as a few minutes.[4][5] In contrast, 2'-F modifications protect the siRNA from nuclease activity, significantly extending its half-life. For instance, while unmodified siRNA can be completely degraded in serum within 4 hours, 2'-F-modified siRNA can have a half-life greater than 24 hours.[2][3] This increased stability ensures that the siRNA remains intact and active for a longer period, leading to a more sustained gene silencing effect.
Enhanced Stability and Reduced Immunostimulation
The 2'-fluoro modification imparts significant thermodynamic stability to the siRNA duplex. The melting temperature (Tm) of a 2'-F modified siRNA was observed to be almost 15°C higher than that of the corresponding unmodified duplex, indicating a more stable structure.[2] This increased stability is primarily due to favorable enthalpy, a surprising finding that challenges the common assumption of an entropy-driven benefit from conformational preorganization.[3][6]
A critical advantage of 2'-F modification is the reduction of the innate immune response. Unmodified siRNAs can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to the production of inflammatory cytokines such as INFα and TNFα.[2][7] However, 2'-F modified siRNAs have been shown to be non-immunostimulatory, avoiding this adverse effect.[1][2][3]
Comparative Performance Data
The following tables summarize the quantitative data comparing the performance of 2'-fluoro modified and unmodified siRNAs from key in vivo studies.
| Parameter | Unmodified siRNA | 2'-Fluoro Modified siRNA | Reference |
| In Vivo Potency (FVII Silencing) | ~1x | ~2x (twice as potent) | [1][2][3] |
| Serum Half-life | < 15 minutes to < 4 hours | > 24 hours | [2][3][8] |
| In Vitro IC50 (FVII Assay) | 0.95 nM | 0.50 nM | [2][3] |
| Immunostimulation (INFα & TNFα production) | Stimulatory | Non-stimulatory | [2][3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following is a representative experimental protocol for in vivo evaluation of siRNA efficacy.
In Vivo FVII Silencing in Mice
-
siRNA Formulation: siRNAs (both unmodified and 2'-F modified) are formulated with a lipid nanoparticle (LNP) delivery system, such as LNP01, to facilitate delivery to the liver.
-
Animal Model: Male C57BL/6 mice (n=5 per group) are used for the study.
-
Administration: A single intravenous (i.v.) dose of the formulated siRNA is administered to the mice. A phosphate-buffered saline (PBS) group serves as a negative control.
-
Sample Collection: Blood samples are collected from the mice at various time points post-administration (e.g., 24, 48, 72 hours).
-
FVII Protein Measurement: Serum is isolated from the blood samples, and FVII protein levels are measured using a chromogenic assay.
-
Data Analysis: The percentage of FVII protein reduction is calculated relative to the PBS control group to determine the in vivo gene silencing efficacy.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the RNA interference pathway and a typical experimental workflow for comparing siRNA efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 4. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Unexpected origins of the enhanced pairing affinity of 2'-fluoro-modified RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knocking down barriers: advances in siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2'-Fluoro Phosphoramidites in Oligonucleotide Therapeutics: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chemical modifications is a critical determinant of an oligonucleotide therapeutic's success. Among the myriad of available modifications, 2'-fluoro (2'-F) phosphoramidites have emerged as a powerful tool for enhancing the drug-like properties of oligonucleotides. This guide provides an objective comparison of 2'-fluoro modified oligonucleotides with other common alternatives, supported by experimental data, to inform strategic decisions in therapeutic design and development.
The introduction of a fluorine atom at the 2' position of the ribose sugar confers a unique combination of properties that directly address the primary challenges in oligonucleotide therapeutics: stability, binding affinity, and in vivo efficacy. This modification enhances nuclease resistance, a crucial factor for increasing the half-life of oligonucleotides in biological systems, and improves binding affinity to target RNA sequences.[1] The fluorine substitution favors an A-form helical structure, which is advantageous for targeting RNA.[1]
Performance Comparison of 2'-Fluoro Oligonucleotides
The decision to incorporate 2'-fluoro modifications should be weighed against other common strategies such as 2'-O-methyl (2'-OMe) modifications and the use of Locked Nucleic Acids (LNAs). Each modification presents a distinct profile of benefits and drawbacks.
Enhanced Thermal Stability
A key performance indicator for the binding affinity of an oligonucleotide is its melting temperature (Tm) when hybridized to a complementary strand. A higher Tm generally indicates a more stable duplex and stronger binding. Oligonucleotides incorporating 2'-fluoro modifications consistently demonstrate a significant increase in thermal stability.
| Modification | Change in Melting Temperature (ΔTm) per Modification (°C) | Reference |
| 2'-Fluoro (2'-F) | +1.8 to +5 | [2][3] |
| 2'-O-Methyl (2'-OMe) | +1.3 to +1.5 | [2] |
| Locked Nucleic Acid (LNA) | +2 to +8 | [4] |
| Phosphorothioate (B77711) (PS) | -0.5 (destabilizing) | [5] |
Table 1: Comparison of the effect of different modifications on the thermal stability of oligonucleotide duplexes. The values represent the approximate change in melting temperature per modification.
Increased Nuclease Resistance
The susceptibility of unmodified oligonucleotides to degradation by nucleases is a major hurdle for their therapeutic application. The 2'-fluoro modification provides a steric hindrance to nuclease activity, thereby extending the oligonucleotide's half-life.
| Modification | Relative Nuclease Resistance | Reference |
| Unmodified DNA/RNA | Low | [6] |
| 2'-Fluoro (2'-F) | High | [1][7] |
| 2'-O-Methyl (2'-OMe) | High | [6] |
| Locked Nucleic Acid (LNA) | Very High | [4] |
| Phosphorothioate (PS) | High | [8] |
Table 2: Qualitative comparison of the nuclease resistance conferred by different oligonucleotide modifications.
Cost-Benefit Analysis
While the performance benefits of 2'-fluoro phosphoramidites are clear, a comprehensive evaluation must consider the associated costs. The synthesis of modified phosphoramidites is more complex than their unmodified counterparts, which is reflected in their price.
| Phosphoramidite (B1245037) Type | Representative Price Range (per gram) | Key Benefits | Key Considerations |
| Standard Deoxyphosphoramidites | $50 - $150 | Low cost, well-established chemistry | Low nuclease resistance and binding affinity |
| 2'-Fluoro Phosphoramidites | $230 - $1,500+ | Excellent balance of increased binding affinity and nuclease resistance | Higher cost than standard and 2'-OMe phosphoramidites |
| 2'-O-Methyl Phosphoramidites | $150 - $500 | Good nuclease resistance and moderate increase in binding affinity, cost-effective | Lower binding affinity compared to 2'-F and LNA |
| LNA Phosphoramidites | $500 - $5,000+ | Highest binding affinity and nuclease resistance | Highest cost, potential for toxicity in some applications |
Table 3: Estimated cost comparison of common phosphoramidites. Prices are approximate and can vary significantly based on supplier, scale, and purity.
The data indicates that while 2'-fluoro phosphoramidites represent a greater initial investment compared to standard or 2'-O-methyl phosphoramidites, they offer a compelling balance of performance and cost. For applications where high binding affinity and nuclease resistance are critical for efficacy, the enhanced performance of 2'-fluoro modifications can justify the additional expense, potentially leading to lower effective doses and improved therapeutic outcomes.
Experimental Protocols
The synthesis of 2'-fluoro modified oligonucleotides is readily achievable using standard automated solid-phase phosphoramidite chemistry. However, some adjustments to the standard protocols are recommended to ensure high coupling efficiencies.
Automated Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides
This protocol outlines the key steps for incorporating 2'-fluoro phosphoramidites into an oligonucleotide sequence using an automated DNA/RNA synthesizer.
Materials:
-
5'-DMT-N-protected-2'-fluoro-ribonucleoside-3'-CE-phosphoramidites (fA, fC, fG, fU)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard synthesis reagents:
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous Acetonitrile
-
Procedure:
-
Preparation: Install the 2'-fluoro phosphoramidite vials, the appropriate solid support column, and fresh synthesis reagents on the synthesizer.
-
Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's software.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: The 5'-DMT protecting group is removed from the support-bound nucleoside.
-
Coupling: The 2'-fluoro phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time of 3-6 minutes is often recommended for 2'-fluoro phosphoramidites to ensure high coupling efficiency.[9][10]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final sequence is assembled, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a suitable deprotection solution (e.g., Ammonia/Methylamine mixture).
-
Purification: The crude oligonucleotide is purified using methods such as reverse-phase HPLC, anion-exchange HPLC, or denaturing polyacrylamide gel electrophoresis (PAGE).[10]
Visualizing the Chemical Landscape and Synthesis Workflow
To better understand the molecular basis for the properties of 2'-fluoro phosphoramidites and their integration into oligonucleotide synthesis, the following diagrams provide a visual representation of their chemical structure and the synthesis process.
Figure 1: Comparison of the 2'-substituents for unmodified ribose, 2'-fluoro, 2'-O-methyl, and LNA.
Figure 2: The iterative cycle of solid-phase oligonucleotide synthesis incorporating a 2'-fluoro phosphoramidite.
Figure 3: A logical workflow to guide the selection of an appropriate oligonucleotide modification strategy.
References
- 1. pharmananoai.com [pharmananoai.com]
- 2. indiamart.com [indiamart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DMT-2'-Fluoro-dG(Ib) Phosphoramidite, 144089-97-4 | BroadPharm [broadpharm.com]
- 5. DMT-2'-Fluoro-dC(Bz) Phosphoramidite 500 MG | Lab901 [lab901.net]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pricing, Lead Time & Guaranteed Yield | DNA - Hokkaido System Science Co.,Ltd. [hssnet.co.jp]
- 8. Phosphorothioate [Ps] Oligo Modifications from Gene Link [genelink.com]
- 9. Chemgenes Corporation 5'-VINYL PHOSPHONATE 2'-O-METH, Quantity: Each of | Fisher Scientific [fishersci.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Analysis of 2'-Fluoro Modified Duplexes by NMR
For Researchers, Scientists, and Drug Development Professionals
The introduction of a 2'-fluoro (2'-F) modification to ribonucleic acid (RNA) duplexes has garnered significant interest in the fields of therapeutics and diagnostics. This modification has been shown to enhance nuclease resistance and thermal stability, making 2'-F modified oligonucleotides promising candidates for applications such as siRNA, antisense oligonucleotides, and aptamers.[1][2][3] Understanding the structural implications of this modification is paramount for the rational design of effective nucleic acid-based drugs. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the high-resolution three-dimensional structures of these modified duplexes in solution.[4][5]
This guide provides a comparative analysis of 2'-fluoro modified and unmodified RNA duplexes, focusing on structural parameters determined by NMR. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations to illustrate the experimental workflow and the structural impact of the 2'-F modification.
Data Presentation: Comparative NMR Structural Parameters
The 2'-fluoro modification significantly influences the conformational properties of the sugar moiety and, consequently, the overall duplex structure. The high electronegativity of the fluorine atom favors a C3'-endo sugar pucker, which is characteristic of A-form RNA helices.[1][2][6] This preorganization of the sugar conformation contributes to the increased thermal stability of 2'-F modified duplexes.[1][2]
Below is a summary of key NMR parameters that highlight the structural differences between unmodified RNA and 2'-F RNA duplexes.
| NMR Parameter | Unmodified RNA Duplex | 2'-Fluoro Modified RNA Duplex | Structural Implication of 2'-F Modification |
| Sugar Pucker | Dynamic equilibrium between C3'-endo and C2'-endo conformations | Predominantly C3'-endo conformation[1][2] | Preorganizes the backbone for an A-form helix, contributing to increased stability. |
| H1'-H2' Coupling Constant (³JH1'H2') | Typically 4-6 Hz | Generally smaller, consistent with C3'-endo pucker[7] | Confirms the preference for the C3'-endo sugar conformation. |
| Imino Proton Chemical Shifts (¹H) | Characteristic chemical shifts for A:U and G:C base pairs | Increased chemical shifts for some imino protons compared to RNA.[1][8] | Indicates stronger Watson-Crick hydrogen bonding.[1][8] |
| One-bond Imino ¹⁵N-¹H Coupling Constants (¹JNH) | Specific values for each base pair | Less negative ¹JNH values compared to RNA by an average of 0.8 ± 0.3 Hz.[1][8] | Suggests a strengthening of the hydrogen bonds within the base pairs.[1] |
| Helical Geometry | Canonical A-form helix | Maintains a canonical A-form helix, with very little effect on the local and overall helix geometry.[1][4] | The 2'-F modification is well-tolerated within the A-form helical structure. |
| Minor Groove Hydration | Extensively hydrated via the 2'-OH group | Poorly hydrated as the 2'-F is a poor hydrogen bond acceptor.[1] | Alters the solvent interactions in the minor groove, which can affect protein-RNA recognition. |
Experimental Protocols
The following section details the key experimental methodologies for the structural analysis of 2'-fluoro modified duplexes by NMR.
-
Oligonucleotide Synthesis: 2'-Fluoro modified RNA oligonucleotides are chemically synthesized using solid-phase phosphoramidite (B1245037) chemistry.[9][10]
-
Purification: The synthesized oligonucleotides are purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.[10]
-
Duplex Annealing: Equimolar amounts of the complementary strands are dissolved in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). The solution is heated to 95°C for 5 minutes and then slowly cooled to room temperature to facilitate duplex formation.
-
NMR Sample Preparation: The annealed duplex is lyophilized and redissolved in either D₂O or a 90% H₂O/10% D₂O mixture. For imino proton observation, the H₂O/D₂O mixture is essential. The final sample concentration for NMR is typically in the range of 0.5-2.0 mM.
A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to assign the resonances and determine the structure of the duplex.
-
1D ¹H NMR: This is used to observe the imino protons, which are indicative of base pairing. The spectra are typically recorded over a range of temperatures to monitor the melting transition of the duplex.[1]
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is the primary experiment for structure determination. It provides information about through-space distances between protons that are close to each other (typically < 5 Å). A mixing time of around 250 ms (B15284909) is commonly used for duplex RNA.[8]
-
2D Total Correlation Spectroscopy (TOCSY): This experiment is used to identify scalar-coupled protons within the same sugar spin system.
-
2D Double-Quantum-Filtered Correlated Spectroscopy (DQF-COSY): This experiment is used to measure scalar coupling constants, particularly the H1'-H2' coupling, which is crucial for determining the sugar pucker conformation.[8]
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): If ¹⁵N-labeled samples are available, these experiments can be used to directly observe the nitrogen atoms in the nucleobases and measure coupling constants like ¹JNH.[1]
-
Resonance Assignment: The collected NMR spectra are processed and analyzed to assign all the proton resonances to their respective atoms in the oligonucleotide sequence. This is achieved by systematically "walking" through the NOESY spectra to connect sequential nucleotide residues.[8]
-
Distance and Torsion Angle Restraints: The intensities of the NOE cross-peaks are converted into distance restraints. Torsion angle restraints, particularly for the sugar pucker, are derived from the measured coupling constants.
-
Structure Calculation: The distance and torsion angle restraints are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA, or AMBER) to generate a family of 3D structures that are consistent with the experimental data.
-
Structure Validation: The calculated structures are validated to ensure they have good stereochemistry and fit the experimental data well.
Mandatory Visualizations
Caption: Experimental workflow for the structural analysis of 2'-fluoro modified duplexes by NMR.
Caption: Impact of 2'-fluoro modification on the structural features of an RNA duplex.
References
- 1. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. benchchem.com [benchchem.com]
- 5. NMR Structure Determination for Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications | MDPI [mdpi.com]
- 7. 2′-O-Trifluoromethylated RNA – a powerful modification for RNA chemistry and NMR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Structural Impact of 2'-Fluoro-2'-deoxyadenosine on Oligonucleotides: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational and stability changes induced by nucleotide modifications is paramount for the rational design of novel therapeutics and diagnostics. This guide provides an objective comparison of the circular dichroism (CD) and thermal stability of oligonucleotides containing 2'-fluoro-2'-deoxyadenosine (B150665) (2'-F-dA) against unmodified DNA and other relevant alternatives, supported by experimental data from peer-reviewed studies.
The introduction of a fluorine atom at the 2' position of the deoxyribose sugar in adenosine (B11128) (2'-F-dA) significantly influences the biophysical properties of oligonucleotides. This modification has been shown to enhance thermal stability and modulate the helical structure, making it a valuable tool in the development of antisense oligonucleotides, siRNAs, and aptamers.
Comparative Analysis of Thermal Stability
The incorporation of 2'-F-dA into oligonucleotides consistently leads to an increase in the thermal stability of duplexes when hybridized with both DNA and RNA targets. This is evidenced by a higher melting temperature (Tm), the temperature at which 50% of the duplex dissociates. The stabilizing effect is attributed to the high electronegativity of the fluorine atom, which favors a C3'-endo sugar pucker, characteristic of A-form helices, and leads to more favorable hybridization enthalpies.
A comparative study on the thermal stability of various modified oligonucleotides has shown a clear trend in the enhancement of duplex stability. The general order of increasing thermal stability is as follows: Phosphorothioate DNA (PS-DNA)/PS-DNA < DNA/DNA < DNA/RNA < RNA/RNA < RNA/2'-Fluoro RNA < 2'-Fluoro RNA/2'-Fluoro RNA < 2'-Fluoro RNA/Locked Nucleic Acid (LNA) < LNA/LNA[1].
The following table summarizes the thermal melting temperatures (Tm) for duplexes containing 2'-F modifications compared to their unmodified counterparts and other common modifications.
| Duplex Composition | Modification | Melting Temperature (Tm) °C | Change in Tm (°C) per modification | Reference |
| DNA/DNA | Unmodified | (baseline) | - | [1] |
| DNA/DNA | 2'-Fluoro | Increased | ~ +1.3 | [2] |
| RNA/RNA | Unmodified | (baseline) | - | [1] |
| RNA/2'-F RNA | 2'-Fluoro | Increased | ~ +1-2 | [3] |
| 2'-F RNA/2'-F RNA | Fully 2'-Fluoro | Significantly Increased | Not specified | [1] |
| DNA/RNA | Unmodified | (baseline) | - | [1] |
| 2'F-ANA/RNA | 2'-Fluoro-arabino | Increased | Not specified | [4][5] |
Note: The exact Tm values are sequence and buffer dependent. The values presented here are indicative of the general trend observed in published studies.
Conformational Analysis by Circular Dichroism
Circular dichroism (CD) spectroscopy is a powerful technique to probe the secondary structure of oligonucleotides. The CD spectrum of an oligonucleotide is sensitive to its helical conformation, with canonical B-form DNA, A-form RNA, and Z-form DNA each displaying characteristic spectral features.
Experimental evidence indicates that oligonucleotides containing 2'-fluoro modifications in a ribose context (2'-F-RNA) predominantly adopt an A-form helical geometry[6]. This is characterized by a positive CD band around 260-270 nm and a strong negative band around 210 nm. This conformational preference is a key factor in the increased thermal stability and is particularly relevant for applications involving RNA targets, as A-form helices are the natural conformation of RNA duplexes.
Studies on the closely related 2'-fluoro-arabinonucleic acid (2'F-ANA), a stereoisomer of 2'-F-RNA, also show that 2'F-ANA/RNA hybrids adopt an 'A-like' structure[4][5]. While not identical, this provides strong supporting evidence for the conformational propensities of 2'-fluoro modified nucleotides.
The table below summarizes the characteristic CD spectral features of oligonucleotides with and without 2'-F modifications.
| Oligonucleotide Duplex | Predominant Conformation | Positive Band (approx. nm) | Negative Band (approx. nm) | Reference |
| Unmodified DNA/DNA | B-form | 275 | 245 | [4] |
| Unmodified RNA/RNA | A-form | 260-270 | 210 | [6] |
| 2'-F RNA/RNA Hybrid | A-form | 260-270 | 210 | [6] |
| 2'F-ANA/RNA Hybrid | A-like form | ~265 | ~212 | [4] |
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure and conformational changes of oligonucleotides upon incorporation of 2'-F-dA.
Methodology:
-
Sample Preparation: Oligonucleotides are synthesized and purified, typically by HPLC. The concentration is determined by UV absorbance at 260 nm. Complementary strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) by heating to 90°C for 5 minutes and slowly cooling to room temperature.
-
Instrumentation: CD spectra are recorded on a calibrated spectropolarimeter equipped with a Peltier temperature controller.
-
Data Acquisition: Spectra are typically recorded from 320 nm to 200 nm at a constant temperature (e.g., 20°C) in a quartz cuvette with a 1 cm path length.
-
Parameters:
-
Wavelength range: 200-320 nm
-
Data interval: 1 nm
-
Scan speed: 100 nm/min
-
Bandwidth: 1 nm
-
Averaging time: 1 s
-
Number of scans: 3-5
-
-
Data Analysis: The baseline spectrum of the buffer is subtracted from the sample spectra. The resulting spectra are smoothed, and the molar ellipticity [θ] is calculated.
UV Thermal Melting (Tm) Analysis
Objective: To determine the melting temperature (Tm) and thermodynamic stability of oligonucleotide duplexes.
Methodology:
-
Sample Preparation: Annealed oligonucleotide duplexes are prepared as described for CD spectroscopy at a known concentration (e.g., 2 µM).
-
Instrumentation: A UV-Vis spectrophotometer equipped with a multi-cell Peltier temperature controller is used.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is increased at a constant rate.
-
Parameters:
-
Temperature range: 20°C to 95°C
-
Ramp rate: 0.5°C/min or 1°C/min
-
Data interval: 1°C
-
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the first derivative of the melting curve is at its maximum. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived by fitting the melting curves to a two-state model.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a comparative study on the circular dichroism and thermal stability of modified oligonucleotides.
Caption: Workflow for the comparative biophysical analysis of modified oligonucleotides.
References
- 1. Assessment and comparison of thermal stability of phosphorothioate-DNA, DNA, RNA, 2'-F RNA, and LNA in the context of Phi29 pRNA 3WJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. 2' Fluoro RNA Modification [biosyn.com]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating Gene Silencing with 2'-Fluoro Modified ASOs: A Comparative Guide
For researchers, scientists, and drug development professionals, the effective validation of gene silencing technologies is paramount. Among the array of available tools, 2'-fluoro (2'-F) modified antisense oligonucleotides (ASOs) have emerged as a potent option. This guide provides an objective comparison of 2'-F ASOs with other leading chemistries, supported by experimental data and detailed protocols to aid in the rational design and validation of gene silencing experiments.
The Advantage of 2'-Fluoro Modification
Antisense oligonucleotides are synthetic single-stranded nucleic acids designed to bind to a specific mRNA sequence, leading to the degradation of the target mRNA and subsequent reduction in protein expression. Chemical modifications are crucial to enhance their stability, binding affinity, and pharmacokinetic properties. The 2'-fluoro modification, where a fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar, offers several key advantages:
-
Enhanced Nuclease Resistance: The 2'-F modification significantly increases the oligonucleotide's resistance to degradation by cellular nucleases, prolonging its activity.[1][2]
-
High Binding Affinity: 2'-F ASOs exhibit a high binding affinity for their target RNA, forming stable ASO:RNA duplexes.[3][4] This increased affinity can translate to higher potency.
-
RNase H Activity: ASOs with a central "gap" of unmodified DNA flanked by 2'-modified nucleotides (gapmers) can effectively recruit RNase H1, an enzyme that cleaves the RNA strand of the DNA:RNA hybrid, leading to target mRNA degradation.[5][6] The 2'-F modification is compatible with this gapmer design.[3]
Comparative Performance of ASO Chemistries
The selection of an appropriate ASO chemistry is critical for successful gene silencing. Below is a comparison of 2'-F modified ASOs with other commonly used second-generation chemistries: 2'-O-Methoxyethyl (2'-MOE), Locked Nucleic Acid (LNA), and constrained Ethyl (cEt).
| Feature | 2'-Fluoro (2'-F) | 2'-O-Methoxyethyl (2'-MOE) | Locked Nucleic Acid (LNA) | constrained Ethyl (cEt) |
| Binding Affinity (ΔTm per modification) | ~ +2.0°C | ~ +1.5°C | +4 to +8°C | High |
| Nuclease Resistance | High | High | Very High | Very High |
| RNase H Competency (in gapmer format) | Yes | Yes | Yes | Yes |
| Potency | High | Moderate to High | Very High | Very High |
| Toxicity Profile | Generally well-tolerated, but some sequence-dependent off-target effects and potential for hepatotoxicity have been reported.[7][8] | Well-established safety profile in clinical applications. | Higher potential for hepatotoxicity compared to other chemistries. | Appears to offer a good balance of potency and safety. |
| Off-Target Effects | Can occur, influenced by sequence and chemistry.[9] | Lower propensity for off-target effects compared to LNA. | Higher risk of off-target effects due to very high binding affinity.[10] | Reduced off-target effects compared to LNA. |
Experimental Validation of Gene Silencing
Rigorous experimental validation is essential to confirm the on-target efficacy and specificity of 2'-F ASOs. This typically involves quantifying the reduction of both the target mRNA and the corresponding protein.
dot
Caption: Experimental workflow for in vitro validation of ASO-mediated gene silencing.
Experimental Protocols
1. ASO Transfection in Cell Culture
This protocol provides a general guideline for transfecting adherent cells with 2'-F ASOs using a lipid-based transfection reagent.
-
Materials:
-
Adherent cells (e.g., HeLa, A549)
-
Complete growth medium
-
Opti-MEM I Reduced Serum Medium
-
2'-F modified ASO (targeting gene of interest and a non-targeting control)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)
-
6-well plates
-
Nuclease-free water
-
-
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to reach 70-90% confluency at the time of transfection.[11]
-
ASO Preparation: On the day of transfection, dilute the 2'-F ASO and non-targeting control ASO to the desired final concentration (e.g., 10-100 nM) in Opti-MEM.[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the lipid-based transfection reagent in Opti-MEM according to the manufacturer's instructions. Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.[11]
-
Transfection: Add the ASO-lipid complexes to the cells in fresh, serum-free or complete medium (as recommended by the transfection reagent manufacturer).
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis.[11]
-
2. Quantification of mRNA Knockdown by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is the gold standard for measuring changes in mRNA levels.[12]
-
Materials:
-
RNA isolation kit
-
Reverse transcriptase and reaction components
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Isolation: Isolate total RNA from ASO-treated and control cells using a commercial kit. Assess RNA quality and quantity.[12]
-
Reverse Transcription (RT): Synthesize cDNA from the isolated RNA using a reverse transcriptase.[12]
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers. Run the reaction in a real-time PCR instrument.
-
Data Analysis: Determine the quantification cycle (Cq) values for the target and housekeeping genes. Calculate the relative mRNA reduction using the ΔΔCq method.[12]
-
3. Quantification of Protein Knockdown by Western Blot
Western blotting is used to detect and quantify the reduction in the target protein levels.[13]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Protein Lysis: Lyse the ASO-treated and control cells and quantify the protein concentration.[14]
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the relative reduction in protein levels.[15]
-
Mechanism of Action and Signaling Pathway
The primary mechanism for gene silencing by gapmer ASOs, including those with 2'-F modifications, is the recruitment of RNase H1.
dotdot
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of antisense oligonucleotide drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to DMT-2'-F-dA Phosphoramidite: A Comparative Analysis for Optimal Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the quality of phosphoramidites is paramount for the successful synthesis of modified oligonucleotides for therapeutic and diagnostic applications. This guide provides a comprehensive comparison of DMT-2'-F-dA (2'-Fluoro-2'-deoxyadenosine) phosphoramidite (B1245037) from various suppliers, supported by essential experimental protocols for performance benchmarking.
The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar confers remarkable properties to oligonucleotides, including increased resistance to nuclease degradation and enhanced thermal stability when hybridized to target RNA sequences.[1] These attributes are critical for the development of potent and durable therapeutic agents such as antisense oligonucleotides, siRNAs, and aptamers.[1] This document serves as a resource for evaluating and selecting the most suitable DMT-2'-F-dA phosphoramidite for your research and development needs.
Performance Metrics: A Comparative Overview
The quality and purity of this compound directly impact the coupling efficiency during oligonucleotide synthesis and the integrity of the final product. Below is a summary of key quality control specifications as advertised by various suppliers. It is important to note that direct experimental comparison is recommended for validation.
| Supplier/Product | Purity (³¹P NMR) | Purity (RP-HPLC) | Water Content | Key Features |
| Sigma-Aldrich | ≥99% | ≥99.0% | ≤0.3% (Karl Fischer) | Elongated coupling time (3 minutes) recommended. |
| Syd Labs | ≥99.0%[2] | ≥99.0%[2] | ≤0.2% (Karl Fischer)[2] | Any single critical impurity ≤ 0.15%.[2] |
| Labscoop | >90.0% (qNMR)[3] | min. 98.0% (total of isomers)[3] | Not specified | Certified for GMP, ISO14001:2004.[3] |
| US Pharmacopeia (USP) Standards | Purity ≥ 98% | Purity ≥ 99.0% | Not specified | Guideline: Any critical impurity ≤ 0.15%.[4] |
Essential Experimental Protocols for Benchmarking
To ensure the highest quality of synthesized oligonucleotides, it is crucial to perform in-house validation of phosphoramidites. The following protocols outline standard methods for assessing the purity, identity, and performance of this compound.
Protocol 1: Purity and Identity Verification by HPLC and Mass Spectrometry
This protocol details the analysis of incoming phosphoramidite raw material to confirm its identity and purity before use in oligonucleotide synthesis.
Materials:
-
This compound sample
-
Anhydrous Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Formic Acid (FA)
-
Reversed-Phase HPLC system with UV detector
-
Mass Spectrometer (e.g., QDa detector)
Procedure:
-
Sample Preparation: Prepare a reference standard at 1 mg/mL and a sample solution at 0.1 mg/mL in anhydrous acetonitrile.[5]
-
HPLC Analysis:
-
Inject the sample onto a suitable reversed-phase column (e.g., C18).
-
Use a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
Calculate the purity based on the peak area of the main component relative to the total peak area.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Acquire mass spectra for the main peak to confirm the molecular weight of the this compound. The expected monoisotopic mass for the [M+H]⁺ ion should be confirmed.[5]
-
Protocol 2: Determination of Coupling Efficiency
This protocol describes a method to evaluate the performance of the phosphoramidite in an actual oligonucleotide synthesis cycle.
Materials:
-
Automated DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support
-
Standard synthesis reagents (activator, capping, oxidation, deblocking solutions)
-
This compound solution (e.g., 0.1 M in anhydrous acetonitrile)[6]
-
Trityl cation monitoring system (spectrophotometer)
Procedure:
-
Synthesizer Setup: Program the synthesizer with a standard synthesis cycle, but with an extended coupling time for the 2'-fluoro phosphoramidite, typically around 3 minutes. Some sources suggest a 15-minute wait step for similar modifications.[7]
-
Synthesis: Perform a synthesis of a short, defined oligonucleotide sequence.
-
Trityl Cation Monitoring: After each coupling step, the dimethoxytrityl (DMT) group is cleaved. The resulting trityl cation is colored and its absorbance can be measured.
-
Calculate Coupling Efficiency: The coupling efficiency is calculated by comparing the absorbance of the trityl cation released after the coupling of the test phosphoramidite to the absorbance from the previous coupling step. An efficiency of >98% is generally considered acceptable.
Protocol 3: Thermal Stability (Melting Temperature) Analysis of Modified Oligonucleotides
This protocol is used to assess the effect of the 2'-fluoro modification on the thermal stability of the resulting oligonucleotide duplex.
Materials:
-
Purified 2'-fluoro-modified oligonucleotide
-
Complementary RNA or DNA strand
-
Annealing buffer (e.g., saline-sodium citrate (B86180) buffer)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Duplex Formation: Anneal the modified oligonucleotide with its complementary strand by heating to 95°C and then slowly cooling to room temperature.
-
Thermal Denaturation:
-
Place the duplex solution in the spectrophotometer.
-
Slowly increase the temperature while monitoring the absorbance at 260 nm.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, identified by the inflection point of the melting curve.[1]
-
Oligonucleotides incorporating 2'-fluoro modifications are expected to exhibit increased thermal stability when hybridized to target RNA sequences.[1]
-
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for benchmarking and the mechanism of action for antisense oligonucleotides.
References
The Impact of 2'-Fluoro Modification on siRNA Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of RNA interference (RNAi) therapeutics, the specificity of small interfering RNAs (siRNAs) is paramount to ensure on-target gene silencing while minimizing unintended off-target effects. Chemical modifications of the siRNA duplex are a key strategy to enhance stability, potency, and specificity. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a crucial tool. This guide provides an objective comparison of 2'-F modified siRNAs with unmodified and other modified siRNA alternatives, supported by experimental data and detailed methodologies.
Performance Comparison: 2'-Fluoro Modified vs. Alternative siRNAs
The introduction of 2'-fluoro modifications to siRNA duplexes has been shown to significantly improve several key characteristics compared to unmodified siRNAs and those with other chemical alterations. These enhancements contribute to improved specificity and overall performance.
Enhanced Thermal Stability and Nuclease Resistance
The 2'-F modification imparts a notable increase in the thermal stability of the siRNA duplex. An experimental comparison revealed that an siRNA with 2'-F modifications at all pyrimidine (B1678525) residues (siRNA B) had a melting temperature (Tm) almost 15°C higher than its unmodified counterpart (siRNA A)[1]. This increased stability is primarily due to a more favorable enthalpic contribution to duplex formation[1][2].
Furthermore, 2'-F modified siRNAs exhibit significantly greater resistance to nuclease degradation. In serum stability assays, unmodified siRNA was completely degraded within 4 hours, whereas the 2'-F-modified siRNA demonstrated a half-life of over 24 hours[1][2]. This enhanced stability is critical for in vivo applications, allowing for a prolonged therapeutic window.
Comparative Performance Data
| Feature | Unmodified siRNA | 2'-Fluoro Modified siRNA | 2'-O-Methyl (2'-OMe) Modified siRNA | Locked Nucleic Acid (LNA) Modified siRNA |
| Melting Temperature (Tm) | 71.8°C[3] | 86.2°C (at all pyrimidines)[3] | Generally lower Tm increase than 2'-F | Significantly higher Tm (>100°C with all uridines modified)[3] |
| Serum Half-life | < 4 hours[1] | > 24 hours[1] | Increased stability, but potentially less than 2'-F | High stability |
| In Vivo Potency (Factor VII silencing) | Standard | Approximately twice as potent as unmodified[1][3] | Tolerated on the sense strand, but can reduce activity on the antisense strand[4] | Can be potent, but high stability may hinder RISC activity[4] |
| Immunostimulatory Response | Stimulates INFα and TNFα production[1] | No significant immunostimulatory response[1][3] | Reduced immunogenicity[5] | Reduced immunogenicity |
| Off-Target Effects | Prone to off-target effects | Can reduce off-target effects compared to unmodified siRNA | Position-specific modification can reduce off-target silencing[6] | Can minimize off-target effects |
Impact on Gene Silencing Activity and Specificity
In cell culture studies, siRNAs with 2'-F substitutions demonstrate activity that is similar or even superior to unmodified controls, indicating that this modification is well-tolerated by the RNA-induced silencing complex (RISC)[1]. In vivo studies targeting Factor VII (FVII) in mice have shown that 2'-F-modified siRNA can be approximately twice as potent as the unmodified version[1][3].
Crucially, strategic placement of chemical modifications can significantly reduce off-target transcript silencing. Studies have shown that specific 2'-O-methyl modifications can reduce off-target silencing by an average of 66% without affecting on-target activity[6]. While direct quantitative comparisons of off-target effects for 2'-F modification in the same context are not as extensively detailed in the provided results, the reduced immunostimulatory profile and enhanced stability of 2'-F siRNAs contribute to a better overall specificity profile. Excessive use of high-binding affinity modifications, however, could potentially increase toxicity and off-target effects[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the performance of modified siRNAs.
Serum Stability Assay
Objective: To determine the resistance of siRNA to degradation by nucleases present in serum.
Protocol:
-
Incubate the siRNA duplex (e.g., 20 µM) in a solution containing fetal bovine serum (FBS) or human serum (e.g., 10-50% concentration) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately stop the degradation reaction by freezing the samples in liquid nitrogen.
-
Analyze the integrity of the siRNA at each time point using gel electrophoresis (e.g., 20% polyacrylamide gel).
-
Visualize the RNA bands using a suitable stain (e.g., SYBR Gold) to assess the extent of degradation over time.
In Vitro Gene Silencing Assay
Objective: To measure the efficacy of siRNA in reducing the expression of a target gene in a cell culture model.
Protocol:
-
Seed cells (e.g., HeLa cells stably expressing the target gene) in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with varying concentrations of the siRNA duplex using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for gene silencing.
-
Lyse the cells and quantify the target mRNA levels using quantitative real-time PCR (qRT-PCR) or measure the target protein levels using methods like Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Calculate the half-maximal inhibitory concentration (IC50) to determine the potency of the siRNA.
Immunostimulatory Assay
Objective: To assess the potential of siRNA to trigger an innate immune response.
Protocol:
-
Isolate human peripheral blood mononuclear cells (PBMCs).
-
Treat the PBMCs with the siRNA duplex of interest.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Measure the levels of pro-inflammatory cytokines, such as interferon-alpha (INFα) and tumor necrosis factor-alpha (TNFα), in the cell culture supernatant using ELISA.
-
Compare the cytokine levels induced by the modified siRNA to those induced by an unmodified control siRNA and a negative control.
Visualizing the Impact of 2'-Fluoro Modification
Diagrams illustrating the RNAi pathway and experimental workflows can aid in understanding the role and assessment of 2'-F modifications.
Caption: The RNA interference (RNAi) pathway with a 2'-F modified siRNA.
Caption: Workflow for assessing siRNA-mediated gene silencing.
References
- 1. siRNA serum stability assay [bio-protocol.org]
- 2. Strategies for Improving siRNA-Induced Gene Silencing Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Designing and Validating Immunostimulatory siRNAs | Springer Nature Experiments [experiments.springernature.com]
- 5. genscript.com [genscript.com]
- 6. Stability Study of Unmodified siRNA and Relevance to Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Stability of 2'-Fluoro Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of oligonucleotides is intrinsically linked to their stability in biological environments. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their efficacy. Chemical modifications are therefore essential to enhance their drug-like properties. Among these, the 2'-fluoro (2'-F) modification of the ribose sugar has emerged as a critical tool for improving the stability and potency of oligonucleotide-based therapeutics, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and aptamers.[1][2] This guide provides an objective comparison of the in vitro and in vivo stability of 2'-fluoro modified oligonucleotides against unmodified counterparts and other common modifications, supported by experimental data and detailed protocols.
Enhanced Nuclease Resistance and Thermal Stability
The substitution of the 2'-hydroxyl group with a fluorine atom provides significant protection against nuclease degradation.[2][3] This modification sterically hinders the approach of nucleases that recognize the 2'-hydroxyl group for cleavage, leading to a longer half-life in biological fluids.[2][3] In addition to nuclease resistance, 2'-F modifications increase the thermal stability (melting temperature, Tm) of oligonucleotide duplexes, which is indicative of stronger binding to target RNA sequences.[1][4]
Data Presentation: Quantitative Comparison of Oligonucleotide Stability
The following tables summarize the quantitative data on the stability of 2'-fluoro modified oligonucleotides compared to other modifications.
Table 1: In Vitro Stability of Modified siRNA in Serum
| Oligonucleotide Modification | Half-life in Serum | Fold Improvement vs. Unmodified | Reference |
| Unmodified siRNA | < 15 minutes | - | [5] |
| Fully modified 2'-F sense strand / RNA antisense strand | ~ 6 hours | > 24-fold | [5] |
| 2'-F at all pyrimidine (B1678525) residues | > 24 hours | > 96-fold | [6] |
| Unmodified siRNA | Completely degraded within 4 hours | - | [6] |
Table 2: In Vivo Potency and Duration of Action of Modified siRNA
| Oligonucleotide Modification | In Vivo Potency (vs. Unmodified) | Duration of Silencing Activity | Reference |
| 2'-F at all pyrimidines | ~ 2-fold more potent | Sustained for at least 96 hours | [7][8] |
| Unmodified siRNA | Baseline | Activity measured up to 96 hours | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of oligonucleotide stability.
In Vitro Stability Assay in Serum
This protocol outlines a common method for evaluating the stability of oligonucleotides in a serum-rich environment, mimicking in vivo circulation.[9][10]
Objective: To determine the degradation rate of oligonucleotides in the presence of serum nucleases.
Materials:
-
Modified and unmodified oligonucleotides
-
Fetal Bovine Serum (FBS) or human serum[9]
-
Phosphate-Buffered Saline (PBS)
-
Nuclease-free water
-
RNA loading dye
-
Polyacrylamide gel electrophoresis (PAGE) equipment
-
Gel staining solution (e.g., GelRed)
-
Incubator at 37°C
-
Microcentrifuge tubes
Procedure:
-
Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 200 µM. For duplexes, anneal complementary strands in a 1:1 molar ratio in an appropriate annealing buffer.[9]
-
Incubation: Prepare reaction mixtures by adding a final concentration of 50 pmol of the oligonucleotide to 50% FBS in a total volume of 10 µL.[9]
-
Timepoints: Incubate the tubes at 37°C. At designated time points (e.g., 0 min, 10 min, 30 min, 1h, 6h, 12h, 24h), take a 5 µL aliquot of the reaction mixture and mix it with 5 µL of RNA loading dye to stop the degradation. Store samples at -20°C until all time points are collected.[9]
-
Analysis: Analyze the samples by 15% denaturing PAGE. Stain the gel with a nucleic acid stain and visualize the bands under UV light.[9]
-
Quantification: Quantify the intensity of the intact oligonucleotide band at each time point to determine the percentage of degradation over time and calculate the half-life.
In Vivo Pharmacokinetic Study
This protocol provides a general workflow for assessing the in vivo stability and pharmacokinetic profile of oligonucleotides in an animal model.[11][12]
Objective: To determine the half-life, distribution, and clearance of oligonucleotides in a living organism.
Materials:
-
Labeled (e.g., fluorescent or radiolabeled) modified oligonucleotides
-
Animal model (e.g., mice)
-
Administration vehicle (e.g., saline)
-
Blood collection supplies
-
Tissue homogenization equipment
-
Analytical instrumentation for quantification (e.g., LC-MS, qPCR, or scintillation counter)
Procedure:
-
Administration: Administer the labeled oligonucleotide to the animal model via a relevant route (e.g., intravenous injection).
-
Sample Collection: At various time points post-administration (e.g., 15 min, 30 min, 1h, 6h, 24h), collect blood samples. At the end of the study, collect relevant tissues (e.g., liver, kidney).[11]
-
Sample Processing: Process blood to obtain plasma or serum. Homogenize tissue samples.
-
Extraction: Extract the oligonucleotides from the plasma/serum and tissue homogenates.[11]
-
Quantification: Quantify the concentration of the intact oligonucleotide and its metabolites using a validated analytical method.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing a Pathway and a Workflow
Diagrams are provided below to illustrate the nuclease degradation pathway and a typical experimental workflow for stability assessment.
Caption: Nuclease degradation pathway of oligonucleotides.
Caption: Experimental workflow for in vitro stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. synoligo.com [synoligo.com]
- 3. researchgate.net [researchgate.net]
- 4. 2' Fluoro RNA Modification [biosyn.com]
- 5. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 7. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 12. Drug Metabolism and Pharmacokinetics of Antisense Oligonucleotide Therapeutics: Typical Profiles, Evaluation Approaches, and Points to Consider Compared with Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 2'-Fluoro-Modified Primers in PCR
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified oligonucleotides has opened new avenues for enhancing the robustness and efficiency of nucleic acid-based technologies. Among these, 2'-fluoro (2'-F) modifications of primers used in the Polymerase Chain Reaction (PCR) have garnered significant interest. This guide provides a comprehensive evaluation of 2'-fluoro-modified primers in comparison to standard DNA primers, offering insights into their performance characteristics. While direct head-to-head quantitative data from a single comparative study is limited in publicly available literature, this guide synthesizes the known properties of 2'-F modified oligonucleotides and provides a detailed experimental framework for their evaluation.
Enhanced Biophysical Properties of 2'-Fluoro-Modified Primers
The substitution of the 2'-hydroxyl group with a fluorine atom in the ribose sugar backbone imparts several advantageous properties to oligonucleotides. These modifications are known to increase the thermal stability of nucleic acid duplexes.[1][2][3] This enhanced stability is attributed to the fluorine atom's high electronegativity, which favors a C3'-endo sugar pucker conformation, characteristic of A-form helices found in RNA duplexes.[4] This pre-organization of the sugar moiety can lead to a more favorable enthalpy of hybridization.[1][5]
Furthermore, 2'-fluoro modifications confer significant resistance to nuclease degradation, a critical factor for applications where primers may be exposed to enzymatic activity.[6][7][8] This increased stability can be particularly beneficial in complex biological samples.
Comparative Performance in PCR
Based on their biophysical properties, 2'-fluoro-modified primers are anticipated to offer several advantages in PCR performance over their standard DNA counterparts.
Data Presentation: Predicted and Reported Properties
The following tables summarize the expected and reported performance characteristics of 2'-fluoro-modified primers compared to standard DNA primers. It is important to note that these values are based on the general properties of 2'-F modified oligonucleotides and may vary depending on the specific primer sequence, target, and PCR conditions.
| Parameter | Standard DNA Primers | 2'-Fluoro-Modified Primers | Rationale for Difference |
| Thermal Stability (Tm) | Baseline | Increased (approx. 1.3-2.0°C per modification)[2][9] | The 2'-fluoro modification enhances duplex stability.[1][3] |
| Nuclease Resistance | Susceptible | Significantly Increased | The 2'-fluoro group protects against degradation by nucleases.[6][8] |
| Amplification Efficiency | High (typically 90-110%) | Potentially High | Increased Tm may allow for higher annealing temperatures, potentially improving specificity and efficiency. However, compatibility with the DNA polymerase is crucial. |
| Specificity | Variable | Potentially Increased | Higher annealing temperatures enabled by increased Tm can reduce non-specific binding and primer-dimer formation.[10] |
| Sensitivity (LOD) | Baseline | Potentially Increased | Improved specificity and resistance to degradation in complex samples may lead to a lower limit of detection. |
Experimental Protocols for Comparative Evaluation
To empirically determine the performance of 2'-fluoro-modified primers for a specific application, a direct comparison with standard DNA primers is recommended. The following protocols outline a comprehensive experimental workflow for this evaluation.
1. Primer Design and Synthesis
-
Design a pair of standard DNA primers for your target of interest.
-
Synthesize an identical pair of primers with 2'-fluoro modifications at each nucleotide position.
-
Purify all primers to a high grade (e.g., HPLC-purified).
2. Thermal Melt Analysis (Tm Determination)
-
Objective: To experimentally verify the melting temperature of both primer sets when hybridized to their complementary target DNA.
-
Methodology:
-
Prepare a solution containing one of the primer sets and a complementary synthetic oligonucleotide target in a suitable buffer (e.g., 1x PCR buffer).
-
Use a thermal cycler with a fluorescent dye that intercalates with double-stranded DNA (e.g., SYBR Green I).
-
Slowly increase the temperature from a low value (e.g., 40°C) to a high value (e.g., 95°C), monitoring the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the duplexes have dissociated, observed as the inflection point of the melting curve.
-
Repeat for the other primer set.
-
3. PCR Specificity Analysis
-
Objective: To assess the formation of non-specific products and primer-dimers.
-
Methodology:
-
Set up parallel PCR reactions using both the standard and 2'-F modified primer sets.
-
Use a range of annealing temperatures, including the calculated and experimentally determined Tm values.
-
Include a no-template control (NTC) for each primer set.
-
Following amplification, analyze the PCR products by agarose (B213101) gel electrophoresis.
-
Compare the presence of non-specific bands and primer-dimers between the two primer types.
-
4. PCR Efficiency Determination (qPCR)
-
Objective: To quantify the amplification efficiency of both primer sets.
-
Methodology:
-
Prepare a serial dilution of a known amount of template DNA (e.g., a 10-fold dilution series over at least 5 logs).
-
Perform quantitative PCR (qPCR) on each dilution point in triplicate for both the standard and 2'-F modified primer sets.
-
Plot the cycle threshold (Ct) values against the logarithm of the template concentration.
-
The slope of the resulting standard curve is used to calculate the PCR efficiency (E) using the formula: E = (10^(-1/slope)) - 1. An efficiency between 90% and 110% is generally considered optimal.
-
5. PCR Sensitivity (Limit of Detection - LOD) Analysis
-
Objective: To determine the lowest concentration of template DNA that can be reliably detected.
-
Methodology:
-
Prepare a fine-grained serial dilution of the template DNA around the expected limit of detection.
-
Perform multiple replicate PCR reactions (e.g., 8 or more) at each dilution point for both primer sets.
-
The LOD is typically defined as the lowest concentration at which at least 95% of the replicates produce a positive amplification signal.
-
Mandatory Visualization
Caption: Experimental workflow for the comparative evaluation of standard and 2'-fluoro-modified primers.
Conclusion
The incorporation of 2'-fluoro modifications into PCR primers presents a promising strategy for enhancing key performance metrics, including thermal stability and nuclease resistance. These improvements are anticipated to translate into increased PCR specificity and sensitivity. While comprehensive, direct comparative studies are not widely published, the experimental framework provided in this guide offers a robust methodology for researchers to evaluate the benefits of 2'-fluoro-modified primers in their specific PCR applications. Such evaluations are crucial for optimizing assay performance, particularly in challenging contexts such as diagnostics and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2′-Fluoro RNA Shows Increased Watson-Crick H-Bonding Strength and Stacking relative to RNA: Evidence from NMR and Thermodynamic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2' Fluoro RNA Modification [biosyn.com]
- 10. Covalent modification of primers improves PCR amplification specificity and yield - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of DMT-2'-F-dA Phosphoramidite
For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of specialized chemical reagents like DMT-2'-F-dA Phosphoramidite (B1245037) are paramount. Adherence to stringent disposal protocols is not just a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of DMT-2'-F-dA Phosphoramidite, ensuring the protection of personnel and the integrity of the research environment.
This compound is a sensitive and reactive compound, particularly susceptible to moisture and air. Improper disposal can lead to the release of hazardous materials into the environment and pose a significant safety risk. Therefore, a controlled and methodical approach to its disposal is crucial.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It may be harmful if swallowed and can cause skin and eye irritation. Due to its reactivity with water, it must be handled under anhydrous conditions to prevent degradation and potential release of toxic byproducts.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| PPE Category | Equipment | Specifications |
| Eye/Face Protection | Safety Goggles and Face Shield | Should be worn to protect against splashes and dust. Approved under NIOSH (US) or EN 166 (EU) standards. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Consider double-gloving for enhanced protection. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | Must be worn to prevent skin contact with the chemical. |
| Respiratory Protection | NIOSH-Approved Respirator | Recommended for any operations that may generate dust or aerosols, or if adequate ventilation is not available. |
Disposal Plan: A Step-by-Step Approach
The primary and safest method for the disposal of this compound is through a licensed chemical waste disposal contractor. However, for small quantities of expired or unused solid waste or residues in containers, a controlled deactivation process via hydrolysis is a recommended safer alternative before final disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Proper segregation of waste is the first critical step in the disposal process.
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing the phosphoramidite and solvent rinses must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Contaminated Materials: All materials that have come into contact with the phosphoramidite, such as gloves, pipette tips, and weighing papers, are considered hazardous waste and must be collected in a designated, labeled container.
Experimental Protocol: Deactivation by Hydrolysis
This protocol outlines the procedure for the controlled hydrolysis of small quantities of this compound. This process should be performed in a certified chemical fume hood.
Materials:
-
Anhydrous acetonitrile (B52724) (ACN)
-
Water (deionized)
-
Weak acid solution (e.g., 1 M Ammonium (B1175870) Chloride)
-
Appropriately sized reaction vessel (e.g., round-bottom flask) with a stirrer
-
Ice bath
Procedure:
-
Preparation (Under Inert Atmosphere): Due to its sensitivity to air and moisture, all manipulations of the solid phosphoramidite should be conducted under an inert atmosphere, such as in a glovebox or using a Schlenk line.
-
Dissolution: For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue, and collect the rinsate.
-
Initial Quenching: Cool the acetonitrile solution in an ice bath. Slowly add isopropanol to the solution while stirring. The isopropanol is less reactive with the phosphoramidite than water and allows for a more controlled initial quenching.
-
Hydrolysis: After the initial reaction with isopropanol has subsided, slowly and cautiously add water to the mixture. The water will hydrolyze the phosphoramidite to less reactive phosphonate (B1237965) species.
-
Neutralization: Once the hydrolysis is complete and the reaction has ceased (no more heat generation or gas evolution), neutralize the solution by adding a weak acid, such as 1 M ammonium chloride, until the pH is near neutral (pH 6-8).
-
Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure complete hydrolysis.
-
Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Workflow for Disposal of this compound
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By following these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally conscious laboratory setting. This commitment to safety not only protects individuals and the environment but also upholds the high standards of scientific research.
Personal protective equipment for handling DMT-2'-F-dA Phosphoramidite
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for handling DMT-2'-F-dA Phosphoramidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data for structurally similar phosphoramidites, it is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Minimum Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must conform to EN 166 (EU) or NIOSH (US) standards. Required when there is a splash hazard.[2] |
| Face Shield | To be worn in addition to safety goggles during procedures with a significant splash potential. | |
| Hand Protection | Disposable Nitrile Gloves | Chemical-resistant gloves must be inspected prior to use and changed immediately if contaminated. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Body Protection | Laboratory Coat | Should be appropriately sized, fully buttoned, and fire/flame resistant and impervious.[2] |
| Long Pants and Closed-Toe Shoes | Required to protect the skin from potential spills. | |
| Respiratory Protection | Full-Face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] Work should be conducted in a well-ventilated area, preferably in a fume hood. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound from receipt to disposal is crucial for safety and procedural consistency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is typically -20°C.[3][4][5]
-
Keep the container tightly closed and store in a locked-up area.[1]
2. Preparation:
-
Before handling, ensure the work area, preferably a fume hood, is clean and uncluttered.
-
Locate the nearest safety shower and eyewash station.
-
Put on all required personal protective equipment as outlined in the table above.
3. Handling:
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1][2]
-
Avoid direct contact with the substance. Use appropriate tools, such as a spatula or forceps, for transfer.
-
If the substance is in powder form, take care to avoid creating dust.[2]
-
Do not eat, drink, or smoke when using this product.[1]
4. Spill and Emergency Procedures:
-
Spill: In case of a spill, evacuate personnel to a safe area.[2] Remove all sources of ignition.[2] Use personal protective equipment, including chemical impermeable gloves, during cleanup.[2] Absorb the spill with an inert material and collect it for disposal in a suitable, closed container.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water and consult a doctor.[2]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][2]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
5. Disposal Plan:
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1]
-
Collect waste in a suitable and closed container labeled for chemical waste.[2]
-
Do not let the chemical enter drains.[2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
